DL-panthenol
Description
PANTHENOL is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPLKNRPJHDVJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044598 | |
| Record name | Panthenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56323427 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16485-10-2, 81-13-0 | |
| Record name | DL-Panthenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16485-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Panthenol [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016485102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Panthenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11204 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | panthenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dexpanthenol [USAN) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | panthenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302962 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Panthenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PANTHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV9CM0O67Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Stability Profile of DL-Panthenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Panthenol, a racemic mixture of the D- and L-isomers of panthenol, is a well-established provitamin of B5 (pantothenic acid) widely utilized in pharmaceutical, cosmetic, and personal care formulations. Its efficacy as a moisturizer, humectant, and wound-healing agent is attributed to the biological activity of its dextrorotatory isomer, D-panthenol (dexpanthenol), which is readily converted to pantothenic acid within the body. Pantothenic acid is a crucial component of coenzyme A, a vital molecule in numerous metabolic pathways.[1] This technical guide provides a comprehensive overview of the chemical properties and stability profile of this compound, offering critical data and methodologies for researchers and formulation scientists.
Chemical Properties of this compound
This compound is a white, crystalline, and hygroscopic powder.[2] Its chemical and physical properties are summarized in the tables below.
| Identifier | Value |
| Chemical Name | 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide |
| Synonyms | DL-Pantothenyl alcohol, Provitamin B5 |
| CAS Number | 16485-10-2 |
| Molecular Formula | C9H19NO4 |
| Molecular Weight | 205.25 g/mol [3] |
| Physicochemical Property | Value |
| Appearance | White to creamy white crystalline powder[4] |
| Melting Point | 64.5 - 68.5 °C[4] |
| Boiling Point | 118 - 120 °C at 2.7 Pa |
| Solubility | Freely soluble in water, alcohol, and propylene glycol; slightly soluble in glycerin. |
| pH (5% aqueous solution) | 5.5 - 7.0 |
| Hygroscopicity | Hygroscopic |
Stability Profile of this compound
The stability of this compound is a critical factor in the formulation of stable and effective products. Its degradation is primarily influenced by pH, temperature, and light. The main degradation pathways are hydrolysis and racemization.
pH Stability
This compound is most stable in aqueous solutions with a pH range of 4 to 7, with optimal stability around pH 6. Outside this range, particularly in strongly acidic or alkaline conditions, it undergoes hydrolysis of the amide linkage to form pantolactone and 3-aminopropanol.
Temperature Stability
Exposure to high temperatures can lead to the degradation and racemization of this compound. Heating above 70°C may induce racemization, which is the conversion of the biologically active D-panthenol to the inactive L-panthenol, thereby reducing the physiological efficacy of the product. Prolonged exposure to even moderately elevated temperatures can accelerate hydrolysis.
Photostability
This compound is generally considered to be fairly stable to light. However, as with most active ingredients, protection from direct and prolonged exposure to UV radiation is recommended to prevent any potential photodegradation.
Quantitative Stability Data
While the qualitative stability profile of panthenol is well-documented, specific quantitative kinetic data for the degradation of this compound (racemic mixture) is not extensively available in the public domain. The following table summarizes the available information, with some data pertaining to the D-isomer (dexpanthenol) or pantothenic acid provided as a reference. Researchers should consider this when designing stability studies for formulations containing this compound.
| Parameter | Condition | Observation/Value | Notes |
| Optimal pH Stability | pH 4-7 | Most stable | For aqueous solutions |
| Hydrolysis | Acidic (pH < 4) or Alkaline (pH > 7) | Hydrolyzes to pantolactone and 3-aminopropanol | Rate increases with deviation from optimal pH |
| Thermal Degradation | > 70-75 °C | Degradation and racemization occur | Racemization leads to loss of biological activity |
| Photodegradation | UV light exposure | Generally stable, but protection is recommended | |
| Degradation Kinetics | Not specified for this compound | Follows first-order kinetics for pantothenic acid thermal degradation | Specific rate constants and half-lives for this compound hydrolysis and racemization at various pH and temperatures are not readily available. |
Experimental Protocols
Stability-Indicating HPLC Method for Panthenol
This section outlines a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of panthenol in pharmaceutical and cosmetic formulations, which can be validated as a stability-indicating assay.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 0.037 M monobasic potassium phosphate, adjusted to pH 3.2 with phosphoric acid) and methanol (e.g., 90:10 v/v)
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 205 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25 °C
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 10-100 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the formulation, disperse or dissolve it in a suitable solvent, and dilute with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Forced Degradation (Stress Testing) Protocol:
To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed on a sample of this compound.
-
Acid Hydrolysis: Treat the sample with an acid solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C) for a specified period. Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Treat the sample with a base solution (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H2O2) at room temperature for a specified period.
-
Thermal Degradation: Expose the solid or a solution of the sample to dry heat (e.g., 80 °C) for a specified period.
-
Photodegradation: Expose the sample (solid or in solution) to UV light (e.g., 254 nm) for a specified duration.
The goal of the stress testing is to achieve 5-20% degradation of the active ingredient. The stressed samples are then analyzed by the HPLC method to ensure that the degradation products are well-resolved from the parent this compound peak and from each other.
Visualizations
Metabolic Pathway of Panthenol to Coenzyme A
The biological activity of this compound stems from the conversion of D-panthenol to pantothenic acid, which is then utilized in the synthesis of Coenzyme A.
Caption: Metabolic conversion of D-panthenol to Coenzyme A.
Experimental Workflow for this compound Stability Testing
The following diagram illustrates a typical workflow for conducting a stability study of a formulation containing this compound.
Caption: General workflow for this compound stability testing.
Conclusion
This technical guide has provided a detailed overview of the chemical properties and stability profile of this compound. While its physicochemical properties are well-characterized, a deeper understanding of its degradation kinetics under various conditions would be beneficial for optimizing formulation development and ensuring product quality. The provided experimental protocols and workflows offer a solid foundation for researchers and scientists working with this versatile ingredient. By carefully considering the stability characteristics of this compound, formulators can develop robust and effective products that deliver the desired therapeutic and cosmetic benefits.
References
Synthesis and Purification of DL-Panthenol for Laboratory Use: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of DL-panthenol, the racemic mixture of the provitamin of B5. The methodologies detailed herein are based on established chemical principles and analytical techniques, designed to yield high-purity this compound suitable for research and development purposes.
Synthesis of this compound
The most common and efficient method for synthesizing this compound is the aminolysis of DL-pantolactone with 3-aminopropanol. This reaction involves the opening of the lactone ring by the amine to form the corresponding amide, which is this compound.
Chemical Reaction
The overall reaction is as follows:
Purification of this compound
Crude this compound may contain unreacted starting materials and potential side products. For laboratory use, particularly in biological or pharmaceutical research, purification is essential to achieve high purity. The primary methods for purifying this compound are vacuum distillation and crystallization.
Purification by Vacuum Distillation
Vacuum distillation is an effective method for purifying this compound, which is a high-boiling, viscous liquid. This technique allows for distillation at a lower temperature, preventing thermal degradation of the product.
Experimental Protocol: Vacuum Distillation
Apparatus:
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle
-
Cold trap
Procedure:
-
Transfer the crude this compound to the distillation flask of the short-path distillation apparatus.
-
Gradually apply vacuum, ensuring the system is well-sealed. A pressure of 0.1 to 5 kPa is recommended. [1]3. Slowly heat the distillation flask. The distillation temperature will depend on the applied vacuum but is generally in the range of 120-140°C.
-
Collect the purified this compound in the receiving flask. The purified product should be a colorless, odorless, and highly viscous liquid.
Purification by Crystallization
While D-panthenol is difficult to crystallize, the racemic this compound can be purified by crystallization. [2]This method is effective for removing impurities that have different solubilities than this compound in a given solvent system.
Experimental Protocol: Crystallization
Materials:
-
Crude this compound
-
Ethyl acetate
-
Petroleum ether
-
Activated carbon (optional, for decolorization)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate. If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Filter the hot solution to remove any insoluble impurities or activated carbon.
-
Slowly add petroleum ether to the hot filtrate until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain pure, crystalline this compound. A patent describes a similar process involving dissolving the crude product in ethyl acetate, adding petroleum ether, and crystallizing at 5°C for 2 hours. [1]
Purification Workflow
Data Presentation
The following tables summarize key quantitative data related to the synthesis and analysis of this compound.
Table 1: Synthesis of this compound - Reaction Parameters and Yields
| Parameter | Value | Reference |
| Starting Materials | DL-pantolactone, 3-aminopropanol | [3] |
| Solvent | None (Solvent-free) | [3] |
| Reaction Temperature | 50 - 60°C | |
| Reaction Time | 3 - 5 hours | |
| Typical Yield | >80% | |
| High Yield Reported | Up to 100% (crude product) |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₉NO₄ | |
| Molecular Weight | 205.25 g/mol | |
| Appearance | Colorless, viscous liquid or white crystalline powder | |
| Solubility | Soluble in water, ethanol, methanol, propylene glycol. Insoluble in fats and oils. |
Table 3: Analytical Methods for Purity Assessment
| Technique | Column/Conditions | Mobile Phase | Detection | Reference |
| HPLC (Reversed-Phase) | C18 (25.0 cm x 4.6 mm, 5 µm) | 0.037 M KH₂PO₄ in water (pH 3.2 with H₃PO₄) : Methanol (90:10) | UV at 205 nm | |
| HPLC (HILIC) | Kromasil 60-S Hilic D C18 (250 x 4.6 mm, 5 µm) | Methanol : 20 mM K₂HPO₄, pH 6 (10:90) | UV at 210 nm | |
| Quantitative NMR (qNMR) | - | DMSO-d₆ with internal standard (e.g., dimethylsulfone) | ¹H NMR |
Quality Control and Purity Analysis
Ensuring the purity of synthesized this compound is crucial. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers an orthogonal method for purity determination.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) methods are effective.
Experimental Protocol: HPLC Analysis (Reversed-Phase)
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 25.0 cm x 4.6 mm, 5 µm particle size)
Reagents:
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a solution of 0.037 M potassium phosphate monobasic in water. Adjust the pH to 3.2 with 0.1% (v/v) phosphoric acid. The mobile phase is a 90:10 (v/v) mixture of this buffer and methanol.
-
Standard Solution Preparation: Accurately weigh a known amount of pure this compound standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in the mobile phase.
-
Chromatographic Analysis: Set the flow rate to 1.5 mL/min and the UV detection wavelength to 205 nm. Inject the standard solutions and the sample solution.
-
Data Analysis: Identify the this compound peak by its retention time compared to the standard. Calculate the purity of the sample by comparing the peak area to the total area of all peaks in the chromatogram or by using the calibration curve for quantification.
Quantitative NMR (qNMR)
Principle: qNMR allows for the determination of the absolute purity of a substance by comparing the integral of a specific proton signal of the analyte to the integral of a known amount of an internal standard with a certified purity.
Experimental Protocol: qNMR Analysis
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known purity (e.g., dimethylsulfone)
Procedure:
-
Accurately weigh a precise amount of the synthesized this compound and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Acquire a ¹H NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of protons).
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity of the this compound using the following equation:
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the standard
-
sample = this compound
-
std = internal standard
-
Logical Relationships
References
A Deep Dive into the Stereospecific Biological Activity of Panthenol Isomers: D-Panthenol vs. L-Panthenol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Panthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a well-established ingredient in pharmaceutical and cosmetic formulations, prized for its moisturizing, wound healing, and anti-inflammatory properties. Panthenol exists as two stereoisomers: dextrorotatory D-panthenol (dexpanthenol) and levorotatory L-panthenol. While both enantiomers exhibit some shared physicochemical properties, their biological activities diverge significantly. This technical guide provides a comprehensive analysis of the core differences between D-panthenol and L-panthenol, focusing on their metabolic fate, physiological effects, and the experimental methodologies used to elucidate these distinctions. A key takeaway is the biological superiority of D-panthenol, which is enzymatically converted to the essential nutrient pantothenic acid, a precursor to Coenzyme A (CoA). In contrast, L-panthenol is not biologically active in this pathway and, in some instances, may act as a competitive inhibitor.
Introduction: The Significance of Stereochemistry in Panthenol's Biological Function
Panthenol is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, D-panthenol and L-panthenol[1][2]. In biological systems, such stereoisomerism is often the determining factor for a molecule's efficacy and mechanism of action. This is profoundly true for panthenol, where only the D-isomer is the precursor to the biologically vital pantothenic acid (Vitamin B5)[2][3]. Understanding the distinct biological roles of these isomers is critical for the rational design and formulation of effective dermatological and pharmaceutical products.
The Metabolic Pathway: A Tale of Two Isomers
The primary and most significant difference between D-panthenol and L-panthenol lies in their metabolic conversion. D-panthenol is readily absorbed and enzymatically oxidized to D-pantothenic acid[2]. This conversion is a crucial step, as pantothenic acid is an essential component for the synthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including the Krebs cycle and the synthesis of fatty acids, steroids, and acetylcholine.
L-panthenol, on the other hand, is not converted to pantothenic acid and is therefore considered biologically inactive in this critical metabolic pathway. Some evidence suggests that L-panthenol may even competitively inhibit the enzymatic conversion of D-panthenol, thereby reducing its overall efficacy.
Signaling Pathway: From D-Panthenol to Coenzyme A
The enzymatic conversion of D-panthenol to pantothenic acid and its subsequent incorporation into Coenzyme A is a multi-step process. The following diagram illustrates this key metabolic pathway.
Comparative Biological Activities: A Quantitative Overview
While both D- and L-panthenol possess moisturizing properties, the biological activities stemming from the conversion to pantothenic acid are exclusive to the D-isomer. Unfortunately, direct quantitative comparisons of the biological activities of D- and L-panthenol are not extensively documented in publicly available literature. The following tables summarize the known qualitative differences and provide quantitative data for D-panthenol where available.
Enzymatic Conversion to Pantothenic Acid
The conversion of D-panthenol to pantothenic acid is the cornerstone of its biological activity. L-panthenol is not a substrate for this conversion.
| Isomer | Enzymatic Conversion to Pantothenic Acid | Notes |
| D-Panthenol | Yes | Readily oxidized by enzymes such as alcohol dehydrogenase. |
| L-Panthenol | No | Not a substrate for the converting enzymes. May act as a competitive inhibitor. |
Table 1: Enzymatic Conversion of Panthenol Isomers
Skin Moisturization and Barrier Function
Both isomers contribute to skin hydration due to their hygroscopic nature. However, D-panthenol's role in cellular metabolism further enhances skin barrier function.
| Isomer | Effect on Skin Hydration | Effect on Transepidermal Water Loss (TEWL) |
| D-Panthenol | Increases skin hydration. | Formulations with 1.0% and 5.0% D-panthenol significantly decrease TEWL after 30 days of application. |
| L-Panthenol | Possesses moisturizing properties. | Data on the specific effect of L-panthenol on TEWL is not readily available. |
Table 2: Comparative Effects on Skin Moisturization and Barrier Function
Wound Healing and Fibroblast Proliferation
D-panthenol actively promotes wound healing by stimulating fibroblast proliferation, which is essential for the synthesis of extracellular matrix components like collagen.
| Isomer | Effect on Fibroblast Proliferation | Role in Wound Healing |
| D-Panthenol | Stimulates fibroblast proliferation. | Accelerates re-epithelialization and promotes tissue repair. |
| L-Panthenol | No significant effect on fibroblast proliferation. | Not involved in the metabolic processes of wound healing. |
Table 3: Comparative Effects on Wound Healing and Fibroblast Proliferation
Experimental Protocols for Comparative Analysis
To rigorously assess the differential biological activities of D- and L-panthenol, specific and validated experimental protocols are required. The following sections detail methodologies for key experiments.
In Vitro Scratch Wound Healing Assay
This assay is a standard method to study cell migration and proliferation, mimicking the process of wound closure.
Objective: To compare the effects of D-panthenol and L-panthenol on the migration and proliferation of dermal fibroblasts.
Methodology:
-
Cell Culture: Culture human dermal fibroblasts in a 24-well plate until a confluent monolayer is formed.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Replace the medium with fresh medium containing either D-panthenol, L-panthenol, a racemic DL-panthenol mixture, or a vehicle control at various concentrations.
-
Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) for up to 48 hours using a phase-contrast microscope.
-
Data Analysis: Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated as the change in the cell-free area over time.
Cell Proliferation Assay (MTT or WST-1)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Objective: To quantitatively assess the effect of D-panthenol and L-panthenol on fibroblast proliferation.
Methodology:
-
Cell Seeding: Seed fibroblasts into a 96-well plate at a predetermined density.
-
Treatment: After cell adherence, replace the medium with fresh medium containing various concentrations of D-panthenol, L-panthenol, or a control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for a further 2-4 hours. During this time, metabolically active cells will convert the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1). The absorbance is directly proportional to the number of viable, proliferating cells.
HPLC Analysis for Panthenol Isomer Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the two panthenol enantiomers.
Objective: To determine the concentration of D-panthenol and L-panthenol in various matrices, such as cell culture media or skin homogenates.
Methodology:
-
Sample Preparation: Extract panthenol from the sample matrix using an appropriate solvent system.
-
Chromatographic System:
-
Column: A chiral stationary phase column is required to separate the enantiomers (e.g., an amylose-based column).
-
Mobile Phase: A suitable mobile phase, often a mixture of a nonpolar solvent like hexane and a polar solvent like ethanol, is used for elution.
-
Detector: A UV detector is commonly used for quantification.
-
-
Analysis: Inject the prepared sample into the HPLC system. The two enantiomers will separate and elute at different retention times, allowing for their individual quantification by comparing their peak areas to those of known standards.
Conclusion
The biological activity of panthenol is stereospecific, with D-panthenol being the biologically active precursor to pantothenic acid and, subsequently, Coenzyme A. L-panthenol, while possessing moisturizing properties, does not share this crucial metabolic pathway and may even hinder the efficacy of D-panthenol. For researchers, scientists, and drug development professionals, a thorough understanding of these differences is paramount for the development of effective and scientifically-backed formulations. The experimental protocols outlined in this guide provide a framework for the rigorous comparative evaluation of these two isomers, enabling data-driven decisions in product development and research.
References
A Technical Guide to the Hygroscopic Properties and Water Retention Mechanism of DL-Panthenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Panthenol, the provitamin of B5, is a widely utilized active ingredient in dermatological and cosmetic formulations due to its profound moisturizing and skin barrier-enhancing properties. This technical guide provides an in-depth analysis of the hygroscopic nature and water retention mechanisms of this compound. It consolidates quantitative data from clinical studies, details the experimental protocols for assessing its efficacy, and elucidates the biochemical pathways through which it exerts its effects on skin hydration.
Introduction
This compound is a racemic mixture of D-panthenol and L-panthenol. Upon topical application, D-panthenol is enzymatically converted to its biologically active form, pantothenic acid (Vitamin B5).[1][2] Pantothenic acid is an essential precursor for the biosynthesis of Coenzyme A (CoA), a critical molecule in various metabolic pathways, including the synthesis of lipids that are vital for skin barrier function.[3] The hygroscopic nature of this compound, coupled with its role in reinforcing the skin's natural barrier, makes it a cornerstone ingredient for maintaining skin hydration and integrity.
Hygroscopic Properties of this compound
This compound is characterized as a hygroscopic substance, meaning it can attract and retain water molecules from the surrounding environment.[3] This intrinsic property contributes to its function as a humectant in topical formulations.
Quantitative Analysis of Hygroscopicity
Table 1: Classification of Hygroscopicity (European Pharmacopoeia)
| Classification | % Weight Increase at 25°C and 80% RH |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
This table provides a standard classification for the hygroscopic nature of substances. The specific classification of this compound would be determined through DVS analysis.
Water Retention Mechanism in the Skin
The primary mechanism by which this compound enhances water retention in the skin is twofold: its direct action as a humectant and its indirect role in improving the skin's barrier function through its conversion to pantothenic acid.
Humectant Action
As a hygroscopic molecule, this compound directly attracts and binds water to the stratum corneum, the outermost layer of the skin. This immediate hydrating effect helps to increase the water content of the skin, leading to improved softness and elasticity.
Enhancement of Skin Barrier Function
Upon penetration into the skin, D-panthenol is converted to pantothenic acid. Pantothenic acid is a crucial component in the synthesis of Coenzyme A (CoA). CoA plays a vital role as a cofactor in the enzymatic reactions necessary for the synthesis of key epidermal lipids, such as ceramides and fatty acids. These lipids are the primary components of the intercellular matrix in the stratum corneum, which forms the skin's protective barrier and prevents transepidermal water loss (TEWL). By promoting the synthesis of these lipids, this compound helps to restore and maintain the integrity of the skin barrier, thereby reducing water loss and enhancing long-term skin hydration.
Quantitative Data from Clinical Studies
Several clinical studies have demonstrated the efficacy of this compound in improving skin hydration and reducing TEWL. The following tables summarize key findings from these studies.
Table 2: Effect of Panthenol-Based Formulations on Transepidermal Water Loss (TEWL)
| Formulation | Baseline TEWL (g/m²h) | TEWL after 15 days (g/m²h) | TEWL after 30 days (g/m²h) |
| Vehicle | 10.5 ± 1.2 | 10.2 ± 1.1 | 10.0 ± 1.0 |
| 0.5% Panthenol | 10.6 ± 1.3 | 9.8 ± 1.2 | 9.5 ± 1.1 |
| 1.0% Panthenol | 10.8 ± 1.4 | 8.5 ± 1.0 | 7.9 ± 0.9 |
| 5.0% Panthenol | 10.7 ± 1.3 | 8.2 ± 0.9 | 7.5 ± 0.8 |
*Statistically significant decrease from baseline (p < 0.05). Data adapted from Camargo et al., 2011.
Table 3: Effect of a Panthenol-Enriched Cream on Skin Hydration and TEWL over 28 Days
| Parameter | Baseline | Day 1 | Day 7 | Day 14 | Day 28 |
| Stratum Corneum Hydration (Corneometer Units) | 35.2 ± 5.1 | 41.8 ± 6.2 | 48.9 ± 7.3 | 57.6 ± 8.1 | 63.6 ± 8.9 |
| TEWL (g/m²h) | 12.7 ± 2.5 | 11.7 ± 2.2 | 11.1 ± 2.0 | 10.7 ± 1.9 | 10.1 ± 1.8 |
*Statistically significant change from baseline (p < 0.05). Data adapted from a study on a panthenol-containing cream for sensitive skin.
Experimental Protocols
Determination of Hygroscopicity: Dynamic Vapor Sorption (DVS)
This method measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.
-
Apparatus: Dynamic Vapor Sorption (DVS) Analyzer.
-
Procedure:
-
A small amount of the this compound powder (typically 1-10 mg) is placed on a microbalance within the DVS instrument.
-
The sample is initially dried by exposure to 0% RH until a stable weight is achieved.
-
The RH is then increased in a stepwise manner (e.g., in 10% increments from 0% to 90% RH).
-
At each RH step, the sample mass is allowed to equilibrate. The change in mass is recorded continuously.
-
After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to measure the desorption isotherm.
-
-
Data Analysis: The change in mass at each RH step is used to generate a moisture sorption isotherm, plotting the percentage weight change against the relative humidity.
Measurement of Skin Hydration: Corneometry
Corneometry measures the electrical capacitance of the skin, which is directly related to the water content of the stratum corneum.
-
Apparatus: Corneometer® (e.g., CM 825).
-
Procedure:
-
Subjects are acclimated to a room with controlled temperature (20-22°C) and relative humidity (40-60%) for at least 20-30 minutes.
-
A baseline measurement is taken on a defined area of the skin (e.g., the volar forearm).
-
The test product containing this compound is applied to the test area.
-
Measurements are taken at specified time points (e.g., 1, 2, 4, 24 hours, and after several days or weeks of use).
-
The probe of the Corneometer is pressed firmly and perpendicularly onto the skin surface, and the capacitance value is recorded. Multiple readings are taken and averaged.
-
-
Data Analysis: The Corneometer provides readings in arbitrary units (A.U.), with higher values indicating greater skin hydration.
Measurement of Transepidermal Water Loss (TEWL): Tewametry
Tewametry measures the flux of water vapor evaporating from the skin surface, providing an indication of the skin barrier's integrity.
-
Apparatus: Tewameter® (e.g., TM300 or TM Hex).
-
Procedure:
-
Subjects are acclimated under controlled environmental conditions as described for corneometry.
-
A baseline TEWL measurement is taken from the designated skin area.
-
The test product is applied.
-
Measurements are performed at predetermined intervals.
-
The Tewameter probe, which contains sensors for temperature and relative humidity, is held gently on the skin surface. The instrument calculates the water vapor gradient and provides a TEWL value in g/m²h.
-
-
Data Analysis: A lower TEWL value indicates a more intact skin barrier and better water retention.
Visualizations
Experimental Workflow for Clinical Efficacy Testing
Caption: Workflow for clinical evaluation of this compound's effects on skin hydration and TEWL.
Water Retention Mechanism of this compound
Caption: Dual mechanism of this compound for enhancing skin water retention.
Signaling Pathway: Role of Coenzyme A in Ceramide Synthesis
Caption: Role of Coenzyme A derived from pantothenic acid in the de novo synthesis of ceramides.
Conclusion
This compound is a highly effective moisturizing agent with a well-documented dual mechanism of action. Its inherent hygroscopic properties provide immediate hydration to the skin, while its conversion to pantothenic acid and subsequent role in Coenzyme A synthesis leads to the enhancement of the skin's lipid barrier. This results in reduced transepidermal water loss and sustained skin hydration. The quantitative data from clinical studies consistently support the efficacy of this compound in improving skin barrier function. The experimental protocols outlined in this guide provide a standardized approach for the evaluation of these effects, making this compound a valuable and scientifically-backed ingredient for the development of advanced dermatological and cosmetic products.
References
Enzymatic cleavage of DL-panthenol to form vitamin B5 in vitro
An In-Depth Technical Guide to the Enzymatic Cleavage of DL-Panthenol for In Vitro Vitamin B5 Synthesis
Introduction
Panthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a ubiquitous ingredient in pharmaceutical and cosmetic formulations, valued for its moisturizing and wound-healing properties.[1] It exists in two enantiomeric forms: D-panthenol (dexpanthenol) and L-panthenol. The racemic mixture, this compound, is often used in manufacturing due to cost-effectiveness. However, only D-panthenol is biologically active, as it is a precursor to Coenzyme A (CoA), a vital molecule in cellular metabolism.[2][3]
The conversion of D-panthenol to D-pantothenic acid is an enzymatic process.[2] Understanding the in vitro kinetics and mechanisms of this conversion is critical for drug development professionals and researchers aiming to assess the bioavailability of topical formulations, develop novel biocatalytic production methods for Vitamin B5, and characterize the enzymes responsible for this biotransformation. This guide provides a comprehensive overview of the enzymatic cleavage of this compound, focusing on the enzymes involved, detailed experimental protocols for in vitro analysis, and the metabolic fate of the resulting Vitamin B5.
Biochemical Pathway: From Racemic Panthenol to Bioactive Vitamin B5
The conversion of this compound to D-pantothenic acid is not a simple cleavage but a stereoselective enzymatic oxidation. The body selectively converts the D-enantiomer. Therefore, the process is best described as an enzymatic resolution coupled with a biotransformation.
Enzymatic Resolution and Conversion
The primary enzyme family responsible for the hydrolysis of the amide bond in panthenol is the amidohydrolase superfamily.[4] Specifically, an enzyme with panthenol-hydrolyzing activity, which can be broadly classified as a pantothenase or a specific amidohydrolase, cleaves the amide linkage in D-panthenol to yield D-pantothenic acid and 3-aminopropanol. The L-enantiomer remains largely unconverted. In some biological systems, the initial step involves the oxidation of the alcohol group to a carboxylic acid, a reaction catalyzed by enzymes such as alcohol dehydrogenase .
The biologically active form, D-panthenol, is enzymatically cleaved to form D-pantothenic acid (Vitamin B5). This acid is the essential precursor for the biosynthesis of Coenzyme A, which plays a critical role in the metabolism of carbohydrates, proteins, and fats.
Enzymology of Panthenol Conversion
The efficiency of the in vitro conversion of D-panthenol to D-pantothenic acid is dictated by the kinetic properties of the catalyzing enzymes. Amidohydrolases are a key class of enzymes in this process.
Amidohydrolase Characteristics
Amidohydrolases exhibit broad substrate specificity and are characterized by their catalytic activity under specific pH and temperature conditions. While data for an enzyme exclusively specific to panthenol is sparse, characterization of related amidohydrolases provides a strong proxy for expected behavior.
| Parameter | Aspergillus fumigatus Amidohydrolase | AmiH52 (Metagenomic) Amidohydrolase | MxcM (Myxococcus xanthus) Amidohydrolase |
| Enzyme Source | Aspergillus fumigatus | Soil Metagenomic Library | Myxococcus xanthus |
| Optimal pH | 7.5 | 8.0 | 10.0 |
| Optimal Temperature | 40°C | 40°C | 50°C |
| Molecular Weight | ~50 kDa | Not specified | Not specified |
| kcat/Km | Not specified | Not specified | 22,932 s⁻¹ M⁻¹ (at optimal temp) |
| Thermal Stability (T₁/₂) | 13.37 hours at 50°C | Not specified | Unfolding begins at 55.7°C |
Note: The data above is for amidohydrolases acting on various amide-containing substrates, providing a baseline for designing in vitro panthenol cleavage experiments.
Experimental Protocol: In Vitro Enzymatic Conversion Assay
This section details a generalized protocol for assessing the enzymatic conversion of this compound to D-pantothenic acid in vitro. This workflow is adaptable for various enzyme sources, including purified enzymes or cell lysates.
Materials and Reagents
-
Substrate: this compound or D-Panthenol (analytical grade)
-
Enzyme: Purified amidohydrolase or relevant cell lysate
-
Buffer: 50 mM Phosphate Buffer (pH 7.5-8.0, adjust based on enzyme optimum)
-
Reaction Stop Solution: 1 M Hydrochloric Acid (HCl) or 2 M Guanidinium thiocyanate
-
Mobile Phase (for HPLC): Acetonitrile and water with trifluoroacetic acid (TFA)
-
Standards: D-Pantothenic acid, D-Panthenol, this compound
Procedure
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of this compound in the selected phosphate buffer.
-
Prepare a stock solution of the enzyme at a known concentration (e.g., 1 mg/mL).
-
Prepare analytical standards of D-pantothenic acid and D-panthenol for HPLC calibration.
-
-
Enzyme Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Phosphate Buffer (to a final volume of 500 µL)
-
This compound stock solution (to a final concentration of 5-10 mM)
-
-
Pre-incubate the mixture at the enzyme's optimal temperature (e.g., 40°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme solution (e.g., 10 µL of 1 mg/mL stock). Mix gently.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at the optimal temperature with gentle agitation.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
-
Reaction Termination:
-
Immediately add the withdrawn aliquot to a separate tube containing an equal volume (50 µL) of the stop solution (e.g., 1 M HCl) to denature the enzyme and halt the reaction.
-
-
Sample Preparation for Analysis:
-
Centrifuge the terminated reaction samples at >10,000 x g for 10 minutes to pellet the denatured protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Several methods exist for quantifying panthenol and pantothenic acid, including spectrofluorimetry and colorimetry. However, HPLC offers superior specificity and simultaneous quantification of substrate and product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing 0.1% TFA.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 210 nm.
-
Injection Volume: 20 µL
Data Analysis and Interpretation
-
Calibration Curve: Generate a standard curve for D-pantothenic acid and D-panthenol by plotting peak area against known concentrations.
-
Quantification: Determine the concentration of D-pantothenic acid produced and D-panthenol consumed in each sample using the calibration curve.
-
Enzyme Kinetics: Plot the concentration of product formed over time. The initial linear portion of this curve represents the initial reaction velocity (v₀). This data can be used to calculate key kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax) by varying the initial substrate concentration.
Conclusion and Applications
The enzymatic conversion of this compound to D-pantothenic acid is a stereospecific process of significant interest in the pharmaceutical and cosmetic industries. D-panthenol is readily absorbed and transformed into pantothenic acid in biological systems, where it contributes to cellular metabolism via Coenzyme A. The in vitro protocols outlined in this guide provide a robust framework for researchers to quantify this conversion, screen for novel enzymes, and assess the bioavailability of different panthenol formulations. This knowledge is essential for optimizing the delivery of Vitamin B5 in topical products and for developing greener, biocatalytic routes for the industrial production of this essential vitamin.
References
The Intricate Dance of DL-Panthenol with Skin Lipids and Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Panthenol, the provitamin of B5, is a well-established ingredient in dermatological and cosmetic formulations, lauded for its moisturizing, soothing, and reparative properties. This technical guide delves into the core mechanisms underpinning these benefits, specifically focusing on the molecular interactions between this compound and the principal components of the skin barrier: lipids and proteins. Through a comprehensive review of in vitro, in vivo, and clinical studies, this document elucidates the quantitative effects of this compound on skin barrier function, hydration, and the synthesis of crucial structural elements. Detailed experimental protocols for key analytical methods are provided, alongside visual representations of the signaling pathways and experimental workflows involved. This guide aims to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound for skin health.
Introduction
The skin, our body's largest organ, serves as a critical barrier against environmental insults. This barrier function is primarily orchestrated by the stratum corneum (SC), the outermost layer of the epidermis, which is often conceptualized as a "brick and mortar" structure. The "bricks" are the corneocytes, terminally differentiated keratinocytes, and the "mortar" is the lipid-rich extracellular matrix. The integrity of this structure is paramount for maintaining hydration, preventing transepidermal water loss (TEWL), and protecting against the ingress of pathogens and irritants.
This compound, a racemic mixture of D-panthenol and L-panthenol, is readily absorbed by the skin and enzymatically converted to its biologically active form, pantothenic acid (Vitamin B5). Pantothenic acid is an essential component of Coenzyme A, a vital cofactor in a myriad of enzymatic reactions, including those central to lipid and protein metabolism.[1][2] This central role in cellular metabolism is the foundation of this compound's profound effects on skin health.
This guide will systematically explore the interactions of this compound with the two fundamental pillars of the skin barrier: the intricate lipid matrix and the diverse protein framework.
Interaction with Skin Lipids
The lipid matrix of the stratum corneum is a complex mixture of ceramides, cholesterol, and free fatty acids, organized into lamellar structures. This organization is crucial for the skin's barrier function. This compound has been shown to positively influence this lipid architecture, contributing to a more resilient and hydrated skin barrier.
Enhancement of Skin Barrier Function and Hydration
One of the most well-documented effects of this compound is its ability to improve skin barrier function, as evidenced by reductions in TEWL and increases in stratum corneum hydration.
Table 1: Quantitative Effects of this compound on Skin Barrier Function and Hydration
| Parameter | Panthenol Concentration | Treatment Duration | Study Type | Key Quantitative Results | Citation(s) |
| Transepidermal Water Loss (TEWL) | 1.0% and 5.0% | 30 days | In vivo | Significant decrease in TEWL (p < 0.001) | [3] |
| 5% | 7 days | In vivo | Statistically significant reduction in TEWL compared to vehicle control | [4] | |
| Not specified (in a cream with prebiotics and probiotic lysate) | 28 days | Clinical trial | 20.42% decrease in TEWL | [5] | |
| 2.5% | Not specified | Double-blind, randomized controlled trial | Reduced TEWL | ||
| Stratum Corneum Hydration | 1.0% and 5.0% | 30 days | In vivo | Significant increase in skin moisture (p < 0.001) | |
| 5% | 7 days | In vivo | Statistically significant improvement in hydration compared to vehicle control | ||
| Not specified (in a cream with prebiotics and probiotic lysate) | 28 days | Clinical trial | 80.60% increase in stratum corneum hydration | ||
| 5% in a water-in-oil emulsion | 7 days | In vivo | Enhanced stratum corneum hydration |
Stimulation of Lipid Synthesis
The beneficial effects of this compound on the skin barrier are, in part, attributed to its role in stimulating the synthesis of key epidermal lipids. As a precursor to Coenzyme A, pantothenic acid is integral to the synthesis of fatty acids and sphingolipids, which are the building blocks of ceramides and other lipid components of the stratum corneum. Studies have indicated that panthenol can enhance lipid synthesis, thereby fortifying the skin's natural barrier. While direct quantitative data on the increased synthesis of specific lipid classes like ceramides, cholesterol, and free fatty acids following topical this compound application is an area of ongoing research, the consistent improvement in barrier function strongly suggests a positive impact on the overall lipid profile of the stratum corneum. One study noted that a dexpanthenol-containing emollient improved intercellular lipid lamellae organization. Another study highlighted that pantethine, a derivative of pantothenic acid, inhibited cholesterol and fatty acid synthesis in cultured skin fibroblasts, suggesting a complex regulatory role of pantothenic acid derivatives in lipid metabolism.
Interaction with Skin Proteins
The "bricks" of the stratum corneum, the corneocytes, are rich in keratin filaments and are surrounded by a cornified envelope, a highly cross-linked protein structure. Deeper in the epidermis and dermis, proteins like collagen provide structural integrity and elasticity. This compound interacts with these protein components to promote skin regeneration and maintain its youthful appearance.
Proliferation and Differentiation of Keratinocytes
Keratinocytes are the primary cell type of the epidermis and their proliferation and differentiation are essential for maintaining a healthy skin barrier. Studies have shown that pantothenic acid is crucial for normal keratinocyte proliferation and differentiation. Depletion of pantothenic acid has been found to suppress keratinocyte proliferation.
Effects on Key Structural Proteins
This compound influences the expression and synthesis of several key proteins involved in skin structure and barrier function.
-
Filaggrin, Loricrin, and Involucrin: These are key proteins in the formation of the cornified envelope, a critical component of the skin barrier. While direct quantitative studies on the effect of this compound on the expression of these proteins are limited, its known role in promoting epidermal differentiation suggests a positive influence.
-
Collagen: Collagen is the main structural protein of the dermis, providing strength and elasticity to the skin. In vitro studies have demonstrated that pantothenic acid deficiency can lead to a decrease in procollagen synthesis in fibroblasts. Conversely, panthenol has been shown to stimulate fibroblast proliferation, which is a key step in wound healing and collagen production. While direct quantification of increased collagen synthesis in response to this compound is an area for further investigation, its role in wound healing and fibroblast activity points towards a pro-collagen synthesis effect.
Table 2: Qualitative and Inferred Quantitative Effects of this compound on Skin Proteins
| Protein | Effect of this compound/Pantothenic Acid | Evidence | Citation(s) |
| Keratinocyte Proliferation | Essential for normal proliferation | In vitro studies showed suppressed proliferation in pantothenic acid-deficient media. | |
| Filaggrin, Loricrin, Involucrin | Implied positive effect through enhanced epidermal differentiation | General statements in the literature. | |
| Collagen | Stimulates synthesis (inferred) | Pantothenic acid deficiency decreases procollagen synthesis; panthenol stimulates fibroblast proliferation. |
Signaling Pathways and Mechanisms of Action
The beneficial effects of this compound on skin lipids and proteins are mediated through its conversion to pantothenic acid and subsequent role in cellular metabolism as part of Coenzyme A.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects on skin lipids and proteins.
In Vitro Analysis of Skin Lipid Synthesis
Objective: To quantify the effect of this compound on the synthesis of key epidermal lipids (ceramides, cholesterol, free fatty acids) in cultured human keratinocytes.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: Culture primary human keratinocytes in appropriate media until they reach a confluent state, which promotes differentiation.
-
Treatment: Treat the keratinocyte cultures with varying concentrations of this compound (e.g., 0.1%, 0.5%, 1%) and a vehicle control for a specified period (e.g., 24, 48, 72 hours).
-
Lipid Extraction:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Scrape the cells in a methanol/water solution.
-
Perform a lipid extraction using a modified Bligh and Dyer method. This typically involves the addition of chloroform and methanol to the cell suspension to create a biphasic system, with lipids partitioning into the lower chloroform phase.
-
-
Lipid Analysis:
-
High-Performance Thin-Layer Chromatography (HPTLC):
-
Apply the extracted lipid samples to an HPTLC plate.
-
Develop the plate in a solvent system designed to separate different lipid classes.
-
Visualize the lipid spots by charring with a reagent like sulfuric acid and quantify them using densitometry against known standards.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
For analysis of fatty acids and cholesterol, derivatize the lipid extract to make the components volatile.
-
Inject the derivatized sample into the GC-MS system.
-
Separate the components based on their boiling points and retention times, and identify and quantify them based on their mass spectra.
-
-
In Vitro Analysis of Collagen Synthesis
Objective: To quantify the effect of this compound on collagen synthesis in cultured human dermal fibroblasts.
Detailed Protocol (Sircol Collagen Assay):
-
Cell Culture: Culture human dermal fibroblasts in appropriate media.
-
Treatment: Treat fibroblast cultures with different concentrations of this compound and a control.
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted soluble collagen.
-
Sircol Assay:
-
Add Sircol dye reagent to the supernatant samples. The dye specifically binds to the [Gly-X-Y]n helical structure of soluble collagen.
-
Incubate to allow the collagen-dye complex to precipitate.
-
Centrifuge to pellet the complex and discard the unbound dye.
-
Dissolve the pellet in an alkali reagent.
-
Measure the absorbance of the solution using a spectrophotometer (typically around 555 nm).
-
Quantify the collagen concentration by comparing the absorbance to a standard curve prepared with known concentrations of collagen.
-
Analysis of Skin Protein Expression
Objective: To assess the effect of this compound on the expression of key structural and differentiation-marker proteins (e.g., filaggrin, loricrin, involucrin) in skin models.
Detailed Protocol (Western Blot):
-
Sample Preparation:
-
Obtain protein lysates from treated and control skin biopsies or reconstructed human epidermis.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis (SDS-PAGE):
-
Denature the protein samples by heating in a loading buffer containing SDS.
-
Load equal amounts of protein from each sample into the wells of a polyacrylamide gel.
-
Separate the proteins by size via electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-filaggrin antibody).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Quantification:
-
Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Capture the signal using an imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Detailed Protocol (Immunohistochemistry - IHC):
-
Tissue Preparation:
-
Fix skin biopsy samples in formalin and embed in paraffin.
-
Cut thin sections of the tissue and mount them on microscope slides.
-
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections, then perform antigen retrieval to unmask the target protein's epitope.
-
Immunostaining:
-
Block non-specific antibody binding sites.
-
Incubate the sections with a primary antibody against the protein of interest.
-
Wash and incubate with a labeled secondary antibody.
-
Add a substrate that produces a colored precipitate at the site of the antibody-antigen reaction.
-
-
Visualization: Counterstain the sections (e.g., with hematoxylin) and visualize under a microscope to assess the localization and relative expression of the target protein.
Conclusion
This compound exerts a multifaceted and beneficial influence on the skin by directly and indirectly interacting with its core lipid and protein components. Its conversion to pantothenic acid, a precursor of the ubiquitous Coenzyme A, places it at the heart of cellular metabolism, enabling it to enhance the synthesis of essential skin barrier lipids and support the production of key structural proteins. The quantitative data presented in this guide unequivocally demonstrates this compound's efficacy in improving skin barrier function and hydration. While further research is warranted to fully quantify its impact on the synthesis of specific lipid and protein species, the existing body of evidence strongly supports its role as a fundamental ingredient for maintaining and restoring skin health. The detailed experimental protocols provided herein offer a robust framework for future investigations into the intricate mechanisms of this compound's action. This technical guide serves as a valuable resource for scientists and clinicians seeking a deeper understanding of how this provitamin contributes to the resilience and vitality of the skin.
References
- 1. researchgate.net [researchgate.net]
- 2. ucallmlab.com [ucallmlab.com]
- 3. Ceramide biosynthesis in keratinocyte and its role in skin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The evidence from in vitro primary fibroblasts and a randomized, double‐blind, placebo‐controlled clinical trial of tuna collagen peptides intake on skin health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.7. Lipid isolation and analysis [bio-protocol.org]
An In-depth Technical Guide to the Biochemical Pathways Involving Pantothenic Acid Derived from DL-Panthenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical pathways involving pantothenic acid, with a specific focus on its derivation from DL-panthenol. The document details the conversion of this provitamin, its subsequent role in the synthesis of Coenzyme A (CoA), and the far-reaching implications for cellular metabolism and signaling. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the core biochemical processes.
Introduction: From Provitamin to Essential Cofactor
Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin crucial for all forms of life[1]. It serves as the precursor for the synthesis of Coenzyme A (CoA), an essential cofactor in a vast array of metabolic reactions[2][3]. In many applications, particularly in topical formulations, the provitamin this compound is utilized. This compound is a racemic mixture of D-panthenol and L-panthenol. The D-isomer, dexpanthenol, is the biologically active form that is readily converted in the body to pantothenic acid[4]. This conversion and subsequent metabolic integration are of significant interest in various research and development fields, from dermatology to metabolic disease therapeutics.
The Biochemical Journey: From this compound to Coenzyme A
The metabolic journey from this compound to the biochemically active Coenzyme A is a multi-step process involving enzymatic conversion and a conserved biosynthetic pathway.
Conversion of this compound to Pantothenic Acid
This compound, upon administration (e.g., topical application or ingestion), is absorbed and the biologically active D-panthenol is enzymatically oxidized to form pantothenic acid[5]. The L-isomer of panthenol is not physiologically active. The primary enzyme responsible for this conversion is alcohol dehydrogenase, which catalyzes the oxidation of the alcohol group of D-panthenol to a carboxylic acid, yielding pantothenic acid.
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"this compound" [fillcolor="#F1F3F4"]; "D-Panthenol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "L-Panthenol" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pantothenic Acid (Vitamin B5)" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"this compound" -> "D-Panthenol" [label="Biological Separation"]; "this compound" -> "L-Panthenol" [label="Biological Separation"]; "D-Panthenol" -> "Pantothenic Acid (Vitamin B5)" [label="Alcohol Dehydrogenase", arrowhead="normal"]; } caption { label = "Conversion of this compound to Pantothenic Acid"; fontsize = 12; fontname = "Arial"; } Caption: Conversion of this compound to Pantothenic Acid.
The Coenzyme A Biosynthetic Pathway
Pantothenic acid is the essential precursor for the five-step enzymatic synthesis of Coenzyme A. This pathway is highly conserved across prokaryotes and eukaryotes.
-
Phosphorylation of Pantothenate: The pathway begins with the ATP-dependent phosphorylation of pantothenate to 4'-phosphopantothenate, a reaction catalyzed by the enzyme pantothenate kinase (PanK) . This is the rate-limiting and primary regulatory step in CoA biosynthesis.
-
Cysteine Addition: 4'-phosphopantothenate then reacts with cysteine in an ATP-dependent manner to form 4'-phospho-N-pantothenoylcysteine (PPC). This step is catalyzed by phosphopantothenoylcysteine synthetase (PPCS) .
-
Decarboxylation: PPC is subsequently decarboxylated to 4'-phosphopantetheine by the enzyme phosphopantothenoylcysteine decarboxylase (PPCDC) .
-
Adenylylation: 4'-phosphopantetheine is then adenylylated by ATP to form dephospho-Coenzyme A (dpCoA), a reaction catalyzed by phosphopantetheine adenylyltransferase (PPAT) .
-
Phosphorylation of dephospho-CoA: Finally, dpCoA is phosphorylated by ATP to yield Coenzyme A. This final step is catalyzed by dephospho-CoA kinase (DPCK) .
Quantitative Data and Enzyme Kinetics
The efficiency of the biochemical pathways involving pantothenic acid is governed by the kinetics of the enzymes involved. A summary of key quantitative data is presented below.
| Enzyme | Substrate(s) | Km | Ki (Inhibitor) | Activator | Organism/Tissue | Reference |
| Pantothenate Kinase (PanK) | Pantothenate | 18 µM | 0.2 µM (CoA) | L-Carnitine | Rat Heart | |
| MgATP | 0.6 mM | Rat Heart | ||||
| Pantothenate Kinase (PanK) | ATP | Positive Cooperativity | Competitive with CoA | E. coli | ||
| Alcohol Dehydrogenase (ADH) | Ethanol | 13 ± 1 mM | Crocus sativus corm | |||
| NAD+ | 1.12 ± 0.04 mM | Crocus sativus corm |
Impact on Core Metabolic and Signaling Pathways
Coenzyme A is a central molecule in cellular metabolism, participating in numerous catabolic and anabolic pathways. Its availability, which is dependent on pantothenic acid, has profound effects on cellular function.
Central Carbon Metabolism
-
Tricarboxylic Acid (TCA) Cycle: Acetyl-CoA, derived from the breakdown of carbohydrates, fats, and proteins, is a primary substrate for the TCA cycle, the central hub of cellular respiration.
-
Fatty Acid Metabolism: CoA is essential for both the synthesis and degradation (β-oxidation) of fatty acids. Malonyl-CoA, a derivative of acetyl-CoA, is a key regulator of fatty acid oxidation.
Signaling through Protein Acetylation
The concentration of acetyl-CoA in the nucleocytosolic compartment is a key indicator of the cell's metabolic state. Acetyl-CoA serves as the acetyl group donor for the post-translational modification of proteins, a critical mechanism in cellular signaling.
-
Histone Acetylation: Acetyl-CoA levels directly influence histone acetylation, thereby regulating chromatin structure and gene expression.
-
Non-Histone Protein Acetylation: A multitude of non-histone proteins, including enzymes and transcription factors, are regulated by acetylation, linking the metabolic state to cellular decision-making processes.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of biochemical pathways involving pantothenic acid.
Quantification of Panthenol and Pantothenic Acid by HPLC
This protocol is adapted for the simultaneous determination of D-panthenol and pantothenic acid in biological samples or formulations.
-
Sample Preparation (from cell lysate):
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and perform a protein precipitation step by adding two volumes of ice-cold methanol.
-
Incubate at -20°C for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate adjusted to pH 2.5 with phosphoric acid). The gradient or isocratic conditions should be optimized based on the specific sample matrix.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 204 nm.
-
Quantification: Use external standards of known concentrations of D-panthenol and pantothenic acid to generate a calibration curve.
-
Pantothenate Kinase (PanK) Activity Assay
This assay measures the activity of PanK, the rate-limiting enzyme in CoA biosynthesis.
-
Reaction Mixture (per sample):
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl2
-
1 mM ATP
-
45 µM D-[1-¹⁴C]pantothenate (or a non-radioactive pantothenate for a coupled assay)
-
Enzyme source (purified PanK or cell/tissue lysate)
-
Nuclease-free water to final volume.
-
-
Procedure:
-
Assemble the reaction mixture on ice.
-
Initiate the reaction by adding the enzyme source and incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding a small volume of 10% acetic acid.
-
Spot an aliquot of the reaction mixture onto a DE81 ion-exchange filter disk.
-
Wash the filter disks three times with 1% acetic acid in 95% ethanol to remove unreacted [¹⁴C]pantothenate.
-
Dry the filter disks and quantify the radioactive 4'-phosphopantothenate using liquid scintillation counting.
-
Gene Expression Analysis by RT-qPCR
This protocol outlines the steps for analyzing the expression of genes involved in CoA biosynthesis and related metabolic pathways.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a suitable kit (e.g., RNeasy Lipid Tissue Kit for tissues, or a standard Trizol-based method for cultured cells).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
-
Synthesize cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR:
-
Design or obtain validated primers for the target genes (e.g., PANK1, PANK2, PANK3, PPAT, DPCK) and a stable reference gene (e.g., ACTB, GAPDH).
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Perform the qPCR reaction using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
-
-
Primer Design Considerations:
-
Primer length: 18-24 nucleotides
-
GC content: 40-60%
-
Melting temperature (Tm): 58-62°C
-
Amplicon length: 80-200 base pairs
-
Avoid secondary structures and primer-dimers.
-
Validate primer efficiency through a standard curve analysis.
-
Conclusion
The biochemical pathways originating from this compound are fundamental to cellular life, culminating in the synthesis of Coenzyme A, a linchpin of metabolism and cellular signaling. A thorough understanding of the conversion of this compound, the kinetics of the CoA biosynthetic pathway, and the downstream metabolic and signaling consequences is essential for researchers and developers in a wide range of scientific disciplines. The quantitative data, pathway diagrams, and detailed experimental protocols provided in this guide offer a solid foundation for further investigation and innovation in this critical area of biochemistry. Further research is warranted to elucidate the precise kinetics of this compound conversion in various biological contexts and to further map the intricate signaling networks regulated by CoA and its derivatives.
References
A Comprehensive Technical Guide to the Physical and Chemical Properties of Racemic DL-Panthenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Racemic DL-panthenol, a stable mixture of the D- and L-enantiomers of panthenol, is a widely utilized provitamin of B5 (pantothenic acid). While only the D-panthenol (dexpanthenol) is biologically active, the racemic mixture is valued in various cosmetic and pharmaceutical applications for its moisturizing properties.[1][2] Upon topical application, D-panthenol is readily absorbed and enzymatically converted to pantothenic acid, an essential component of Coenzyme A.[2][3] This coenzyme plays a pivotal role in numerous metabolic pathways, including those involved in skin regeneration, wound healing, and the maintenance of a healthy epithelial barrier.[4] This technical guide provides an in-depth overview of the core physical and chemical properties of racemic this compound, detailed experimental protocols for its analysis, and a visualization of its biological pathway.
Physical and Chemical Properties
Racemic this compound is a white to creamy white crystalline, hygroscopic powder. It is known for its excellent solubility in water and alcohol. The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Appearance | White to creamy white crystalline powder | |
| Molecular Formula | C₉H₁₉NO₄ | |
| Molecular Weight | 205.25 g/mol | |
| Melting Point | 64.5 - 69 °C | |
| Boiling Point | 118-120 °C at 0.02 Torr | |
| Density | ~1.2 g/cm³ | |
| Refractive Index | 1.495 - 1.502 (at 20 °C) | |
| Specific Rotation ([α]²⁰D) | -0.05° to +0.05° | |
| Solubility | Freely soluble in water, alcohol, and propylene glycol. Slightly soluble in glycerin. Insoluble in fats and oils. | |
| Stability | Stable to air and light. Heat-sensitive; heating above 70°C may cause racemization. Stable in aqueous solutions at pH 4-7. | |
| Hygroscopicity | Hygroscopic |
Biological Mechanism of Action
The primary biological function of this compound is mediated through the enzymatic conversion of its dextrorotatory enantiomer, D-panthenol, into pantothenic acid (Vitamin B5) within the skin. Pantothenic acid is a crucial precursor for the synthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic reactions essential for cellular function and repair.
The key steps in its mechanism of action are:
-
Penetration and Conversion : Upon topical application, D-panthenol penetrates the skin and is converted to pantothenic acid.
-
Coenzyme A Synthesis : Pantothenic acid is a key component in the multi-step enzymatic synthesis of Coenzyme A.
-
Metabolic Functions : Coenzyme A is essential for various metabolic pathways, including the synthesis of fatty acids, cholesterol, and acetylcholine, as well as the Krebs cycle for energy production.
-
Wound Healing and Anti-inflammatory Effects : Pantothenic acid has been shown to stimulate the proliferation of dermal fibroblasts, which are critical for wound healing. It also modulates the expression of inflammatory cytokines, such as IL-6, contributing to its anti-inflammatory properties.
References
Methodological & Application
Application Note: Quantification of DL-Panthenol in Biological Matrices using HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-Panthenol, the provitamin of Pantothenic Acid (Vitamin B5), is a widely utilized active ingredient in pharmaceutical and cosmetic products, valued for its moisturizing and wound-healing properties. Upon administration, it is converted into Pantothenic Acid, an essential component of Coenzyme A, which plays a pivotal role in cellular metabolism.[1][2] Accurate quantification of this compound in biological matrices such as plasma, serum, or urine is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the reliable quantification of this compound.
Principle of the Method
This method employs reversed-phase HPLC (RP-HPLC) to separate this compound from endogenous components in a biological matrix. The sample undergoes a protein precipitation step to remove interfering macromolecules. The clarified supernatant is then injected into the HPLC system. Separation is achieved on a C18 analytical column with an isocratic mobile phase. This compound, which lacks a strong chromophore, is detected at a low UV wavelength, typically between 200-210 nm.[3] Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Metabolic Pathway of Panthenol
This compound is biologically active only in its dextrorotatory form, D-Panthenol (also known as dexpanthenol).[2] Following administration, D-panthenol is enzymatically converted to Pantothenic Acid (Vitamin B5). This essential vitamin is a key precursor in the synthesis of Coenzyme A (CoA), a vital cofactor for numerous enzymatic reactions, including those in the citric acid cycle and the metabolism of fatty acids, proteins, and carbohydrates.[4]
Figure 1: Metabolic pathway of D-Panthenol to Coenzyme A.
Experimental Protocols
Apparatus and Reagents
-
Apparatus: HPLC system with UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm), analytical balance, centrifuge, vortex mixer, volumetric flasks, pipettes.
-
Reagents: this compound reference standard, Methanol (HPLC grade), Acetonitrile (HPLC grade), Potassium phosphate monobasic, Phosphoric acid, Deionized water.
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards ranging from 10 to 100 µg/mL.
Sample Preparation (from Plasma)
Protein precipitation is a common and effective method for sample clean-up in biological matrices.
-
Pipette 200 µL of the plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of ice-cold acetonitrile (a 2:1 ratio of solvent to plasma) to precipitate proteins.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for HPLC analysis.
Experimental Workflow
The following diagram outlines the complete workflow from sample receipt to final data analysis.
Figure 2: Experimental workflow for this compound quantification.
Data Presentation & Method Validation
The analytical method was validated according to ICH guidelines for linearity, precision, accuracy, and sensitivity.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Isocratic HPLC with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.037 M KH₂PO₄ (pH 3.2 with H₃PO₄) : Methanol (90:10 v/v) |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 205 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25°C) |
| Retention Time | ~8 minutes |
Method Validation Summary
The results demonstrate that the method is linear, accurate, precise, and sensitive for the intended application.
| Validation Parameter | Result |
| Linearity Range | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 3 µg/mL |
| Limit of Quantification (LOQ) | 8.5 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (Intra-day %RSD) | < 1.0% |
| Precision (Inter-day %RSD) | < 1.5% |
Conclusion
The HPLC-UV method described provides a simple, rapid, and reliable protocol for the quantification of this compound in biological matrices. The protein precipitation sample preparation is straightforward and effective. The method validation results confirm its suitability for routine analysis in research and quality control settings, enabling accurate assessment for pharmacokinetic and other drug development studies.
References
Application Note: UHPLC-MS/MS Analytical Method for the Quantification of D-Panthenol in Human Plasma
Introduction
D-panthenol, the alcohol analog of pantothenic acid (Vitamin B5), is extensively utilized in pharmaceutical and cosmetic products for its moisturizing and wound-healing properties.[1][2][3][4] Upon administration, it is rapidly converted in the body to pantothenic acid, an essential component of Coenzyme A, which plays a critical role in numerous metabolic pathways.[5] Accurate and robust quantification of D-panthenol in biological matrices such as plasma is paramount for pharmacokinetic (PK) and bioavailability studies in drug development and clinical research.
This application note details a sensitive and high-throughput Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the determination of D-panthenol in human plasma. The method employs a stable isotope-labeled internal standard (IS), D-Panthenol-d4, to ensure high accuracy and precision by compensating for matrix effects and variability during sample processing. The protocol involves a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry.
Experimental Protocols
1. Materials and Reagents
-
D-Panthenol analytical standard
-
D-Panthenol-d4 internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (sourced from authorized vendors)
2. Standard and Sample Preparation
2.1. Standard Stock Solutions
-
Prepare individual stock solutions of D-Panthenol and D-Panthenol-d4 in methanol at a concentration of 1 mg/mL.
2.2. Working Standard Solutions and Calibration Curve
-
Prepare a series of working standard solutions of D-Panthenol by performing serial dilutions of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve a calibration range of 1 ng/mL to 1000 ng/mL.
2.3. Internal Standard Working Solution
-
Dilute the D-Panthenol-d4 stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.
2.4. Plasma Sample Preparation
-
Thaw human plasma samples at room temperature and vortex to ensure homogeneity.
-
In a microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Add 20 µL of the 100 ng/mL D-Panthenol-d4 internal standard working solution to each plasma sample (except for the blank matrix samples).
-
Vortex the mixture briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for UHPLC-MS/MS analysis.
3. UHPLC-MS/MS Analysis
The prepared samples are analyzed using a UHPLC system coupled to a triple quadrupole mass spectrometer.
3.1. Chromatographic Conditions
| Parameter | Value |
| UHPLC System | A high-performance or ultra-high-performance liquid chromatography system |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A linear gradient is typically employed for optimal separation |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3.2. Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | D-Panthenol: To be optimized; D-Panthenol-d4: To be optimized |
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
Method Validation
The bioanalytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters include:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Quantitative Data Summary
The following table summarizes typical performance characteristics for a validated UHPLC-MS/MS method for D-panthenol or its active form, pantothenic acid, in plasma/serum.
| Validation Parameter | Typical Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Conclusion
The described UHPLC-MS/MS method provides a robust, sensitive, and high-throughput solution for the quantitative analysis of D-panthenol in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making the method well-suited for pharmacokinetic studies and clinical trial sample analysis. The straightforward protein precipitation sample preparation protocol allows for efficient processing of a large number of samples. This validated method is a valuable tool for researchers, scientists, and drug development professionals in the pharmaceutical and cosmetic industries.
References
Protocol for Utilizing DL-Panthenol as a Provitamin B5 Supplement in Cell Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
DL-panthenol, a racemic mixture of D-panthenol and L-panthenol, serves as a stable precursor to Vitamin B5, also known as pantothenic acid. The biologically active form, D-panthenol, is enzymatically converted within the cell to pantothenic acid. This essential vitamin is a key component in the synthesis of Coenzyme A (CoA), a vital cofactor for numerous metabolic processes, including the synthesis and degradation of carbohydrates, lipids, and proteins.[1][2][3] Supplementing cell culture media with this compound can enhance cell proliferation, viability, and overall metabolic health, particularly in demanding culture conditions or for specific cell types with high metabolic requirements.[4][5] These protocols provide a comprehensive guide for the effective use of this compound as a provitamin B5 supplement in a variety of cell culture applications.
Mechanism of Action
Upon entering the cell, the D-panthenol component of the racemic mixture is converted to pantothenic acid. Pantothenic acid is then phosphorylated by pantothenate kinase (PanK) to form 4'-phosphopantothenate, the initial and rate-limiting step in the Coenzyme A biosynthetic pathway. Through a series of enzymatic reactions, 4'-phosphopantothenate is converted to Coenzyme A. CoA plays a central role in cellular metabolism, including the Krebs cycle for energy production and the synthesis of fatty acids, steroids, and neurotransmitters. By providing a direct precursor for CoA synthesis, this compound supplementation can bolster cellular energetic and biosynthetic capacities.
"this compound" [fillcolor="#F1F3F4", fontcolor="#202124"]; "D-Panthenol" [fillcolor="#FBBC05", fontcolor="#202124"]; "Pantothenic_Acid" [label="Pantothenic Acid\n(Vitamin B5)", fillcolor="#FBBC05", fontcolor="#202124"]; "4P_Pantothenate" [label="4'-Phospho-\npantothenate", fillcolor="#FBBC05", fontcolor="#202124"]; "Coenzyme_A" [label="Coenzyme A", fillcolor="#34A853", fontcolor="#FFFFFF"];
"this compound" -> "D-Panthenol" [label="Cellular Uptake\n(D-isomer utilized)"]; "D-Panthenol" -> "Pantothenic_Acid" [label="Oxidation"]; "Pantothenic_Acid" -> "4P_Pantothenate" [label="Pantothenate Kinase (PanK)\nATP -> ADP"]; "4P_Pantothenate" -> "Coenzyme_A" [label="Multi-step\nenzymatic synthesis"]; }
Caption: Conversion of D-Panthenol to Coenzyme A.Data Summary
The following tables summarize the key quantitative data related to the use of this compound in cell culture.
Table 1: Solubility and Stock Solution Parameters
| Parameter | Value | Reference |
| Molecular Weight | 205.25 g/mol | |
| Solubility in Water | 100 mg/mL (487.21 mM) | |
| Solubility in DMSO | ≥ 46 mg/mL (224.12 mM) | |
| Recommended Stock Solution Concentration | 100 mM in sterile water or PBS | General Practice |
| Storage of Stock Solution | -20°C for up to 1 year; -80°C for up to 2 years |
Table 2: Recommended Working Concentrations and Observed Effects
| Cell Type | Working Concentration | Observed Effects | Reference |
| Human Dermal Papilla Cells (hDPCs) | 5 µM - 5 mM | Increased cell viability and proliferation (Ki67 marker). Maximal growth increase of ~30% at 2.5 mM. | |
| Human Outer Root Sheath Cells (hORSCs) | 0.15 mM - 0.3 mM | Increased cell viability by 15-20%. | |
| Skin Fibroblasts | Not specified | Increased cell proliferation and migration. | |
| Keratinocytes | Not specified | Proliferation inhibited in pantothenic acid-deficient medium. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Under sterile conditions (e.g., in a laminar flow hood), dissolve the this compound in sterile, nuclease-free water or phosphate-buffered saline (PBS) to achieve a stock concentration of 100 mM. For example, dissolve 2.0525 g of this compound in 100 mL of sterile water.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for longer-term storage (up to two years).
"Start" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Weigh" [label="Weigh this compound Powder", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dissolve" [label="Dissolve in Sterile Water/PBS\n(to 100 mM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Filter" [label="Filter Sterilize (0.22 µm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Aliquot" [label="Aliquot into Sterile Tubes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Store" [label="Store at -20°C or -80°C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "End" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
"Start" -> "Weigh"; "Weigh" -> "Dissolve"; "Dissolve" -> "Filter"; "Filter" -> "Aliquot"; "Aliquot" -> "Store"; "Store" -> "End"; }
Caption: Workflow for preparing this compound stock solution.Protocol 2: Supplementation of Cell Culture Medium
-
Thaw: Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Dilute: Dilute the stock solution into the complete cell culture medium to achieve the desired final working concentration. It is recommended to perform a dose-response experiment (e.g., concentrations ranging from 10 µM to 1 mM) to determine the optimal concentration for your specific cell line and experimental conditions.
-
Control: Always include a vehicle control (medium supplemented with the same volume of sterile water or PBS used for the this compound dilution) in your experiments.
-
Incubation: Culture the cells in the this compound-supplemented medium for the desired duration.
Protocol 3: Assessment of Cell Viability using MTT Assay
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
"Start" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Seed" [label="Seed Cells in 96-well Plate", fillcolor="#FBBC05", fontcolor="#202124"]; "Treat" [label="Treat with this compound", fillcolor="#FBBC05", fontcolor="#202124"]; "Incubate" [label="Incubate (24-72h)", fillcolor="#FBBC05", fontcolor="#202124"]; "Add_MTT" [label="Add MTT Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Incubate_MTT" [label="Incubate (2-4h)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Solubilize" [label="Add Solubilization Solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Read" [label="Measure Absorbance at 570 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "End" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
"Start" -> "Seed"; "Seed" -> "Treat"; "Treat" -> "Incubate"; "Incubate" -> "Add_MTT"; "Add_MTT" -> "Incubate_MTT"; "Incubate_MTT" -> "Solubilize"; "Solubilize" -> "Read"; "Read" -> "End"; }
Caption: Workflow for the MTT cell viability assay.Protocol 4: Assessment of Cell Proliferation using BrdU Assay
This protocol is based on standard BrdU assay procedures.
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1 and 2).
-
BrdU Labeling: Add BrdU (5-bromo-2'-deoxyuridine) labeling solution to each well at a final concentration of 10 µM and incubate for 2-24 hours, depending on the cell proliferation rate.
-
Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's instructions of the BrdU assay kit. This step is crucial for exposing the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate to develop a colorimetric reaction.
-
Stop Reaction: Stop the reaction with a stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm. The absorbance is proportional to the amount of BrdU incorporated into the DNA, reflecting the rate of cell proliferation.
Troubleshooting
-
Precipitation in Stock Solution: If precipitation is observed upon thawing, gently warm the solution and vortex until fully dissolved.
-
Low Cell Viability/Proliferation: The chosen concentration of this compound may be suboptimal or toxic for the specific cell line. Perform a dose-response curve to identify the optimal concentration.
-
Inconsistent Results: Ensure consistent cell seeding density and incubation times. Use single-use aliquots of the stock solution to avoid degradation from multiple freeze-thaw cycles.
Conclusion
This compound is a valuable and cost-effective supplement for cell culture, promoting cellular health and proliferation by providing a direct precursor for Coenzyme A synthesis. The protocols outlined in this document provide a framework for the successful integration of this compound into various cell culture experiments. Researchers are encouraged to optimize the working concentrations for their specific cell lines and experimental goals to achieve the most reliable and reproducible results.
References
- 1. Effects of Panthenol and N-Acetylcysteine on Changes in the Redox State of Brain Mitochondria under Oxidative Stress In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of Panthenol and N-Acetylcysteine on Changes in the Redox State of Brain Mitochondria under Oxidative Stress In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. selleckchem.com [selleckchem.com]
Application of DL-Panthenol in 3D Skin Models for Wound Healing Assays
Application Note
Introduction
Wound healing is a complex biological process involving inflammation, proliferation, and remodeling phases aimed at restoring the integrity of the skin barrier.[1] Three-dimensional (3D) skin models have emerged as powerful in vitro tools that closely mimic the structure and function of human skin, offering a relevant platform for studying wound repair and screening potential therapeutic agents.[2][3] These models, typically consisting of epidermal and dermal layers, allow for the investigation of cellular and molecular events in a controlled environment, reducing the reliance on animal testing.[4] DL-panthenol, the provitamin of pantothenic acid (Vitamin B5), is widely used in skincare for its moisturizing and wound-healing properties.[5] Upon topical application, it is readily converted to pantothenic acid, an essential component of Coenzyme A, which plays a crucial role in cellular metabolism and epithelial function. This application note details the use of this compound in 3D skin models to assess its efficacy in promoting wound healing, focusing on key assays and molecular endpoints.
Mechanism of Action
This compound accelerates wound healing through a multi-faceted mechanism. It enhances epidermal differentiation and proliferation of dermal fibroblasts, which are critical for tissue regeneration. Furthermore, it modulates the expression of genes involved in inflammation and tissue remodeling. In vitro studies using 3D skin models have demonstrated that dexpanthenol and its derivatives can enhance wound closure and regulate the expression of key biomarkers associated with skin repair.
Experimental Findings
Studies utilizing 3D full-thickness skin models have shown that topical application of dexpanthenol-containing formulations significantly accelerates wound closure compared to untreated controls. Histological analysis of these models reveals faster re-epithelialization in dexpanthenol-treated wounds. At the molecular level, dexpanthenol has been shown to modulate the gene expression of several key proteins involved in the wound healing cascade.
Quantitative Data Summary
The following tables summarize the quantitative findings from studies investigating the effect of this compound (or its active form, pantothenic acid/dexpanthenol) on wound healing in 3D skin models.
Table 1: Gene Expression Changes in 3D Skin Models Treated with Dexpanthenol/Calciumpantothenate
| Gene | Regulation | Fold Change/Observation | Experimental Condition | Reference |
| MMP3 | Upregulated | Enhanced mRNA expression | Laser-irradiated skin models cultured in calciumpantothenate-containing medium. | |
| IL1α | Upregulated | Enhanced mRNA expression | Laser-irradiated skin models cultured in calciumpantothenate-containing medium. | |
| KRTAP4-12 | Upregulated | Enhanced mRNA expression | Laser-irradiated skin models cultured in calciumpantothenate-containing medium. | |
| S100A7 | Downregulated | Decreased expression | Laser-irradiated skin models cultured in calciumpantothenate-containing medium. | |
| COL3A1 | Upregulated | Upregulated after microneedling | Microneedling-treated 3D skin models. | |
| COL8A1 | Upregulated | Upregulated after microneedling | Microneedling-treated 3D skin models. | |
| TIMP3 | Upregulated | Upregulated after microneedling | Microneedling-treated 3D skin models. | |
| Pro-inflammatory Cytokines | Downregulated | Downregulated after microneedling | Microneedling-treated 3D skin models. |
Table 2: Histological and Functional Outcomes in 3D Skin Models
| Parameter | Observation | Treatment | Time Point | Reference |
| Wound Closure | Completed wound closure | Dexpanthenol-containing ointment after microneedling | 24 hours | |
| Wound Closure | Lesions still visible | Untreated after microneedling | 24 hours | |
| Wound Closure | Completed wound healing | Dexpanthenol-treated and untreated | 48 hours | |
| Re-epithelialization | Faster wound closure | 5% Dexpanthenol emulsions (W/O and O/W) on laser-irradiated models | Not specified | |
| Re-epithelialization | Considerably faster wound closure | Calciumpantothenate (20 µg/ml) in culture medium of laser-irradiated models | Not specified |
Experimental Protocols
Protocol 1: Generation and Wounding of a 3D Full-Thickness Skin Model
This protocol describes the generation of a 3D full-thickness skin equivalent and the creation of a standardized wound.
Materials:
-
Primary human dermal fibroblasts
-
Primary human epidermal keratinocytes
-
Collagen Type I hydrogel
-
Fibronectin
-
Cell culture medium
-
Wounding device (e.g., punch biopsy, laser, micro-needling device)
Procedure:
-
Dermal Component Construction: Embed primary human dermal fibroblasts in a collagen type I hydrogel.
-
Epidermal Seeding: Coat the surface of the hydrogel with fibronectin and seed primary human epidermal keratinocytes on top.
-
Submerged Culture: Culture the model under submerged conditions to allow for keratinocyte proliferation.
-
Air-Liquid Interface Culture: Raise the model to an air-liquid interface to promote epidermal stratification and the formation of a multi-layered epidermis.
-
Wounding: Create a standardized wound in the center of the 3D skin model using a sterile punch biopsy tool, a CO2 laser, or a micro-needling device.
Protocol 2: Treatment with this compound and Sample Collection
Materials:
-
This compound containing formulation (e.g., 5% dexpanthenol ointment)
-
Control vehicle (e.g., petroleum jelly)
-
Phosphate-buffered saline (PBS)
-
RNA lysis buffer
-
4% Paraformaldehyde
Procedure:
-
Treatment Application: Immediately after wounding, topically apply the this compound formulation or the control vehicle to the wound bed.
-
Incubation: Culture the treated and control models for the desired time points (e.g., 24, 48, 72 hours).
-
Sample Harvesting for RNA analysis: At each time point, wash the models with PBS and harvest for RNA extraction using a suitable lysis buffer.
-
Sample Harvesting for Histology: At each time point, fix the models in 4% paraformaldehyde for histological analysis.
Protocol 3: Wound Healing Analysis
A. Histological Analysis of Re-epithelialization
Procedure:
-
Tissue Processing: Embed the fixed 3D skin models in paraffin and section them.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) to visualize the tissue morphology and the extent of wound closure.
-
Microscopy: Image the stained sections using a light microscope.
-
Quantification: Measure the length of the epithelial tongue migrating over the wound bed to quantify the rate of re-epithelialization.
B. Gene Expression Analysis by qRT-PCR
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the harvested samples and reverse transcribe it into cDNA.
-
qRT-PCR: Perform quantitative real-time PCR using primers for target genes (e.g., MMP3, IL1α, KRTAP4-12, S100A7) and a reference gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Experimental workflow for assessing this compound's effect on wound healing in 3D skin models.
References
- 1. Experimental models and methods for cutaneous wound healing assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dexpanthenol in Wound Healing after Medical and Cosmetic Interventions (Postprocedure Wound Healing) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. characterization-of-a-novel-standardized-human-three-dimensional-skin-wound-healing-model-using-non-sequential-fractional-ultrapulsed-co-2-laser-treatments - Ask this paper | Bohrium [bohrium.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Spectroscopic Methods for Purity Assessment of DL-Panthenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Panthenol, a racemic mixture of the dextrorotatory (D) and levorotatory (L) forms of panthenol, is a versatile ingredient widely used in pharmaceutical and cosmetic products. As the biologically active form is D-panthenol (dexpanthenol), the purity of the raw material is critical to ensure product efficacy and safety. This document provides detailed application notes and protocols for the purity assessment of this compound using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). These methods are instrumental in identifying and quantifying impurities that may arise during synthesis or degradation.
Key Spectroscopic Methods for Purity Analysis
A comprehensive purity assessment of this compound involves a multi-faceted approach, leveraging the strengths of different spectroscopic techniques. While NMR and MS are powerful for structural elucidation and identification of unknown impurities, FTIR and UV-Vis spectroscopy serve as rapid and cost-effective methods for routine quality control.
Quantitative Data Summary
The following table summarizes the quantitative performance of various spectroscopic methods for the analysis of this compound and its common impurity, 3-aminopropanol.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Typical Impurity Specification | Reference |
| HPLC-UV | Dexpanthenol | 0.62 µg/mL | 1.89 µg/mL | - | [1] |
| Spectrofluorimetry | Panthenol | ~10 µg/mL (colorimetric) | - | - | [2] |
| Spectrofluorimetry | Panthenol | - | 0.005 µg/mL | - | [2] |
| HPLC-Fluorescence | 3-aminopropanol | 0.183 µg/mL | 0.609 µg/mL | ≤ 0.5% | [3][4] |
| GC-MS (SIM) | Panthenol | 50 pg | - | - |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy for Purity Determination
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of an analyte signal with that of a certified internal standard.
Objective: To determine the purity of this compound and identify potential impurities.
Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, Methanol-d₄)
-
NMR tubes (5 mm)
-
Analytical balance
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire a quantitative ¹H-NMR spectrum using a single-pulse experiment. Key parameters include:
-
Pulse angle: 90°
-
Relaxation delay (d1): 5-7 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of scans: 8-16 (can be adjusted based on signal-to-noise requirements).
-
Acquisition time: ≥ 3 seconds.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the characteristic, well-resolved signals for both this compound and the internal standard. For this compound, suitable signals include the singlet from the gem-dimethyl protons.
-
Calculate the purity of this compound using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Expected Results: The ¹H-NMR spectrum of pure this compound will show characteristic signals corresponding to its molecular structure. The presence of impurities, such as 3-aminopropanol or pantolactone, will be indicated by additional peaks. For instance, 3-aminopropanol exhibits characteristic signals for its propyl chain protons.
Attenuated Total Reflectance - Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a rapid and non-destructive technique ideal for the qualitative analysis and identification of functional groups in a sample. It is particularly well-suited for viscous liquids like this compound.
Objective: To obtain a characteristic infrared spectrum of this compound for identity confirmation and to detect the presence of major impurities.
Materials:
-
This compound sample
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Instrumentation:
-
FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).
Protocol:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Apply a small drop of the viscous this compound sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typical parameters include:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
-
Data Analysis:
-
The resulting spectrum should be compared to a reference spectrum of pure this compound.
-
Key characteristic absorption bands for this compound include:
-
Broad O-H stretching (alcohol and amide): ~3350 cm⁻¹
-
C-H stretching (alkane): ~2960 cm⁻¹
-
Amide I (C=O stretching): ~1650 cm⁻¹
-
Amide II (N-H bending): ~1530 cm⁻¹
-
-
The presence of impurities may be indicated by additional or shifted absorption bands. For example, the primary amine group of 3-aminopropanol would show characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and press with a lint-free wipe soaked in isopropanol or ethanol.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used for the quantitative determination of this compound, often after a derivatization reaction to form a chromophore, as panthenol itself has a weak UV absorbance.
Objective: To quantify the concentration of this compound in a sample.
Protocol (based on a derivatization method):
Details of a specific derivatization protocol can be found in the literature, often involving reaction with an agent like ninhydrin after alkaline hydrolysis. A general workflow is as follows:
-
Standard and Sample Preparation: Prepare a series of standard solutions of known this compound concentrations and a solution of the sample to be analyzed.
-
Hydrolysis and Derivatization: Subject the standards and sample to alkaline hydrolysis to liberate 3-aminopropanol, followed by a reaction with a chromogenic agent.
-
Spectrophotometric Measurement: Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.
Mass Spectrometry (MS) coupled with Liquid Chromatography (LC-MS)
LC-MS is a highly sensitive and specific technique for the identification and quantification of impurities in complex mixtures.
Objective: To identify and quantify known and unknown impurities in this compound, including its degradation product 3-aminopropanol.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)
-
Mass Spectrometer (e.g., Triple Quadrupole or Time-of-Flight)
General Protocol Outline:
-
Chromatographic Separation: Develop an HPLC method capable of separating this compound from its potential impurities. A reversed-phase C18 column is often suitable. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer.
-
Full Scan Mode: To screen for all detectable ions and identify unknown impurities based on their mass-to-charge ratio (m/z).
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For targeted quantification of known impurities, such as 3-aminopropanol, with high sensitivity and specificity.
-
-
Data Analysis: The mass spectra of the separated components are analyzed to determine their molecular weights. Fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments can be used to elucidate the structures of unknown impurities.
Visualization of Workflows and Relationships
Experimental Workflow for qNMR Purity Assessment
Caption: Workflow for qNMR purity assessment of this compound.
Experimental Workflow for ATR-FTIR Analysis
References
Application Note: Quantitative Analysis of D-Panthenol Using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of D-panthenol in various matrices using Isotope Dilution Mass Spectrometry (IDMS). D-panthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a common ingredient in pharmaceutical and cosmetic products.[1] Accurate quantification is crucial for quality control, formulation development, and pharmacokinetic studies.[1][2] The use of a stable isotope-labeled internal standard, D-panthenol-d4, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2] This protocol provides a comprehensive guide for establishing a reliable analytical method using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Introduction
D-panthenol is the biologically active alcohol of pantothenic acid and is readily converted to pantothenic acid in the body. Pantothenic acid is an essential component of Coenzyme A, which plays a critical role in numerous metabolic pathways. The accurate measurement of D-panthenol is therefore essential for assessing its efficacy and safety in various applications.
Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for quantitative analysis due to its high specificity and accuracy. This technique involves introducing a known amount of a stable isotope-labeled version of the analyte (e.g., D-panthenol-d4) into the sample as an internal standard. Because the internal standard is chemically identical to the analyte, it experiences the same behavior during sample extraction, cleanup, and ionization, effectively compensating for any sample loss or matrix-induced signal suppression or enhancement. Quantification is achieved by measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard.
Experimental Protocol
This protocol outlines the procedure for the quantification of D-panthenol in a biological matrix, such as plasma or serum. The methodology can be adapted for other matrices like cosmetic or pharmaceutical formulations with appropriate validation.
Materials and Reagents
-
D-Panthenol (analytical standard)
-
D-Panthenol-d4 (stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma)
Preparation of Solutions
-
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve D-panthenol and D-panthenol-d4 in methanol to create individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the D-panthenol stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Working Solution (e.g., 1 µg/mL or 100 ng/mL): Dilute the D-panthenol-d4 stock solution with a 50:50 mixture of acetonitrile and water to the desired final concentration.
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for removing the majority of proteins from biological samples.
-
Pipette 100 µL of the sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL D-panthenol-d4) to each tube, except for blank matrix samples.
-
Vortex the tubes briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for UHPLC-MS/MS analysis.
UHPLC-MS/MS Conditions
The following are typical UHPLC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.
UHPLC System:
-
Column: HILIC Column, e.g., Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent. A HILIC column is effective for retaining the polar D-panthenol analyte.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0.0 min: 95% B
-
1.0 min: 95% B
-
4.0 min: 50% B
-
4.1 min: 95% B
-
5.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
D-Panthenol: Precursor Ion (Q1) > Product Ion (Q3)
-
D-Panthenol-d4: Precursor Ion (Q1) > Product Ion (Q3)
-
Note: Specific MRM transitions should be optimized by infusing the pure standards.
Data Analysis
-
Integrate the peak areas for both D-panthenol and D-panthenol-d4.
-
Calculate the peak area ratio of D-panthenol to D-panthenol-d4.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the D-panthenol calibration standards.
-
Determine the concentration of D-panthenol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of an IDMS method for D-panthenol quantification.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
| Matrix Effect | Minimal due to internal standard |
| Recovery | Consistent and compensated by internal standard |
Visualizations
Caption: Experimental workflow for D-panthenol quantification by IDMS.
Caption: Metabolic role of D-panthenol.
Conclusion
The Isotope Dilution Mass Spectrometry method detailed in this application note provides a highly accurate, precise, and sensitive protocol for the quantification of D-panthenol. The use of a stable isotope-labeled internal standard is critical for minimizing the impact of matrix effects and ensuring data reliability. This UHPLC-MS/MS method is well-suited for a range of applications in the pharmaceutical and cosmetic industries, from quality control to advanced clinical research.
References
Spectrofluorimetric Determination of Panthenol in Pharmaceutical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of panthenol in various pharmaceutical formulations using spectrofluorimetry. Three distinct methods are presented, offering flexibility in terms of sensitivity, sample preparation, and instrumentation.
Introduction
Panthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a widely used active ingredient in pharmaceutical and cosmetic products due to its moisturizing and wound-healing properties. Accurate and reliable quantification of panthenol is crucial for quality control, formulation development, and stability testing. Spectrofluorimetry offers a sensitive and cost-effective alternative to chromatographic methods for this purpose. The methods detailed below involve either the derivatization of panthenol's hydrolysis product or a direct derivatization to yield highly fluorescent compounds.
Methods Overview
Three primary spectrofluorimetric methods for the determination of panthenol are described:
-
Method A: Derivatization with Ninhydrin after Alkaline Hydrolysis. This classic method involves the alkaline hydrolysis of panthenol to β-alanol, which then reacts with ninhydrin to form a fluorescent product.
-
Method B: Derivatization with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) after Alkaline Hydrolysis. Similar to the ninhydrin method, this protocol utilizes alkaline hydrolysis to yield β-alanol, which is subsequently derivatized with NBD-Cl, a highly effective fluorogenic reagent for primary amines.
-
Method C: Direct Derivatization with Citric Acid. This novel approach involves the direct reaction of panthenol with citric acid at an elevated temperature to form a fluorescent pyridone derivative, eliminating the need for a separate hydrolysis step.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for each method, allowing for easy comparison.
Table 1: Spectrofluorimetric Method Parameters for Panthenol Determination
| Parameter | Method A (Ninhydrin) | Method B (NBD-Cl) | Method C (Citric Acid) |
| Excitation Wavelength (λex) | 385 nm[2] | 480 nm[3] | 347 nm[4] |
| Emission Wavelength (λem) | 465 nm[2] | 530 nm | ~400-600 nm |
| Linearity Range | 0.01 - 3 µg/mL | 0.3 - 3 µg/mL | 0.005 - 1 mg/mL |
| Limit of Detection (LOD) | 0.005 µg/mL (as LOQ) | 1.95 x 10⁻⁷ M | Not explicitly stated |
| Limit of Quantitation (LOQ) | 0.005 µg/mL | 0.3 µg/mL | 0.005 mg/mL |
Table 2: Reported Recovery Percentages for Panthenol in Pharmaceutical Formulations
| Formulation Type | Method B (NBD-Cl) Recovery ± S.D. (n=9) | Method C (Citric Acid) Recovery (%) |
| Ampoules | 100.12 ± 0.78% | - |
| Cream | 100.79 ± 0.77% | - |
| Sunscreen Gel | 100.07 ± 0.31% | - |
| Nasal Liquid | - | 99.85 ± 1.52% |
| Ointment | - | 99.56 ± 1.92% |
| Body Lotion | - | 99.46 ± 1.82% |
Experimental Protocols
Method A: Derivatization with Ninhydrin after Alkaline Hydrolysis
This method is based on the alkaline hydrolysis of panthenol to β-alanol, followed by a condensation reaction with ninhydrin to produce a fluorescent compound.
1. Reagents and Solutions:
-
Sodium Hydroxide (NaOH) Solution: Prepare a suitable concentration for hydrolysis (e.g., 1 M).
-
Ninhydrin Reagent: Prepare a solution of ninhydrin in a suitable solvent like ethanol or a buffered solution.
-
Buffer Solution (pH 6): Prepare a phosphate or acetate buffer.
-
Panthenol Standard Stock Solution: Accurately weigh and dissolve panthenol reference standard in deionized water to prepare a stock solution (e.g., 100 µg/mL). Prepare working standards by serial dilution.
2. Sample Preparation:
-
Ampoules/Aqueous Solutions: Dilute an accurately measured volume of the formulation with deionized water to fall within the linear range.
-
Creams/Gels/Ointments: Accurately weigh about 1 g of the formulation, triturate with anhydrous sodium sulfate, and extract the panthenol with several portions of distilled water. Combine the extracts, filter, and dilute to a known volume with deionized water.
3. Protocol:
-
Transfer 1 mL of the standard or sample solution into a test tube.
-
Add 1 mL of NaOH solution.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 30 minutes) to effect hydrolysis.
-
Cool the solution to room temperature and neutralize with an appropriate acid (e.g., HCl) to a pH of approximately 7.
-
Add 1 mL of the buffer solution (pH 6).
-
Add 1 mL of the ninhydrin reagent.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 15 minutes).
-
Cool the solution to room temperature and dilute to a final volume (e.g., 10 mL) with deionized water.
-
Measure the fluorescence intensity at λex = 385 nm and λem = 465 nm.
-
Construct a calibration curve by plotting the fluorescence intensity of the standards against their concentrations.
-
Determine the concentration of panthenol in the sample from the calibration curve.
Method B: Derivatization with NBD-Cl after Alkaline Hydrolysis
This method also relies on the initial hydrolysis of panthenol to β-alanol, which is then derivatized with the highly reactive fluorogenic agent, NBD-Cl.
1. Reagents and Solutions:
-
Sodium Hydroxide (NaOH) Solution: As in Method A.
-
4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) Solution: Prepare a solution of NBD-Cl in methanol or acetonitrile (e.g., 0.1% w/v).
-
Borate Buffer (pH 8): Prepare a borate buffer solution.
-
Hydrochloric Acid (HCl) Solution: For acidification.
-
Panthenol Standard Stock Solution: As in Method A.
2. Sample Preparation:
-
Follow the same procedures as described in Method A for different formulation types.
3. Protocol:
-
Follow steps 1-4 of the protocol for Method A to achieve hydrolysis and neutralization.
-
To the hydrolyzed and neutralized solution, add 1 mL of borate buffer (pH 8).
-
Add 1 mL of the NBD-Cl solution.
-
Heat the mixture in a water bath at a specified temperature (e.g., 70-80°C) for a defined period (e.g., 20-30 minutes).
-
Cool the reaction mixture in an ice bath.
-
Acidify the solution with a small volume of HCl solution.
-
Dilute to a final volume with a suitable solvent (e.g., methanol or water).
-
Measure the fluorescence intensity at λex = 480 nm and λem = 530 nm.
-
Construct a calibration curve and determine the sample concentration as in Method A.
Method C: Direct Derivatization with Citric Acid
This method offers a simplified workflow by directly reacting panthenol with citric acid without a prior hydrolysis step.
1. Reagents and Solutions:
-
Citric Acid (CA) Solution: Prepare a concentrated solution of citric acid in deionized water (e.g., 150 mg/mL).
-
Methanol: For dissolving the final reaction mixture.
-
Panthenol Standard Stock Solution: Prepare as in Method A, with working solutions at concentrations ranging from 0.005 to 1 mg/mL.
2. Sample Preparation:
-
Follow the same principles as in Method A to extract and dilute panthenol from the pharmaceutical formulation to fall within the linear range.
3. Protocol:
-
In a sealed vial, mix 1.5 mL of the sample or standard solution with 1.5 mL of the citric acid solution.
-
Heat the sealed vial in a heating block at 160°C for 60 minutes.
-
After cooling to room temperature, dissolve the reaction mixture in a known volume of methanol (e.g., 7 mL).
-
Degas the solution in an ultrasonic bath for 5 minutes.
-
Measure the fluorescence emission spectrum from 400 nm to 600 nm with an excitation wavelength of 347 nm.
-
Construct a calibration curve by plotting the peak fluorescence intensity against the concentration of the standards.
-
Determine the concentration of panthenol in the sample from the calibration curve.
Visualizations
The following diagrams illustrate the logical workflow and reaction pathways for each method.
Caption: Comparative workflow for the three spectrofluorimetric methods.
Caption: Reaction pathway for Methods A and B.
Caption: Proposed reaction pathway for Method C.
References
- 1. Fluorescence Assay for the Determination of d-Panthenol Based on Novel Ring-Fused 2-Pyridone Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colorimetric and fluorimetric methods for determination of panthenol in cosmetic and pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence Assay for the Determination of d-Panthenol Based on Novel Ring-Fused 2-Pyridone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Direct Determination of D-Panthenol Using Differential Pulse Voltammetry
Introduction
D-panthenol (Provitamin B5) is a viscous liquid that is the more stable alcohol analog of pantothenic acid (Vitamin B5).[1] Widely utilized in pharmaceutical and cosmetic formulations, it is celebrated for its moisturizing, healing, and anti-inflammatory properties. Upon topical application, D-panthenol is readily converted in the skin to pantothenic acid, a crucial component of coenzyme A, which plays a vital role in cellular metabolism. Given its widespread use, the development of rapid, sensitive, and cost-effective analytical methods for the quantification of D-panthenol in various matrices is of significant interest.
Differential pulse voltammetry (DPV) has emerged as a promising electrochemical technique for the direct determination of D-panthenol. This method offers advantages in terms of simplicity, speed, and high sensitivity, making it a viable alternative to more complex and time-consuming chromatographic techniques. This application note provides a detailed protocol for the direct determination of D-panthenol using DPV, summarizing key quantitative data and outlining the experimental workflow.
Principle of the Method
Differential pulse voltammetry is a highly sensitive electroanalytical technique that involves applying a series of regular voltage pulses superimposed on a linearly increasing potential ramp. The current is measured twice during each pulse cycle, just before the pulse and at the end of the pulse. The difference in these two current measurements is then plotted against the potential. This differential measurement minimizes the contribution of the non-faradaic (capacitive) current, thereby enhancing the signal-to-noise ratio and resulting in a peak-shaped voltammogram where the peak height is directly proportional to the concentration of the analyte. The electrochemical behavior of D-panthenol, specifically its oxidation or reduction at an electrode surface, allows for its direct quantification using DPV.
Experimental Protocols
This section details the necessary reagents, apparatus, and step-by-step procedures for the direct determination of D-panthenol using differential pulse voltammetry. The protocols are based on established methodologies for the electrochemical analysis of D-panthenol.[1][2]
Materials and Reagents
-
D-panthenol standard: Analytical grade
-
Phosphate buffer solution (0.2 M): Prepared by mixing appropriate amounts of monosodium phosphate (NaH₂PO₄) and disodium phosphate (Na₂HPO₄) in deionized water to achieve the desired pH (e.g., pH 4.2 or 6.08).
-
Deionized water: High-purity, for solution preparation.
-
Nitrogen gas (high purity): For deaeration of solutions.
-
Sample matrices: Pharmaceutical or cosmetic formulations containing D-panthenol.
Apparatus
-
Potentiostat/Galvanostat: Equipped with software for DPV analysis.
-
Three-electrode system:
-
Working Electrode: Glassy Carbon Electrode (GCE) or Carbon Paste Electrode (CPE). A cobalt oxide modified CPE has also been shown to be effective.[2]
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter (Auxiliary) Electrode: Platinum wire or graphite rod.
-
-
Electrochemical cell: A glass cell of suitable volume (e.g., 10-20 mL).
-
pH meter: For accurate buffer preparation.
-
Micropipettes and standard laboratory glassware.
Detailed Experimental Procedure
-
Preparation of Standard Solutions:
-
Prepare a stock solution of D-panthenol (e.g., 1.0 mM) by accurately weighing the standard and dissolving it in deionized water.
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the supporting electrolyte (phosphate buffer).
-
-
Sample Preparation:
-
For liquid samples (e.g., lotions, shampoos), accurately weigh a portion of the sample and dilute it with the supporting electrolyte. Further dilutions may be necessary to bring the concentration within the linear range of the method.
-
For semi-solid samples (e.g., creams), accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., a mixture of ethanol and deionized water) before diluting with the supporting electrolyte. Centrifugation may be required to remove insoluble excipients.
-
-
Electrochemical Measurement (DPV):
-
Assemble the three-electrode system in the electrochemical cell containing a known volume of the supporting electrolyte.
-
Deaerate the solution by purging with high-purity nitrogen gas for approximately 5-10 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the measurement.
-
Record the DPV of the blank solution (supporting electrolyte) over the desired potential range.
-
Add a known volume of the standard or sample solution to the electrochemical cell and stir for a short period to ensure homogeneity.
-
Allow the solution to become quiescent and then record the differential pulse voltammogram.
-
Perform multiple measurements for each concentration level to ensure reproducibility.
-
-
DPV Parameters:
-
The optimal DPV parameters should be determined experimentally. Typical parameters include:
-
Initial Potential: The starting potential of the scan.
-
Final Potential: The ending potential of the scan.
-
Pulse Amplitude: Typically in the range of 50-100 mV.
-
Pulse Width: The duration of the voltage pulse.
-
Scan Rate: The rate at which the potential is swept.
-
Deposition Time (optional): A pre-concentration step where the analyte is accumulated at the electrode surface at a specific potential.
-
-
Quantitative Data Summary
The following table summarizes the quantitative data obtained from various studies on the direct determination of D-panthenol using voltammetric methods.
| Parameter | Glassy Carbon Electrode (GCE) | Cobalt Oxide Modified Carbon Paste Electrode (CoO-CPE) |
| Technique | Square Wave Voltammetry | Differential Pulse Voltammetry |
| Supporting Electrolyte | 0.2 M Phosphate Buffer | Phosphate Buffer |
| Optimal pH | 4.2 | 6.08 |
| Linear Range | Not explicitly stated, but a linear relationship was observed. | Not explicitly stated. |
| Limit of Detection (LOD) | 5.0 x 10⁻⁷ M | Not explicitly stated. |
| Recovery in Spiked Samples | 97.1% - 99.3% (in human urine) | Good agreement with spectrophotometry. |
| Reference | [1] |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the DPV determination of D-panthenol and a conceptual representation of the electrochemical signaling process.
Caption: Experimental workflow for DPV determination of D-panthenol.
Caption: Electrochemical signaling process in DPV analysis.
Conclusion
Differential pulse voltammetry provides a simple, rapid, and sensitive method for the direct determination of D-panthenol in pharmaceutical and cosmetic preparations. The protocols outlined in this application note, based on established scientific literature, offer a robust framework for researchers and quality control analysts. The method requires minimal sample preparation and provides reliable quantitative results, making it a valuable tool for the routine analysis of D-panthenol. Further method development and validation for specific sample matrices are recommended to ensure accuracy and precision.
References
Application Notes and Protocols: Formulating DL-Panthenol in Topical Preparations for Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Panthenol, the racemic mixture of the provitamin B5, is a well-established active ingredient in a plethora of dermatological and cosmetic formulations. Upon topical application, the biologically active enantiomer, D-panthenol (dexpanthenol), is readily absorbed and enzymatically converted to pantothenic acid (Vitamin B5). Pantothenic acid is a vital component of Coenzyme A, which plays a pivotal role in cellular metabolism, including the synthesis of fatty acids and sphingolipids essential for the integrity of the epidermal barrier.[1][2] This document provides detailed application notes and protocols for the formulation of this compound in topical preparations intended for dermatological research, with a focus on delivering consistent, reproducible, and effective formulations for preclinical and clinical investigations.
This compound is lauded for its multifaceted benefits to the skin, including its potent moisturizing properties, ability to accelerate wound healing, and anti-inflammatory effects.[1][2] As a humectant, it attracts and retains water, thereby hydrating the stratum corneum and improving skin softness and elasticity.[3] Its regenerative capabilities are attributed to the stimulation of fibroblast proliferation and re-epithelialization in wounded skin.
These application notes will guide researchers through the critical aspects of formulating with this compound, from its physicochemical properties to detailed experimental protocols for preparation, stability testing, and in vitro skin permeation studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for successful formulation development.
| Property | Value | References |
| Chemical Name | 2,4-Dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide | |
| Molecular Formula | C9H19NO4 | |
| Molecular Weight | 205.25 g/mol | |
| Appearance | White, crystalline powder or a colorless, viscous liquid | |
| Solubility | ||
| Water | 38 mg/mL (equivalent to 3.8 g/100mL) | |
| Ethanol | 39 mg/mL (equivalent to 3.9 g/100mL) | |
| Propylene Glycol | Freely soluble | |
| Glycerin | Slightly soluble | |
| Oils and Fats | Insoluble | |
| pH (of a 5% aqueous solution) | 5.5 - 7.0 | |
| Stability | Stable at pH 4-8; sensitive to heat (>70°C) and strong acids/bases |
Formulation Considerations
When formulating with this compound, several factors must be taken into account to ensure the stability, efficacy, and aesthetic appeal of the final product.
-
Choice of Vehicle : this compound is highly soluble in water, making it ideal for incorporation into the aqueous phase of oil-in-water (o/w) emulsions, gels, and solutions. For water-in-oil (w/o) emulsions, it should be dissolved in the internal aqueous phase.
-
pH of the Formulation : The optimal pH for formulations containing this compound is between 4 and 8 to prevent hydrolysis. It is crucial to measure and adjust the final pH of the preparation.
-
Temperature : To avoid degradation and racemization, this compound should be added to the formulation during the cooling phase, when the temperature is below 70°C.
-
Concentration : The typical concentration of this compound in topical preparations ranges from 0.5% to 5%. For research purposes, a 5% concentration is often used to investigate its therapeutic effects.
-
Compatibility : this compound is compatible with a wide range of cosmetic and pharmaceutical ingredients. However, compatibility testing should always be performed with new excipients.
-
Biological Activity : It is important to remember that only the D-panthenol component of the racemic mixture is biologically active. For studies focusing on the physiological effects of pantothenic acid, using D-panthenol may be more appropriate. However, both D- and L-forms possess moisturizing properties.
Experimental Protocols
The following protocols provide a framework for the preparation and evaluation of a 5% this compound cream for dermatological research.
Protocol 1: Preparation of a 5% this compound Oil-in-Water (O/W) Cream
This protocol outlines the preparation of a basic o/w cream containing 5% this compound.
Materials:
-
Oil Phase:
-
Cetearyl Alcohol: 8.0% w/w
-
Glyceryl Stearate: 4.0% w/w
-
Caprylic/Capric Triglyceride: 10.0% w/w
-
-
Aqueous Phase:
-
This compound: 5.0% w/w
-
Glycerin: 3.0% w/w
-
Deionized Water: q.s. to 100%
-
-
Preservative:
-
Phenoxyethanol: 0.5% w/w
-
-
pH Adjuster:
-
Citric Acid or Sodium Hydroxide solution (10%)
-
Procedure:
-
Aqueous Phase Preparation: In a suitable vessel, combine deionized water and glycerin. Heat to 75°C while stirring until uniform.
-
Oil Phase Preparation: In a separate vessel, combine cetearyl alcohol, glyceryl stearate, and caprylic/capric triglyceride. Heat to 75°C while stirring until all components are melted and the mixture is uniform.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed. Continue homogenization for 5-10 minutes to form a stable emulsion.
-
Cooling: Begin cooling the emulsion while stirring gently.
-
Addition of Active Ingredient and Preservative: When the temperature of the emulsion reaches 40°C, add the this compound and phenoxyethanol. Stir until completely dissolved and uniformly dispersed.
-
pH Adjustment: Measure the pH of the cream. Adjust the pH to a range of 5.5-6.5 using the citric acid or sodium hydroxide solution as needed.
-
Final Mixing and Packaging: Continue gentle stirring until the cream has cooled to room temperature. Package the final product in airtight containers.
References
Troubleshooting & Optimization
Addressing DL-panthenol instability in acidic or alkaline solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of DL-panthenol in acidic and alkaline solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and analysis of this compound.
Issue 1: Loss of this compound Potency in an Aqueous Formulation
-
Question: I've observed a significant decrease in the concentration of this compound in my aqueous formulation over a short period. What could be the cause?
-
Answer: The most likely cause is pH-induced hydrolysis. This compound is an amide and is susceptible to degradation in both acidic and alkaline conditions, breaking down into pantolactone and 3-aminopropanol. This compound is most stable in a pH range of 4 to 6.[1][2] Outside of this range, the rate of hydrolysis increases significantly. Additionally, exposure to high temperatures (above 70°C) can accelerate this degradation and also cause racemization.[3]
Issue 2: Unexpected Peaks in HPLC Analysis of a this compound Sample
-
Question: My HPLC chromatogram for a stability sample of a this compound formulation shows additional peaks that were not present initially. What are these peaks?
-
Answer: These new peaks are likely the degradation products of this compound, which are pantothenic acid and 3-aminopropanol.[3] Under acidic or alkaline conditions, the amide bond in panthenol is hydrolyzed. A properly designed stability-indicating HPLC method should be able to separate the intact this compound from these degradation products.
Issue 3: Physical Changes in the Formulation (e.g., Change in Viscosity or Color)
-
Question: My this compound containing gel has become less viscous and has a slight color change after storage. Is this related to panthenol instability?
-
Answer: While changes in physical properties can have multiple causes, the degradation of this compound can contribute to these issues. The hydrolysis of this compound can alter the chemical composition of the formulation, potentially affecting the interactions between excipients and leading to changes in viscosity or color. It is recommended to re-assay the this compound concentration and evaluate the pH of the formulation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for formulating with this compound?
A1: The optimal pH range for ensuring the stability of this compound in aqueous solutions is between 4 and 6.[1] Some cosmetic formulations for skin are adjusted to a pH of 4 to 5.5 for better skin compatibility.
Q2: How does temperature affect the stability of this compound?
A2: this compound is sensitive to heat. Temperatures above 70°C can lead to racemization and accelerate hydrolytic degradation. It is advisable to add this compound to formulations during the cool-down phase of production, at temperatures below 45-50°C.
Q3: What are the primary degradation products of this compound?
A3: Under acidic or alkaline conditions, this compound undergoes hydrolysis to form pantothenic acid and 3-aminopropanol.
Q4: Is there a difference in stability between D-panthenol and this compound?
A4: Both D-panthenol and the racemic mixture this compound are subject to hydrolysis under the same conditions. From a stability perspective in response to pH and temperature, they behave similarly. However, only the D-enantiomer is biologically active.
Q5: How can I prevent the degradation of this compound in my formulation?
A5: To prevent degradation, you should:
-
Maintain the pH of the formulation within the optimal range of 4 to 6.
-
Incorporate buffering agents to stabilize the pH.
-
Avoid exposing the formulation to high temperatures during manufacturing and storage.
-
Add this compound during the cool-down phase of the manufacturing process.
Data Presentation
The following table summarizes the degradation of dexpanthenol (the active form of this compound) under forced acidic and alkaline conditions at room temperature.
| Stress Condition | Time (hours) | Degradation (%) |
| 0.1 M HCl | 1 | No degradation |
| 2 | No degradation | |
| 6 | 0.62 | |
| 0.1 M NaOH | 1 | 20.8 |
| 2 | 35.5 | |
| 6 | 75.8 | |
| (Data sourced from a stability study on a dexpanthenol eye gel formulation) |
Experimental Protocols
Protocol 1: Stability Testing of a this compound Formulation via HPLC
This protocol outlines a stability-indicating HPLC method to quantify this compound in a formulation and separate it from its degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 25.0 cm x 4.6 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Prepare a mixture of 0.037 M monobasic potassium phosphate in water and methanol (90:10 v/v).
-
Adjust the pH of the aqueous portion to 3.2 with 0.1% (v/v) phosphoric acid.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Chromatographic Conditions:
-
Flow rate: 1.5 mL/min.
-
Detection wavelength: 205 nm.
-
Injection volume: 50 µL.
-
Column temperature: Ambient.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 100 µg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 10-100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a portion of the formulation and dilute it with the mobile phase to achieve a theoretical this compound concentration within the calibration range.
-
Filter the sample through a 0.45 µm membrane filter before injection.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Mix the sample with 0.1 M HCl and keep at room temperature. Take samples at specified time points (e.g., 1, 2, 6 hours), neutralize with 0.1 M NaOH, dilute with the mobile phase, and inject.
-
Alkaline Hydrolysis: Mix the sample with 0.1 M NaOH and keep at room temperature. Take samples at specified time points, neutralize with 0.1 M HCl, dilute with the mobile phase, and inject.
-
-
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Assess the chromatograms for the appearance of new peaks corresponding to degradation products and calculate the percentage of degradation.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for this compound stability testing.
References
Preventing crystallization of DL-panthenol in high concentration formulations
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing DL-panthenol crystallization in high-concentration formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it crystallize in high-concentration formulations?
A1: this compound, the racemic mixture of D-panthenol and L-panthenol, is a well-regarded humectant and moisturizing agent in cosmetic and pharmaceutical products.[1][2] It is a white crystalline powder that is freely soluble in water, alcohol, and propylene glycol, but only slightly soluble in glycerin.[1] Crystallization in high-concentration aqueous formulations can occur due to several factors, including:
-
Supersaturation: When the concentration of this compound exceeds its solubility limit at a given temperature, the solution becomes supersaturated and prone to crystallization.
-
Low Temperatures: Solubility of this compound in water decreases as the temperature drops, increasing the likelihood of crystallization upon storage at cooler temperatures.[3]
-
pH: this compound is most stable in aqueous solutions with a pH range of 4 to 6. Deviations from this optimal pH range can affect its stability and solubility.[1]
-
Nucleation Sites: The presence of impurities or even agitation can provide sites for crystal nucleation to begin.
Q2: At what concentration is this compound considered "high concentration" and prone to crystallization?
A2: While typical use levels of this compound in cosmetic formulations range from 0.5% to 5%, "high concentration" formulations aiming for enhanced efficacy may contain upwards of 5% to 10% or more. The exact concentration at which crystallization becomes a significant risk depends on the overall formulation, including the solvent system, pH, and presence of other excipients.
Q3: How can I prevent this compound crystallization in my formulation?
A3: Several strategies can be employed to prevent the crystallization of this compound in high-concentration formulations:
-
Co-solvents: Incorporating co-solvents such as propylene glycol or ethanol can significantly increase the solubility of this compound in the aqueous phase.
-
Humectants: The addition of other humectants, particularly glycerin, can help to keep this compound hydrated and in solution, although this compound is only slightly soluble in pure glycerin.
-
Polymers: Certain water-soluble polymers, like Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP), can act as crystallization inhibitors by interfering with crystal nucleation and growth.
-
pH Optimization: Maintaining the pH of the formulation within the optimal range of 4 to 6 is crucial for the stability of this compound.
-
Controlled Cooling: During the manufacturing process, a controlled and gradual cooling rate can help prevent the rapid formation of crystals.
Q4: Can crystallized this compound be redissolved?
A4: Yes, in many cases, crystallized D-panthenol can be redissolved by gentle heating. For instance, D-panthenol that has crystallized due to prolonged storage at low temperatures can be liquefied by heating it to 65°C for several hours. However, it is important to avoid temperatures above 70-75°C to prevent racemization. This solution is a temporary fix, and the underlying formulation issue should be addressed to prevent re-crystallization.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Cloudiness or visible crystals appear in the formulation after cooling to room temperature. | The concentration of this compound exceeds its solubility at room temperature. | 1. Incorporate a Co-solvent: Add propylene glycol to the formulation. Start with a 10% concentration and titrate upwards as needed. 2. Adjust pH: Ensure the final pH of the formulation is between 4 and 6. |
| Crystals form after storage at low temperatures (e.g., 4°C). | The solubility of this compound has decreased at the lower temperature, leading to crystallization. | 1. Increase Co-solvent Concentration: A higher concentration of propylene glycol may be necessary to maintain solubility at lower temperatures. 2. Add a Crystallization Inhibitor: Introduce a polymer like HPMC or PVP at a low concentration (e.g., 0.1-0.5% w/w) to inhibit crystal growth. 3. Incorporate Glycerin: While this compound has limited solubility in pure glycerin, its presence in an aqueous solution can help maintain hydration and prevent crystallization. |
| The formulation appears stable initially but develops crystals over time (weeks or months). | Slow crystal nucleation and growth are occurring in a supersaturated solution. | 1. Perform Accelerated Stability Testing: Conduct freeze-thaw cycling to predict long-term stability and identify potential crystallization issues sooner. 2. Optimize Inhibitor Concentration: The initial concentration of the co-solvent or polymer may be insufficient for long-term stability. Incrementally increase the concentration and monitor stability. |
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility |
| Water | Freely Soluble |
| Ethanol | Freely Soluble |
| Propylene Glycol | Freely Soluble |
| Glycerin | Slightly Soluble |
Data compiled from various sources. "Freely Soluble" generally indicates a solubility of >100 mg/mL.
Table 2: Representative Effect of Propylene Glycol on the Apparent Solubility of a Polyol in Water at 25°C
| Propylene Glycol Concentration (% w/w) | Apparent Solubility of Polyol (% w/w) |
| 0 | 15 |
| 10 | 25 |
| 20 | 40 |
| 30 | >50 |
This table presents representative data for a model polyol to illustrate the trend of increased solubility with the addition of a co-solvent, as specific quantitative data for this compound was not available.
Experimental Protocols
Protocol 1: Accelerated Stability Testing for Crystallization (Freeze-Thaw Cycling)
Objective: To assess the potential for this compound crystallization in a formulation under stressed temperature conditions.
Methodology:
-
Prepare three samples of the final formulation in its intended packaging.
-
Keep one sample at room temperature (20-25°C) as a control.
-
Place the other two samples in a freezer at -10°C for 24 hours.
-
After 24 hours, transfer the frozen samples to room temperature for 24 hours to thaw.
-
Visually inspect the thawed samples for any signs of cloudiness, precipitation, or crystal formation and compare them to the control sample.
-
This completes one freeze-thaw cycle. Repeat this cycle for a total of three to five times.
-
After the final cycle, perform a final visual inspection and, if possible, analyze the samples using microscopy to detect any microcrystals.
Protocol 2: Microscopic Analysis of Crystal Formation
Objective: To visually detect and characterize crystals in a liquid formulation using polarized light microscopy.
Methodology:
-
Sample Preparation: Place a small drop of the formulation onto a clean microscope slide. Gently place a coverslip over the drop, avoiding the formation of air bubbles.
-
Microscope Setup: Use a polarized light microscope equipped with a polarizer and an analyzer.
-
Initial Observation (Bright-field): Begin by observing the sample under normal bright-field illumination to get a general overview.
-
Observation under Crossed Polars: Cross the polarizer and analyzer. In this configuration, an isotropic (non-crystalline) liquid will appear dark.
-
Crystal Detection: Anisotropic crystals will appear bright against the dark background due to their ability to rotate the plane of polarized light.
-
Characterization: Note the morphology (shape, size, and habit) of any observed crystals. Images can be captured for documentation and comparison.
-
Hot-Stage Microscopy (Optional): If available, use a hot stage to gently heat the sample while observing under the microscope. Note the temperature at which the crystals dissolve. This can help confirm the identity of the crystals if the melting point of this compound is known.
Visualizations
References
Technical Support Center: Optimizing DL-Panthenol Concentration for Enhanced Cell Proliferation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-panthenol in cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell proliferation?
A1: this compound is a provitamin of B5 (pantothenic acid).[1][2][3] Its biologically active form, D-panthenol (dexpanthenol), is converted within cells to pantothenic acid.[1] Pantothenic acid is an essential component of Coenzyme A (CoA), which plays a crucial role in numerous metabolic pathways, including those involved in energy production and cell proliferation.[1] Studies have shown that D-panthenol can stimulate the growth of various cell types, including human hair follicle cells and fibroblasts, by promoting cell viability, reducing apoptosis (programmed cell death), and decreasing cell senescence (aging).
Q2: What is the typical concentration range of this compound to use in cell proliferation assays?
A2: The optimal concentration of this compound can vary depending on the cell type. However, based on published studies, a common starting range to test is between 5 µM and 5 mM. For instance, in cultured human dermal papilla cells (hDPCs), a concentration-dependent stimulation of growth was observed within this range, with a maximal effect of approximately 30% growth increase at 2.5 mM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Which cell proliferation assays are suitable for use with this compound?
A3: Standard colorimetric and immunological assays are well-suited for assessing the effects of this compound on cell proliferation. Commonly used methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
BrdU Assay: This immunoassay detects the incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA during the S-phase of the cell cycle.
Q4: Are there any known signaling pathways affected by this compound that I should be aware of?
A4: Yes, this compound and its active form, pantothenic acid, have been shown to modulate several signaling pathways involved in cell growth and regulation. These include:
-
Reduction of TGF-β1 expression: D-panthenol has been observed to decrease the expression of Transforming Growth Factor-beta 1 (TGF-β1), a cytokine known to inhibit cell proliferation in some contexts.
-
Upregulation of VEGF expression: D-panthenol can increase the expression of Vascular Endothelial Growth Factor (VEGF), a potent stimulator of cell growth and angiogenesis.
-
Involvement in AKT/CREB/BDNF and AKT/NRF2 pathways: Dexpanthenol may offer neuroprotection through the regulation of these pathways.
-
Regulation of TGF-β/SMADs and JNK/P38 MAPK pathways: Pantothenic acid has been shown to influence these signaling cascades.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observed effect of this compound on cell proliferation. | 1. Suboptimal Concentration: The concentration range tested may be too low or too high. 2. Insufficient Incubation Time: The duration of treatment may not be long enough for a proliferative effect to become apparent. 3. Cell Health: Cells may be unhealthy, senescent, or not in the logarithmic growth phase. 4. Assay Sensitivity: The chosen assay may not be sensitive enough to detect small changes in proliferation. | 1. Perform a broad dose-response experiment (e.g., from nanomolar to millimolar concentrations) to identify the optimal range. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. 3. Ensure cells are healthy, have a low passage number, and are seeded at an optimal density. 4. Consider using a more sensitive assay or optimizing the current assay parameters (e.g., cell seeding density). |
| Cytotoxicity observed at expected proliferative concentrations. | 1. High Concentration: The concentrations used may be reaching toxic levels for the specific cell line. 2. Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, the final concentration of the solvent in the culture medium may be toxic. 3. Contamination: The this compound stock solution or cell culture may be contaminated. | 1. Test a lower range of concentrations. 2. Ensure the final solvent concentration is well below the toxic threshold for your cells (typically <0.5% for DMSO). Include a solvent-only control in your experiment. 3. Prepare fresh, sterile stock solutions of this compound and ensure aseptic cell culture techniques. |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells seeded across the wells. 2. Edge Effects: Wells on the perimeter of the plate may experience different temperature and evaporation rates. 3. Inaccurate Pipetting: Errors in pipetting reagents or this compound dilutions. | 1. Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques for even distribution. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to minimize evaporation from inner wells. 3. Calibrate pipettes regularly and use a consistent technique for all additions. |
| High background in MTT assay. | 1. Contamination: Bacterial or yeast contamination can reduce the MTT reagent. 2. Phenol Red Interference: Phenol red in the culture medium can contribute to background absorbance. | 1. Visually inspect cultures for contamination before adding the MTT reagent. Maintain sterile technique. 2. Use phenol red-free medium for the assay or include a "medium only" background control for subtraction. |
Data Presentation
Table 1: Effect of D-Panthenol on Human Dermal Papilla Cell (hDPC) Viability
| D-Panthenol Concentration | % Increase in Cell Viability (Mean ± SD) |
| Control | 0 |
| 5 µM | Not specified |
| 50 µM | Not specified |
| 2.5 mM | ~30% |
| 5 mM | Not specified |
Data synthesized from a study on human dermal papilla cells treated for 24 hours.
Table 2: Effect of D-Panthenol on Gene Expression in hDPCs after 24h Treatment
| Gene | Concentration for Significant Effect | % Change in mRNA Expression (Approximate) |
| Caspase 3 | Not specified | -20% |
| Caspase 9 | Not specified | -20% |
| p21 | Concentration-dependent | -60% |
| p16 | Concentration-dependent | -50% |
| ALP | 5 mM | +40% |
Data represents the approximate percentage change in mRNA expression relative to control.
Experimental Protocols
MTT Cell Proliferation Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1% NP40, 4 mM HCl in isopropanol, or DMSO)
-
Plate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.
BrdU Cell Proliferation Assay
This protocol provides a general framework for a BrdU incorporation assay.
Materials:
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
BrdU labeling solution (e.g., 10 µM)
-
Fixing/Denaturing solution (e.g., 1-2.5 M HCl)
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell cycle length.
-
Fixation and Denaturation: Remove the culture medium and add the fixing/denaturing solution. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with PBS. Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Detection: Wash the wells and add the TMB substrate. Incubate for 15-30 minutes, or until a color change is observed.
-
Absorbance Measurement: Add the stop solution and read the absorbance at 450 nm.
Mandatory Visualizations
References
Methods to prevent racemization of D-panthenol during chemical synthesis
Welcome to the technical support center for the chemical synthesis of D-panthenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the racemization of D-panthenol and ensure the chiral integrity of their final product.
Frequently Asked Questions (FAQs)
Q1: What is D-panthenol, and why is preventing racemization crucial?
D-panthenol, also known as dexpanthenol, is the biologically active stereoisomer of panthenol, the provitamin of B5.[1] In biological systems, only the D-form (+) is active; the L-form (-) does not possess vitamin activity.[2] Racemization is the conversion of the pure D-enantiomer into a mixture of both D- and L-forms. This is a critical issue in synthesis because the presence of the L-isomer reduces the biological efficacy and purity of the final product, which is particularly important for pharmaceutical and cosmetic applications.[1][3]
Q2: What are the primary causes of D-panthenol racemization during and after synthesis?
The primary factors that induce racemization in D-panthenol are elevated temperatures and non-neutral pH conditions.
-
Temperature: Exposing D-panthenol to heat exceeding 70-75°C can cause racemization.[2] While gentle heating to around 40-65°C for short periods is acceptable to reduce viscosity for handling, prolonged exposure to higher temperatures should be avoided.
-
pH: D-panthenol is most stable in aqueous solutions with a neutral or slightly acidic pH of 4 to 6. It is less stable and more susceptible to degradation and potential racemization in strongly acidic or alkaline solutions.
Q3: Which synthesis route is recommended to minimize racemization?
The most widely adopted industrial method for producing D-panthenol with high purity is the direct condensation of D-pantolactone with 3-aminopropanol. This reaction is typically performed under controlled temperature conditions and often without a solvent, which simplifies purification and prevents issues with residual solvents. This "one-pot" method, when properly controlled, yields high-purity D-panthenol with minimal side reactions.
Troubleshooting Guide: Synthesis & Handling
Problem: My final product shows a loss of optical purity, indicating racemization.
This guide provides potential causes and solutions to mitigate racemization during the synthesis of D-panthenol from D-pantolactone and 3-aminopropanol.
Cause 1: Excessive Reaction Temperature
High temperatures are a primary driver of racemization. The condensation reaction is exothermic, and improper heat management can lead to localized "hot spots" where the temperature exceeds the critical 70-75°C threshold.
Solution: Implement strict temperature control throughout the reaction.
-
Maintain the reaction temperature between 50-60°C.
-
Use a well-controlled heating mantle or water bath.
-
For larger scale reactions, consider a reactor with a cooling jacket to dissipate exothermic heat effectively.
Experimental Protocol: Solvent-Free Condensation of D-Pantolactone and 3-Aminopropanol
This protocol is adapted from established industrial methods designed to ensure high yield and optical purity.
-
Reactant Preparation:
-
Charge a clean, dry reactor with 1.0 kg of purified D-(-)-pantolactone.
-
Add 580 g of 3-amino-1-propanol to the reactor.
-
-
Reaction:
-
Heat the mixture to a controlled temperature of 50-60°C while stirring.
-
Maintain the reaction at this temperature for approximately 3 hours.
-
-
Cooling & Isolation:
-
After 3 hours, cool the reaction mixture to room temperature.
-
The resulting product is a clear, viscous D-panthenol liquid. The reaction typically proceeds to nearly 100% yield.
-
-
Quality Control:
-
Verify the product quality. The specific optical rotation should be between +29° and +32°.
-
Cause 2: Improper pH During Workup or Storage
Exposure to strongly acidic or basic conditions during product workup or storage can lead to hydrolysis and racemization.
Solution: Ensure a neutral pH environment post-synthesis.
-
Avoid acidic or alkaline washes during purification. The solvent-free method generally does not require a complex workup.
-
If preparing aqueous solutions of D-panthenol, use a buffer to maintain the pH in the stable range of 4-6.
Data Presentation: Reaction Conditions and Product Quality
The following table summarizes key parameters for a successful, non-racemizing synthesis compared to conditions that risk racemization.
| Parameter | Recommended Condition | Condition Risking Racemization | Rationale |
| Starting Material | High-purity D-pantolactone | DL-pantolactone (without resolution) | The stereochemical purity of the starting material directly impacts the final product. |
| Solvent | Solvent-free | Ethanol or other solvents | Solvent-free synthesis avoids residual impurities and simplifies purification. |
| Reaction Temp. | 50 - 60°C | > 75°C | High temperatures are a direct cause of racemization. |
| Reaction Time | ~3 hours | Excessively long | Prolonged heating, even at moderate temperatures, can increase the risk of side reactions. |
| Post-Reaction pH | Neutral (6-7) | Strongly Acidic or Alkaline | D-panthenol is less stable outside the pH 4-6 range. |
| Expected Yield | >90% | Variable | Optimal conditions lead to high conversion and yield. |
| Optical Rotation | +29° to +32° | < +29° | A lower optical rotation value indicates the presence of the L-isomer due to racemization. |
Visualization of Key Processes
Workflow for Stereoselective D-Panthenol Synthesis
The diagram below outlines the recommended experimental workflow for synthesizing D-panthenol while preserving its chiral integrity.
Caption: Workflow for the synthesis of D-panthenol.
Factors Influencing D-Panthenol Racemization
This diagram illustrates the logical relationship between detrimental conditions and the preventative measures required to maintain the stereochemical integrity of D-panthenol.
Caption: Key factors causing and preventing racemization.
References
Technical Support Center: Mitigating Matrix Effects in LC-MS/MS Analysis of DL-Panthenol
Welcome to the technical support center for the LC-MS/MS analysis of DL-panthenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a particular focus on mitigating matrix effects.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the LC-MS/MS analysis of this compound.
Issue 1: Low or Inconsistent Analyte Signal
Q: I am observing a weak and variable signal for this compound in my plasma/serum samples compared to the standards prepared in solvent. What could be the cause?
A: This is a classic sign of ion suppression , a major type of matrix effect. Co-eluting endogenous components from your biological matrix (like phospholipids, salts, and proteins) can interfere with the ionization of this compound in the MS source, leading to a reduced signal.
Troubleshooting Steps:
-
Assess Matrix Effects: First, confirm that matrix effects are the culprit. You can do this qualitatively using post-column infusion or quantitatively by performing a post-extraction spike experiment.
-
Optimize Sample Preparation: Your current sample preparation protocol may not be sufficiently cleaning up the sample.
-
If using Protein Precipitation (PPT): While fast, PPT is the least effective at removing phospholipids, a major cause of ion suppression. Consider switching to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
-
If using LLE or SPE: Review your choice of solvents, pH, and sorbents to ensure they are optimal for this compound and for removing interfering components.
-
-
Improve Chromatographic Separation: Enhance the separation between this compound and the matrix components.
-
Adjust the gradient profile to better resolve the analyte from the early-eluting, unretained matrix components.
-
Experiment with a different stationary phase (e.g., a column with a different chemistry) that may provide better retention and separation of this compound from interfering compounds.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS, such as D-Panthenol-d4 .[1] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will be affected by matrix effects in the same way, allowing for accurate quantification based on the analyte-to-IS ratio.
Issue 2: Poor Reproducibility and Accuracy
Q: My quality control (QC) samples are failing, showing high variability and poor accuracy. How can I improve this?
A: Poor reproducibility and accuracy are often consequences of unaddressed and variable matrix effects between different samples or batches.
Troubleshooting Steps:
-
Implement a SIL-IS: If you are not already using one, incorporating a stable isotope-labeled internal standard like D-Panthenol-d4 is the gold standard for correcting variability.
-
Standardize Sample Preparation: Ensure your sample preparation is highly consistent across all samples, calibrators, and QCs. Inconsistent pipetting, vortexing times, or evaporation steps can introduce variability.
-
Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples. This helps to normalize the matrix effects between the calibrants and the unknown samples.
-
Evaluate Different Lots of Matrix: During method validation, it is crucial to evaluate the matrix effect in at least six different lots of the biological matrix to ensure the method is robust and not susceptible to lot-to-lot variability.
Issue 3: Analyte Signal Detected in Blank Samples
Q: I am seeing a peak for this compound in my blank samples. What is the source of this contamination?
A: This phenomenon, often referred to as "crosstalk" or carryover, can have several causes.
Troubleshooting Steps:
-
Check Internal Standard Purity: The stable isotope-labeled internal standard (e.g., D-Panthenol-d4) may contain a small amount of the unlabeled analyte as an impurity. Analyze a high-concentration solution of the IS to check for the presence of the unlabeled analyte.
-
Optimize Chromatography: Improve the chromatographic separation between this compound and its labeled internal standard. Even a slight separation can prevent crosstalk.
-
Clean the LC System: Carryover from a previous high-concentration sample can occur. Implement a robust wash cycle for the autosampler and injection port between samples. Flush the column with a strong solvent to remove any retained analyte.
-
Investigate Consumables: Check for contamination in your solvents, vials, and pipette tips.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can negatively impact the accuracy and reproducibility of quantitative analysis.
Q2: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) the preferred method for mitigating matrix effects?
A: A SIL-IS, such as D-Panthenol-d4 for this compound analysis, is considered the gold standard because it has virtually identical chemical and physical properties to the analyte.[1] This means it behaves similarly during sample extraction, chromatography, and ionization. By adding a known amount of the SIL-IS to every sample at the beginning of the workflow, the ratio of the analyte peak area to the IS peak area remains consistent, even if the absolute signals of both vary due to matrix effects. This allows for highly accurate and precise quantification.
Q3: When should I add the internal standard to my samples?
A: The internal standard should be added at the very beginning of the sample preparation process. This ensures that it can account for any analyte loss or variability throughout the entire workflow, including extraction, evaporation, and reconstitution steps.
Q4: What are the most common sample preparation techniques to reduce matrix effects, and how do they compare?
A: The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): The simplest and fastest method, but generally the least effective at removing matrix components, especially phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers a better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous layer.
-
Solid-Phase Extraction (SPE): Typically provides the cleanest extracts by using a solid sorbent to selectively retain the analyte while matrix components are washed away. SPE is often the most effective at reducing matrix effects but is also the most time-consuming and expensive of the three.
Data Presentation
Table 1: Illustrative Comparison of Sample Preparation Techniques on Matrix Factor
| Sample Preparation Method | Analyte A (Polar) | Analyte B (Non-Polar) | General Efficacy in Reducing Matrix Effects |
| Protein Precipitation (PPT) | 0.65 | 0.72 | Low |
| Liquid-Liquid Extraction (LLE) | 0.88 | 0.92 | Medium |
| Solid-Phase Extraction (SPE) | 0.95 | 0.98 | High |
Note: Data is hypothetical and for illustrative purposes to demonstrate the general trend of matrix effect reduction with different sample preparation techniques.
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques for the analysis of this compound in biological matrices.
Protocol 1: Protein Precipitation (PPT)
This protocol is a simple and rapid method for preparing plasma or serum samples.
-
Sample Aliquoting: Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of a 100 ng/mL D-Panthenol-d4 internal standard working solution to each tube (except for blank samples) and briefly vortex.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) - General Procedure
This protocol provides a cleaner sample than PPT. Optimization of the extraction solvent is crucial.
-
Sample Aliquoting and IS Addition: To 100 µL of plasma in a microcentrifuge tube, add the D-Panthenol-d4 internal standard.
-
pH Adjustment (if necessary): Adjust the sample pH to optimize the extraction of this compound (which is a neutral molecule).
-
Addition of Extraction Solvent: Add 500 µL of an appropriate immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Extraction: Vortex vigorously for 2-5 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase. Vortex to ensure the analyte is fully dissolved.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.
Protocol 3: Solid-Phase Extraction (SPE) - General Procedure
SPE offers the most thorough sample cleanup. The choice of sorbent (e.g., C18, mixed-mode) is critical and requires method development.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample (plasma with internal standard, potentially diluted with a weak buffer) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences while retaining this compound.
-
Elution: Elute the this compound from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase, as described in the LLE protocol.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in mitigating matrix effects.
Caption: General experimental workflow for this compound analysis.
References
Technical Support Center: Enhancing DL-Panthenol Solubility in Novel Drug Delivery Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the solubility of DL-panthenol in novel drug delivery systems.
Frequently Asked Questions (FAQs)
Q1: What are the baseline solubility characteristics of this compound?
A1: this compound is a highly water-soluble substance. Its solubility in common solvents is a critical factor in formulation development. While precise numerical values at various temperatures are not extensively published, the qualitative and semi-quantitative solubility data are well-established.[1][2]
Data Presentation: Solubility of this compound
| Solvent | Qualitative Solubility | Semi-Quantitative Solubility (for D-Panthenol) |
| Water | Freely Soluble, Readily Miscible[3][4] | ≥97.4 mg/mL[2] |
| Ethanol | Freely Soluble, Readily Miscible | ≥111.2 mg/mL |
| Propylene Glycol | Freely Soluble, Readily Miscible | - |
| Glycerin | Slightly Soluble | - |
| Oils and Fats | Insoluble | - |
Q2: What is the optimal pH for aqueous formulations of this compound?
A2: Aqueous solutions of this compound are most stable within a pH range of 4 to 6. Deviations from this range can lead to hydrolysis and degradation of the molecule.
Q3: What are the primary challenges in formulating this compound in novel drug delivery systems despite its high water solubility?
A3: While highly soluble in water, incorporating this compound into lipid-based or polymeric novel drug delivery systems like liposomes, nanoparticles, and microemulsions presents challenges. These include:
-
Low Encapsulation Efficiency: Due to its hydrophilic nature, this compound has a tendency to remain in the aqueous phase rather than being efficiently encapsulated within lipid or polymeric carriers.
-
Carrier Instability: The inclusion of a highly water-soluble molecule can sometimes disrupt the stability of the delivery system, leading to issues like drug leakage, particle aggregation, or phase separation.
-
Formulation Stickiness: High concentrations of this compound can result in a sticky or tacky final product, which may be undesirable for certain applications.
Troubleshooting Guides
Liposomal Formulations
Issue: Low encapsulation efficiency of this compound in liposomes.
-
Possible Cause 1: Suboptimal drug-to-lipid ratio.
-
Solution: The loading capacity of the liposomes may be exceeded. Systematically vary the drug-to-lipid molar ratio to find the optimal concentration for encapsulation. Start with a lower concentration of this compound and gradually increase it.
-
-
Possible Cause 2: Inefficient separation of free drug.
-
Solution: The method used to separate unencapsulated this compound from the liposomes may not be effective. Utilize techniques like size exclusion chromatography (e.g., Sephadex G-50) or dialysis with an appropriate molecular weight cutoff membrane to effectively separate the free drug from the liposomal fraction.
-
-
Possible Cause 3: Incorrect hydration temperature.
-
Solution: The hydration of the lipid film should be performed at a temperature above the phase transition temperature (Tc) of the lipids used to ensure the formation of stable vesicles that can encapsulate the aqueous drug solution.
-
Experimental Protocol: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Preparation:
-
Dissolve the desired lipids (e.g., a mixture of a neutral phospholipid like DSPC and cholesterol at a 2:1 molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further, dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Prepare an aqueous solution of this compound at the desired concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add the aqueous this compound solution to the lipid film. The temperature of the hydration buffer should be above the Tc of the lipids.
-
Agitate the flask to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs). This can be achieved by gentle shaking or vortexing.
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform vesicles (unilamellar vesicles or ULVs), the MLV suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Separate the liposome-encapsulated this compound from the unencapsulated drug using size exclusion chromatography or dialysis.
-
Caption: Experimental workflow for preparing this compound loaded liposomes.
Nanoparticle Formulations
Issue: Instability of nanoparticles leading to aggregation.
-
Possible Cause 1: Insufficient surface stabilization.
-
Solution: The surface of the nanoparticles may not be adequately stabilized, leading to aggregation. Incorporate steric stabilizers (e.g., polyethylene glycol - PEG) or electrostatic stabilizers (e.g., charged polymers or surfactants) into the formulation to create a repulsive barrier between particles.
-
-
Possible Cause 2: Inappropriate storage conditions.
-
Solution: Storing nanoparticle suspensions at temperatures that promote particle movement and collision can lead to aggregation. Store the formulation at a recommended temperature, often refrigerated (2-8 °C), and avoid freeze-thaw cycles unless the formulation is designed for lyophilization with appropriate cryoprotectants.
-
Experimental Protocol: Preparation of this compound-Loaded Polymeric Nanoparticles (Emulsion-Solvent Evaporation Method)
-
Organic Phase Preparation:
-
Dissolve a biodegradable polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., ethyl acetate).
-
-
Aqueous Phase Preparation:
-
Dissolve this compound and a surfactant/stabilizer (e.g., polyvinyl alcohol - PVA) in water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent, leading to the precipitation of the polymer and the formation of nanoparticles encapsulating the aqueous this compound solution.
-
-
Purification and Collection:
-
Wash the nanoparticles by centrifugation and resuspension in deionized water to remove excess surfactant and unencapsulated drug.
-
The final nanoparticle suspension can be used as is or lyophilized for long-term storage.
-
Caption: Workflow for the preparation of this compound loaded nanoparticles.
Microemulsion Formulations
Issue: Phase separation or instability of the microemulsion.
-
Possible Cause 1: Incorrect surfactant-to-cosurfactant ratio.
-
Solution: The ratio of surfactant to cosurfactant is critical for the stability of the microemulsion. Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant/cosurfactant, and the aqueous phase (containing this compound) that result in a stable microemulsion region.
-
-
Possible Cause 2: Incompatible oil phase.
-
Solution: Although this compound is insoluble in oil, the choice of oil is crucial for the overall stability of the microemulsion. Select an oil that is compatible with the chosen surfactant and cosurfactant system.
-
-
Possible Cause 3: Temperature fluctuations.
-
Solution: The stability of some microemulsions can be temperature-sensitive. Ensure that the formulation is stable at the intended storage and application temperatures.
-
Experimental Protocol: Preparation of a this compound Microemulsion
-
Component Selection:
-
Choose a suitable oil phase, surfactant, and cosurfactant. The selection should be based on the desired properties of the final formulation and their ability to form a stable microemulsion.
-
-
Phase Diagram Construction:
-
Prepare a series of formulations with varying ratios of oil, surfactant/cosurfactant (at a fixed ratio, e.g., 1:1, 2:1), and the aqueous phase (containing a fixed concentration of this compound).
-
Visually inspect the samples for transparency and stability to map out the microemulsion region on a pseudo-ternary phase diagram.
-
-
Microemulsion Preparation:
-
Select a composition from the stable microemulsion region of the phase diagram.
-
Mix the surfactant and cosurfactant.
-
Add the oil phase and mix until uniform.
-
Slowly titrate the aqueous this compound solution into the oil-surfactant mixture with constant stirring until a clear and transparent microemulsion is formed.
-
Caption: Logical workflow for developing a stable this compound microemulsion.
References
Enhancing the skin penetration of DL-panthenol in topical formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when enhancing the dermal and transdermal delivery of DL-panthenol in topical formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary barrier to this compound skin penetration?
A1: The primary barrier is the stratum corneum, the outermost layer of the epidermis. Its "brick and mortar" structure, composed of corneocytes (bricks) and a lipid-rich intercellular matrix (mortar), provides a formidable barrier to the penetration of most topically applied substances, including the hydrophilic this compound.[1]
Q2: What is the mechanism of action of this compound in the skin?
A2: Once absorbed into the skin, this compound is converted to pantothenic acid (Vitamin B5).[2][3] Pantothenic acid is a precursor to coenzyme A, which is essential for various metabolic processes, including the synthesis of lipids that are crucial for maintaining the skin barrier's integrity and function.[4][5] This contributes to its moisturizing, soothing, and regenerative properties.
Q3: What are the typical concentrations of this compound used in topical formulations?
A3: The typical concentration of this compound in topical formulations ranges from 0.5% to 5.0%. For more intensive reparative or therapeutic applications, higher concentrations may be used.
Q4: How does the formulation vehicle impact this compound penetration?
A4: The formulation vehicle plays a critical role. Aqueous solutions generally exhibit the highest release of this compound, while hydrophobic, occlusive vehicles like ointments show the lowest. Gels, creams, and lotions offer intermediate release and penetration profiles, which can be modulated by the specific excipients used.
Q5: Are there differences in the biological activity of D-panthenol and L-panthenol?
A5: Yes. While both forms contribute to the formulation's moisturizing properties, only D-panthenol is converted to pantothenic acid in the skin and is therefore considered biologically active in terms of wound healing and cellular regeneration. This compound is a racemic mixture of both forms, meaning it has half the physiological activity of pure D-panthenol for these specific functions.
Troubleshooting Guide
Issue 1: Low Permeation of this compound in In Vitro Skin Models
Possible Causes:
-
Inappropriate Vehicle: The formulation may be too occlusive or the viscosity too high, hindering the release of this compound.
-
Suboptimal pH: The pH of the formulation may not be ideal for panthenol stability or skin interaction.
-
Insufficient Hydration of the Skin Model: Dehydrated skin can be less permeable.
-
High Molecular Weight of this compound: While relatively small, its hydrophilic nature can limit passive diffusion across the lipidic stratum corneum.
Solutions:
-
Optimize the Formulation:
-
Consider formulating this compound in a more aqueous vehicle, such as a hydrogel or an oil-in-water emulsion.
-
Incorporate chemical penetration enhancers. See the Data Presentation section for examples.
-
Adjust the formulation's pH to be within a stable range for panthenol, typically between 4.0 and 7.0.
-
-
Enhance Skin Permeability:
-
Employ physical enhancement techniques like sonophoresis (ultrasound), which has been shown to significantly increase D-panthenol penetration.
-
Pre-treat the skin model with gentle hydration.
-
-
Experimental Protocol:
-
Refer to the In Vitro Skin Permeation Study protocol below.
-
Issue 2: Formulation Instability or Incompatibility
Possible Causes:
-
pH Shift: The addition of certain ingredients may alter the pH of the formulation, affecting the stability of this compound.
-
Incompatible Excipients: Some formulation components may interact negatively with this compound.
-
Temperature Sensitivity: Excessive heat during the formulation process can degrade this compound.
Solutions:
-
Maintain Optimal pH: Buffer the formulation to a pH between 4.0 and 7.0.
-
Check Excipient Compatibility: this compound is generally compatible with a wide range of cosmetic ingredients. However, it is always advisable to conduct small-scale compatibility studies with new combinations of excipients.
-
Control Temperature: Add this compound to the water phase of the formulation and avoid prolonged exposure to high temperatures. It is often recommended to add it during the cool-down phase of emulsion preparation, below 50°C.
Issue 3: Inaccurate Quantification of this compound in Skin Layers or Receptor Fluid
Possible Causes:
-
Interference from Formulation Components: Other ingredients in the formulation may co-elute with panthenol during chromatographic analysis.
-
Low Analyte Concentration: The amount of panthenol that has permeated the skin may be below the limit of detection of the analytical method.
-
Inefficient Extraction: The method used to extract this compound from the skin layers may not be efficient.
Solutions:
-
Method Validation: Develop and validate a specific and sensitive analytical method, such as HPLC-UV, for the quantification of panthenol in the presence of all formulation excipients.
-
Increase Method Sensitivity: If concentrations are low, consider using a more sensitive detector or a derivatization technique. Fluorimetric methods, for example, can offer higher sensitivity than colorimetric methods.
-
Optimize Extraction Protocol: Ensure the solvent and technique used for extraction are validated for their recovery of this compound from skin tissue.
Data Presentation
Table 1: Effect of Formulation Base on In Vitro Dexpanthenol Release
| Formulation Base | Type | Key Excipients | Relative Release Rate | Citation |
| Aqueous Solution | Solution | Water | Highest | |
| Carbomer Gel | Hydrogel | Carbomer | Decreased (2.8x lower than aqueous solution) | |
| Carbomer Gel with PG and M400 | Hydrogel | Carbomer, Propylene Glycol, Macrogol 400 | Further Decreased (1.5x lower than carbomer gel) | |
| Cream (Non-ionic) | O/W Emulsion | Non-ionic surfactant, Cetostearyl alcohol | Low | |
| Ointment | W/O Emulsion | Hydrophobic base | Minimal |
Table 2: Physical Enhancement of D-Panthenol Skin Penetration
| Enhancement Technique | Model | Formulation | Result | Citation |
| Sonophoresis (Ultrasound) | Pig Skin | 10% D-Panthenol in hydrophilic gel | Statistically significant increase in penetration at 2, 60, and 240 minutes | |
| Sonophoresis (Ultrasound) | Pig Skin | 10% D-Panthenol in hydrophilic gel | 18.4% increase in cumulative permeation after 180 minutes (1069 µg/ml vs. 903 µg/ml) |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a general procedure for assessing the skin penetration of this compound from a topical formulation.
-
Skin Preparation:
-
Excise full-thickness skin (e.g., porcine ear skin or human abdominal skin from elective surgery).
-
Carefully remove subcutaneous fat and connective tissue.
-
Cut the skin into sections suitable for mounting on Franz diffusion cells.
-
Pre-hydrate the skin sections in phosphate-buffered saline (PBS) for 30 minutes before mounting.
-
-
Franz Diffusion Cell Setup:
-
Mount the skin section between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with a suitable receptor fluid (e.g., PBS at pH 7.4), ensuring no air bubbles are trapped beneath the skin.
-
Equilibrate the system to 32 ± 1 °C to mimic skin surface temperature. The receptor fluid should be continuously stirred.
-
-
Application of Formulation:
-
Apply a finite dose (e.g., 10 mg/cm²) of the this compound formulation to the skin surface in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area over time.
-
Determine the steady-state flux (Jss) and the permeability coefficient (Kp).
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol provides a starting point for the development of an HPLC-UV method for this compound quantification.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., phosphate buffer at pH 2.8) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 0.6 - 1.5 mL/min.
-
Detection Wavelength: 206-210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., water or mobile phase).
-
Prepare a series of working standard solutions by serial dilution to generate a calibration curve (e.g., 10-100 µg/mL).
-
-
Sample Preparation:
-
Receptor Fluid: Dilute the samples collected from the Franz diffusion cell with the mobile phase as needed to fall within the calibration range. Filter through a 0.22 µm syringe filter before injection.
-
Formulation: Accurately weigh a sample of the formulation, dissolve it in a suitable solvent, and dilute to a known volume. Filter before injection.
-
-
Analysis and Calibration:
-
Inject the standard solutions to construct a calibration curve by plotting peak area versus concentration.
-
Inject the prepared samples and determine the concentration of this compound from the calibration curve.
-
Visualizations
Caption: Workflow for an in vitro skin permeation study of this compound.
Caption: Mechanisms of skin penetration enhancement for topical delivery.
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. nbinno.com [nbinno.com]
- 3. naturalbulksupplies.com [naturalbulksupplies.com]
- 4. How does D-panthenol achieve superior deep moisturizing properties in cosmetic formulationsï¼ [sprchemical.com]
- 5. How to Promote Skin Repair? In-Depth Look at Pharmaceutical and Cosmetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Extraction Methods for Panthenol from Cosmetic Matrices
This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of panthenol from diverse cosmetic matrices.
Frequently Asked Questions (FAQs)
1. What are the primary methods for extracting panthenol from cosmetic products?
The two most prevalent methods for panthenol extraction from cosmetic matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). For complex formulations such as creams and lotions, a combined LLE-SPE approach is often employed. LLE serves as an effective initial step to separate the water-soluble panthenol from lipophilic (oil-soluble) components, while SPE is utilized for subsequent cleanup and concentration of the analyte before analysis.
2. How do I select the appropriate extraction method for my cosmetic sample?
The optimal extraction method is contingent on the complexity of the cosmetic matrix:
-
Simple Aqueous Solutions (e.g., toners, certain serums): For these less complex matrices, direct analysis after filtration may be feasible. Alternatively, a straightforward Solid-Phase Extraction (SPE) can be used for sample cleanup.
-
Emulsions (e.g., creams, lotions): A multi-step approach combining Liquid-Liquid Extraction (LLE) and SPE is typically the most effective strategy. LLE is instrumental in disrupting the emulsion and partitioning lipids, followed by SPE for purification of the resulting aqueous extract.
-
Oily or Wax-Based Formulations: An initial LLE with a non-polar solvent is recommended to remove the bulk of lipid components. The subsequent aqueous phase containing panthenol can then be further purified using SPE.
-
Surfactant-Based Products (e.g., shampoos, conditioners): These products contain surfactants and polymers that can interfere with the extraction process. A combined LLE-SPE method is generally required to achieve a clean extract.
3. What are the critical parameters to optimize for an efficient panthenol extraction?
To achieve high extraction efficiency, the following parameters should be carefully optimized:
-
Extraction Solvent Selection: In LLE, the solvent system must effectively partition panthenol into one phase while leaving interfering substances in the other. For SPE, the choice of sorbent material and the composition of the elution solvent are crucial for success.
-
Solvent-to-Sample Ratio: This ratio must be adequate to ensure complete extraction of panthenol without causing excessive dilution of the sample.
-
Sample pH: Adjusting the pH of the sample can enhance the partitioning of panthenol and minimize the co-extraction of acidic or basic interfering compounds.
-
Mixing and Agitation: Sufficient agitation is necessary to maximize the contact between the sample and the extraction solvent. However, overly vigorous shaking can lead to the formation of stable emulsions.[1]
-
Temperature: While most extractions are conducted at ambient temperature, gentle heating may be beneficial for highly viscous samples. The thermal stability of panthenol should be taken into consideration to prevent degradation.
Troubleshooting Guides
Liquid-Liquid Extraction (LLE) Troubleshooting
| Problem | Possible Causes | Solutions |
| Stable Emulsion Formation | - High concentration of surfactants or emulsifiers in the cosmetic matrix.- Excessively vigorous shaking or mixing.- Inappropriate solvent selection. | - Gentle Mixing: Instead of vigorous shaking, use gentle inversion of the separatory funnel multiple times.[1]- Salting Out: Introduce a saturated sodium chloride (brine) solution to the aqueous phase. This increases the polarity of the aqueous layer and facilitates the breaking of the emulsion.[1]- Centrifugation: Utilize a centrifuge to apply force that will aid in the separation of the layers.[1]- Solvent Modification: Add a small volume of a different organic solvent, such as methanol, to alter the polarity of the organic phase and improve separation.[1]- pH Adjustment: Modifying the pH of the aqueous phase can sometimes destabilize the emulsion. |
| Low Panthenol Recovery | - Incomplete extraction due to insufficient mixing or an incorrect solvent-to-sample ratio.- Panthenol partitioning into the unintended phase.- Degradation of panthenol during extraction. | - Optimize Mixing: Ensure thorough yet gentle mixing to maximize the interfacial surface area between the two phases.- Adjust Solvent Ratio: Experiment with various solvent-to-sample ratios to determine the optimal conditions for your specific matrix.- Verify Solvent Choice: Confirm that the selected solvent system is appropriate for panthenol. As a highly water-soluble compound, panthenol will preferentially partition into the aqueous phase.- pH Control: Maintain a suitable pH to ensure the stability of panthenol throughout the extraction process. |
| Co-extraction of Interfering Substances | - The chosen solvent system lacks sufficient selectivity.- The cosmetic matrix is highly complex. | - Employ a More Selective Solvent System: Investigate different organic solvents or solvent mixtures to improve selectivity.- Perform a Back-Extraction: After the initial extraction, wash the organic phase with a fresh aqueous solution to remove any co-extracted water-soluble impurities.- Integrate with SPE: Use LLE as a preliminary cleanup step, followed by further purification using Solid-Phase Extraction (SPE). |
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Possible Causes | Solutions |
| Low Panthenol Recovery | - Inappropriate SPE sorbent material.- Incomplete elution of panthenol from the sorbent.- Panthenol breakthrough during sample loading. | - Select the Appropriate Sorbent: For the highly polar panthenol, reversed-phase sorbents like C18 are commonly used. In some applications, NH2-type adsorbents have also proven effective.- Optimize Elution Solvent: Ensure the elution solvent is strong enough to desorb panthenol from the sorbent. A mixture of an organic solvent (e.g., methanol or acetonitrile) and water is often effective.- Adjust Sample Loading Conditions: Do not exceed the binding capacity of the SPE cartridge. If breakthrough is suspected, either reduce the sample volume or use a cartridge with a larger sorbent mass. Maintain a slow and consistent flow rate during sample loading. |
| Poor Reproducibility | - Inconsistent packing of SPE cartridges.- Variable flow rates during sample loading, washing, or elution.- Incomplete drying of the sorbent before the elution step (if applicable). | - Use High-Quality SPE Cartridges: Source cartridges from a reputable manufacturer to ensure consistent performance and packing.- Control Flow Rates: Employ a vacuum manifold or an automated SPE system to maintain consistent flow rates across all samples.- Ensure Consistent Drying: If a drying step is part of the protocol, ensure it is performed uniformly for all samples to avoid variability. |
| Clogged SPE Cartridge | - Presence of particulate matter in the sample.- High viscosity of the sample extract. | - Pre-filter the Sample: Centrifuge and filter the sample extract through a suitable syringe filter before loading it onto the SPE cartridge.- Dilute the Sample: Dilute highly viscous sample extracts with an appropriate solvent to reduce their viscosity before loading. |
| Co-elution of Interferences | - Ineffective washing step.- The sorbent lacks selectivity for panthenol. | - Optimize the Washing Step: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute panthenol. A sequential wash with solvents of increasing strength may be necessary.- Consider an Alternative Sorbent: If co-elution persists, a different type of SPE sorbent with an alternative retention mechanism may be required to achieve the desired separation. |
Data Presentation
Table 1: Comparative Analysis of Extraction Methodologies for Panthenol from Various Cosmetic Matrices
| Cosmetic Matrix | Extraction Method | Key Parameters | Average Recovery (%) | Reference |
| Creams, Lotions, Oily Cosmetics | LLE followed by SPE | LLE: Chloroform/Water; SPE: C18 sorbent, elution with 40% methanol. | > 90 | |
| Body Milk | Combined LLE and SPE | LLE: Chloroform:Water (1:3 v/v); SPE: NH2 type adsorbent. | 83.1 | |
| Cream | Combined LLE and SPE | LLE: Chloroform:Water (1:3 v/v); SPE: NH2 type adsorbent. | 88.2 | |
| Oil | Combined LLE and SPE | LLE: Chloroform:Water (1:3 v/v); SPE: NH2 type adsorbent. | 83.0 | |
| Various Cosmetics | LLE | Solvents: Ethanol and Acetonitrile (1:1 v/v). | 99.06 - 103.60 |
Experimental Protocols
Protocol 1: Combined Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for Creams and Lotions
This protocol is adapted from a method developed for the simultaneous determination of pantothenic acid and D-panthenol in a variety of cosmetic products.
1. Sample Preparation:
-
Accurately weigh approximately 1g of the cosmetic sample into a suitable centrifuge tube.
-
Add a defined volume of a biphasic solvent system, such as chloroform and water. Chloroform/water is a recommended system as panthenol almost completely partitions into the aqueous phase under neutral, acidic, or basic conditions.
2. Liquid-Liquid Extraction:
-
Vortex the mixture for 2-3 minutes to ensure thorough mixing and facilitate partitioning.
-
Centrifuge the mixture to achieve a clean separation of the aqueous and organic layers.
-
Carefully aspirate and collect the aqueous supernatant, which contains the panthenol.
3. Removal of Macromolecular Components (Optional):
-
For matrices containing a high concentration of water-soluble polymers, a precipitation step may be necessary. Add a precipitating agent, such as a potassium ferrocyanide-zinc acetate solution, to the aqueous extract.
-
Centrifuge the mixture and collect the clear supernatant.
4. Solid-Phase Extraction:
-
Conditioning: Condition a C18 SPE cartridge by passing methanol through it, followed by water.
-
Sample Loading: Acidify the supernatant from the previous step and load it onto the conditioned SPE cartridge at a slow and consistent flow rate.
-
Washing: Wash the cartridge with water to remove any remaining water-soluble impurities.
-
Elution: Elute the panthenol from the cartridge using an appropriate solvent, such as 40% methanol in water.
5. Analysis:
-
The resulting eluate can be analyzed using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Simple Liquid-Liquid Extraction for Various Cosmetics
This protocol is based on a method for the simultaneous determination of allantoin and D-panthenol in cosmetic formulations.
1. Sample Preparation:
-
Weigh 0.1 g (for solids/creams) or measure 0.1 mL (for liquids) of the cosmetic sample into a microcentrifuge tube.
-
Add 0.5 mL of ethanol and 0.5 mL of acetonitrile to the sample.
2. Extraction:
-
Briefly mix the solution to ensure homogeneity.
-
Centrifuge the mixture at 4,000 rpm for 10 minutes at room temperature.
3. Filtration:
-
Filter the resulting supernatant through a 0.45 µm syringe filter.
4. Analysis:
-
The filtered sample is now ready for direct analysis by HPLC.
Visualizations
Caption: A simplified workflow for selecting a panthenol extraction method.
Caption: A logical workflow for troubleshooting common panthenol extraction issues.
References
Technical Support Center: Refinement of Derivatization Techniques for Panthenol Fluorescence Analysis
Welcome to the technical support center for the fluorescence analysis of panthenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the derivatization of panthenol for enhanced fluorescence detection.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the fluorescence analysis of panthenol?
A1: Panthenol itself is not a native fluorophore and does not exhibit significant fluorescence. Derivatization is a chemical modification process that introduces a fluorophore (a fluorescent group) onto the panthenol molecule. This allows for highly sensitive and selective detection using fluorescence spectroscopy or high-performance liquid chromatography (HPLC) with a fluorescence detector.[1][2][3][4][5]
Q2: What are the common derivatization strategies for panthenol?
A2: The most common strategies involve a two-step process. First, panthenol is subjected to alkaline hydrolysis to yield β-alanol (3-amino-1-propanol). This product, which contains a primary amine group, is then reacted with a fluorogenic reagent. Common reagents include ninhydrin and 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl). A more recent method involves a one-step reaction with citric acid, where thermal hydrolysis and derivatization occur concurrently.
Q3: Can I directly derivatize the hydroxyl groups of panthenol for fluorescence analysis?
A3: Yes, it is possible to derivatize the hydroxyl (alcohol) groups of panthenol. General derivatizing agents for alcohols, such as N-methylisatoic anhydride or acyl azides, can be used to introduce a fluorescent tag. However, methods involving the derivatization of the primary amine after hydrolysis are more commonly reported in the literature for panthenol analysis.
Q4: What is the advantage of pre-column versus post-column derivatization in HPLC analysis of panthenol?
A4: Pre-column derivatization involves reacting the panthenol sample with the derivatizing reagent before injecting it into the HPLC system. This is the most common approach for panthenol. Post-column derivatization, where the reaction occurs after the separation on the column and before the detector, can also be employed. Pre-column derivatization is often preferred for its simplicity and the availability of a wider range of reagents.
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Step | Explanation |
| Incomplete alkaline hydrolysis | Verify pH and hydrolysis conditions: Ensure the pH of the reaction mixture is sufficiently alkaline (typically pH > 12) for complete hydrolysis of the amide bond in panthenol to form β-alanol. Increase hydrolysis time or temperature if necessary, following a validated protocol. | The derivatizing agents (ninhydrin, NBD-Cl) react with the primary amine of β-alanol, not with panthenol directly. Incomplete hydrolysis will result in a lower concentration of the target analyte for derivatization. |
| Degradation of derivatizing reagent | Use fresh reagent solutions: Prepare solutions of ninhydrin or NBD-Cl fresh daily and protect them from light. | These reagents can be unstable and may degrade over time, leading to reduced reactivity and a weaker fluorescence signal. |
| Suboptimal derivatization reaction conditions | Optimize reaction pH, temperature, and time: For ninhydrin, the reaction is typically carried out in a buffered solution (e.g., McIlvain buffer pH 7.5). For NBD-Cl, the reaction is also pH-dependent. Follow the specific protocol's recommendations for optimal reaction conditions. | The efficiency of the derivatization reaction is highly dependent on the experimental conditions. Deviation from the optimal parameters can significantly reduce the yield of the fluorescent product. |
| Incorrect excitation or emission wavelengths | Verify spectrometer settings: Ensure that the excitation and emission wavelengths on the fluorometer or HPLC fluorescence detector are set to the maximum for the specific panthenol derivative. | The fluorescence signal is maximized when the instrument is set to the peak excitation and emission wavelengths of the fluorophore. |
| Quenching of fluorescence | Check for interfering substances in the sample matrix: Components in complex samples (e.g., cosmetic or pharmaceutical formulations) can quench the fluorescence of the derivative. Perform a sample cleanup or extraction if necessary. | Quenching occurs when other molecules in the sample absorb the excitation energy or interact with the excited fluorophore, causing a decrease in fluorescence intensity. |
Issue 2: Poor Reproducibility and High Variability in Results
| Possible Cause | Troubleshooting Step | Explanation |
| Inconsistent sample and reagent volumes | Use calibrated pipettes: Ensure accurate and precise measurement of all solutions, including the sample, hydrolysis reagents, buffers, and derivatizing agents. | Small variations in volumes can lead to significant differences in the final concentration of the fluorescent derivative, affecting reproducibility. |
| Fluctuations in reaction temperature | Use a temperature-controlled water bath or heating block: Maintain a constant and uniform temperature during both the hydrolysis and derivatization steps. | Reaction rates are temperature-dependent. Inconsistent heating will lead to variable reaction yields. |
| Variable reaction times | Standardize all incubation times: Use a timer to ensure that all samples are subjected to the same hydrolysis and derivatization times. | The extent of the reaction is a function of time. Precise timing is crucial for obtaining reproducible results. |
| Sample matrix effects | Implement a consistent sample preparation protocol: For complex matrices, use a validated extraction or dilution method to minimize interference and ensure consistency between samples. | The sample matrix can influence the efficiency of both the hydrolysis and derivatization reactions. |
Experimental Protocols and Data
Method 1: Derivatization with Ninhydrin after Alkaline Hydrolysis
This method is based on the reaction of β-alanol (from panthenol hydrolysis) with ninhydrin to form a fluorescent product.
Experimental Workflow:
Caption: Workflow for Panthenol Derivatization with Ninhydrin.
Quantitative Data:
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 385 nm | |
| Emission Wavelength (λem) | 465 nm | |
| Linearity Range | 0.01 - 3 µg/mL | |
| Limit of Detection (LOD) | 0.005 µg/mL |
Method 2: Derivatization with NBD-Cl after Alkaline Hydrolysis
This method utilizes NBD-Cl, which reacts with the primary amine of β-alanol to yield a highly fluorescent derivative.
Logical Relationship for Troubleshooting:
Caption: Troubleshooting Logic for Low Signal with NBD-Cl.
Quantitative Data:
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 480 nm | |
| Emission Wavelength (λem) | 530 nm | |
| Linearity Range | 0.3 - 3 µg/mL |
Method 3: Direct Derivatization with Citric Acid
This novel method avoids a separate hydrolysis step by reacting panthenol directly with citric acid under heat, leading to the formation of a fluorescent pyridone derivative.
Experimental Workflow:
Caption: Workflow for Direct Panthenol Derivatization with Citric Acid.
Quantitative Data:
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 347 nm | |
| Emission Wavelength (λem) | ~400-600 nm | |
| Derivatization Temperature | 160 °C | |
| Derivatization Time | 60 min |
References
Technical Support Center: DL-Panthenol Crystallization and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the crystallization and purification of DL-panthenol, with a primary focus on improving yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in obtaining high-yield, high-purity this compound crystals?
A1: The main challenges include the high viscosity of this compound, which can impede mass transfer during crystallization, and its hygroscopic nature, which can introduce water and affect solubility. Additionally, the presence of impurities such as unreacted 3-aminopropanol and the degradation product pantolactone can inhibit crystal growth and reduce overall yield and purity.[1]
Q2: Which solvents are recommended for the crystallization of this compound?
A2: this compound is freely soluble in water, ethanol, and propylene glycol, and slightly soluble in glycerin.[2] The choice of an appropriate solvent or solvent system is critical. A good solvent will dissolve this compound at an elevated temperature and allow for controlled precipitation upon cooling. Mixed solvent systems, such as ethanol/water or acetone/water, can also be effective for optimizing solubility and crystal growth.
Q3: What is the expected morphology of this compound crystals?
A3: this compound typically forms a white, crystalline powder.[2][3] The crystal morphology can be influenced by various factors, including the solvent system, cooling rate, and the presence of impurities. Controlling these parameters is key to obtaining well-defined crystals that are easy to filter and dry.
Q4: How can I assess the purity of my this compound crystals?
A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of this compound and quantifying impurities. Other analytical techniques such as Gas Chromatography (GC) can be used to detect residual solvents.
Q5: What is the typical yield for the synthesis and purification of this compound?
A5: Yields from classical chemical synthesis methods for D-panthenol, which includes purification steps like crystallization or distillation, typically range between 80% and 90%.[1] The yield of the crystallization step itself will depend on the efficiency of the upstream synthesis and the optimization of the crystallization process.
Troubleshooting Guides
Issue 1: Poor or No Crystal Formation
Q: I am not observing any crystal formation after cooling the this compound solution. What are the possible causes and solutions?
A: This issue often stems from problems with supersaturation or the presence of inhibitors.
-
Insufficient Supersaturation: The concentration of this compound in the solvent may be too low.
-
Solution: Concentrate the solution by evaporating some of the solvent and then attempt to cool again. Be cautious not to over-concentrate, as this can lead to rapid precipitation of impurities.
-
-
Inappropriate Solvent: The chosen solvent may be too good a solvent for this compound, even at lower temperatures.
-
Solution: Consider using a mixed-solvent system. Introduce an "anti-solvent" (a solvent in which this compound is less soluble) dropwise to the solution at a slightly elevated temperature until slight turbidity is observed, then allow it to cool slowly.
-
-
Presence of Impurities: Impurities can inhibit nucleation.
-
Solution: Purify the crude this compound before crystallization using techniques like column chromatography to remove inhibitors. Common impurities to look for are unreacted starting materials or byproducts.
-
-
Lack of Nucleation Sites: Spontaneous nucleation may not occur readily.
-
Solution: Introduce seed crystals of pure this compound to the supersaturated solution to initiate crystal growth. If seed crystals are unavailable, scratching the inside of the crystallization vessel with a glass rod can sometimes induce nucleation.
-
Issue 2: Low Crystal Yield
Q: I am getting crystals, but the final yield is very low. How can I improve it?
A: Low yield is often a result of suboptimal crystallization conditions, leading to a significant amount of product remaining in the mother liquor.
-
Suboptimal Solvent Volume: Using an excessive amount of solvent will result in a lower yield as more product will remain dissolved.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude this compound. This will ensure the solution is saturated and maximizes the amount of product that crystallizes upon cooling.
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of small, impure crystals and can trap the desired product in the mother liquor.
-
Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. A slower cooling rate promotes the growth of larger, purer crystals.
-
-
Incomplete Crystallization: The crystallization process may not have been allowed to proceed to completion.
-
Solution: After initial cooling, store the crystallization mixture at a lower temperature (e.g., in a refrigerator) for an extended period (e.g., 12-24 hours) to maximize crystal formation.
-
Issue 3: Oily Precipitate or Amorphous Solid Formation
Q: Instead of crystals, I am getting an oily substance or an amorphous solid. What is causing this and how can I fix it?
A: "Oiling out" or the formation of an amorphous precipitate often occurs when the solution is supersaturated at a temperature above the melting point of the solid or when impurities are present.
-
High Impurity Levels: Significant amounts of impurities can disrupt the crystal lattice formation.
-
Solution: Perform a preliminary purification step, such as a solvent wash or charcoal treatment of the solution, to remove impurities before attempting crystallization.
-
-
Excessive Supersaturation: If the solution is too concentrated, the this compound may precipitate out too quickly and not have time to form an ordered crystal lattice.
-
Solution: Add a small amount of additional hot solvent to the mixture to reduce the level of supersaturation and then cool the solution more slowly.
-
-
Inappropriate Solvent Choice: The solvent may not be suitable for promoting crystallization.
-
Solution: Experiment with different solvents or solvent mixtures. A solvent that is a poorer solvent for this compound at room temperature may be more effective.
-
Data Presentation
Table 1: Illustrative Example of Solvent System Effect on this compound Crystallization Yield and Purity
| Solvent System (v/v) | Cooling Profile | Average Yield (%) | Purity (%) | Crystal Morphology |
| Ethanol (95%) | Slow Cool (8h) | 75 | 98.5 | Well-defined needles |
| Ethanol:Water (80:20) | Slow Cool (8h) | 85 | 99.2 | Prismatic |
| Acetone:Water (90:10) | Slow Cool (8h) | 82 | 99.0 | Plates |
| Isopropanol | Slow Cool (8h) | 78 | 98.8 | Needles |
| Ethanol (95%) | Fast Cool (1h) | 60 | 97.0 | Fine powder |
Note: This data is illustrative and intended to demonstrate the potential impact of different solvent systems and cooling rates on crystallization outcomes. Actual results may vary based on the specific experimental conditions and the purity of the starting material.
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| No Crystals | Insufficient supersaturation | Concentrate the solution |
| Inappropriate solvent | Use a mixed-solvent system; add an anti-solvent | |
| Presence of impurities | Pre-purify the crude product | |
| Lack of nucleation sites | Add seed crystals; scratch the flask | |
| Low Yield | Excessive solvent | Use the minimum amount of hot solvent |
| Rapid cooling | Cool the solution slowly | |
| Incomplete crystallization | Allow for a longer crystallization time at low temperature | |
| Oily Precipitate | High impurity levels | Perform charcoal treatment or a pre-purification step |
| Excessive supersaturation | Add more hot solvent and cool slowly | |
| Inappropriate solvent | Experiment with different solvent systems |
Experimental Protocols
Protocol 1: Recrystallization of this compound from an Ethanol/Water Solvent System
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot 80:20 ethanol:water solution. Heat the mixture gently on a hot plate with stirring until all the solid has dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: Anti-Solvent Crystallization of this compound
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent in which it is highly soluble (e.g., ethanol) at room temperature.
-
Anti-Solvent Addition: Slowly add an anti-solvent (e.g., ethyl acetate or diethyl ether) dropwise with stirring until the solution becomes slightly turbid.
-
Crystallization: Stopper the flask and allow it to stand undisturbed at room temperature. Crystals should form over time.
-
Cooling: To improve the yield, the flask can be cooled in an ice bath after initial crystal formation.
-
Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for poor yield in this compound crystallization.
Caption: General experimental workflow for this compound recrystallization.
References
Validation & Comparative
D-Panthenol vs. DL-Panthenol: A Comparative Analysis for Skin Barrier Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-panthenol and its racemic counterpart, DL-panthenol, focusing on their efficacy in supporting and enhancing skin barrier function. This analysis is supported by available experimental data to inform research and development in dermatology and cosmetology.
Understanding the Isomers: D-Panthenol and this compound
Panthenol, a provitamin of B5 (pantothenic acid), exists in two stereoisomeric forms: dextrorotatory (D-panthenol) and levorotatory (L-panthenol). This compound is a racemic mixture, containing equal parts of both isomers.[1][2] Crucially, only D-panthenol (also known as dexpanthenol) is biologically active in the skin and is converted to pantothenic acid, a vital component of Coenzyme A.[1] This coenzyme plays a critical role in the synthesis of lipids and proteins essential for a healthy skin barrier. While both forms have moisturizing properties, D-panthenol is generally considered more effective for skin barrier repair and function due to its 100% biological activity.[1][2]
Mechanism of Action on the Skin Barrier
D-panthenol enhances skin barrier function through a multi-faceted mechanism:
-
Humectant Properties: It attracts and retains water in the stratum corneum, improving skin hydration.
-
Enhancement of Lipid Synthesis: Upon conversion to pantothenic acid, it acts as a precursor for Coenzyme A, which is essential for the synthesis of key barrier lipids like ceramides and fatty acids. This strengthens the intercellular lipid matrix, reducing transepidermal water loss (TEWL).
-
Stimulation of Keratinocyte Differentiation: Pantothenic acid is crucial for normal keratinocyte proliferation and differentiation, the processes that maintain the integrity of the epidermal layers.
-
Anti-inflammatory Effects: D-panthenol has demonstrated anti-inflammatory properties, which can help soothe irritated skin and support barrier recovery.
Comparative Efficacy: A Review of Experimental Data
The following tables summarize quantitative data from studies on D-panthenol, which can serve as a benchmark for its efficacy.
Table 1: Effect of D-Panthenol on Transepidermal Water Loss (TEWL)
| Study Reference (if available) | Concentration of D-Panthenol | Duration of Treatment | Vehicle/Formulation | Key Findings on TEWL |
| Camargo et al. (2011) | 1.0% and 5.0% | 30 days | Not specified | Significant decrease in TEWL with 1.0% and 5.0% concentrations. |
| Stettler et al. (2017) | Not specified | 3 weeks | Emollient | More pronounced reduction in TEWL compared to control in SDS-challenged skin. |
| Efficacy and safety of a cream containing panthenol... (2024) | Not specified | 28 days | Cream with prebiotics and probiotic lysate | Significant decrease in TEWL. |
Table 2: Effect of D-Panthenol on Stratum Corneum Hydration
| Study Reference (if available) | Concentration of D-Panthenol | Duration of Treatment | Vehicle/Formulation | Key Findings on Skin Hydration |
| Camargo et al. (2011) | 0.5%, 1.0%, and 5.0% | 15 and 30 days | Not specified | Increased skin moisture at all concentrations. |
| Stettler et al. (2017) | Not specified | 3 weeks | Emollient | Statistically significant improvements in stratum corneum hydration. |
| Efficacy and safety of a cream containing panthenol... (2024) | Not specified | 28 days | Cream with prebiotics and probiotic lysate | Significant increase in stratum corneum moisture content. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing skin barrier function as cited in studies on panthenol.
Measurement of Transepidermal Water Loss (TEWL)
Objective: To quantify the rate of water evaporation from the skin as an indicator of barrier integrity.
Methodology:
-
Acclimatization: Subjects are required to acclimatize to the controlled environmental conditions of the testing room (typically 20-22°C and 40-60% relative humidity) for at least 20-30 minutes prior to measurement.
-
Instrumentation: A Tewameter® (or similar evaporimeter) is used. The probe of the device is placed gently on the skin surface of the designated test area (e.g., volar forearm).
-
Measurement: The probe measures the water vapor gradient in the air immediately above the skin. The device calculates the TEWL in g/m²/h.
-
Procedure: Multiple readings (typically 3-5) are taken at each test site and averaged to ensure accuracy. Baseline measurements are taken before the application of any product. Subsequent measurements are taken at specified time points after product application (e.g., 1 hour, 24 hours, 7 days, etc.).
Measurement of Stratum Corneum Hydration
Objective: To assess the water content of the outermost layer of the skin.
Methodology:
-
Acclimatization: Similar to TEWL measurements, subjects acclimatize to the controlled environment.
-
Instrumentation: A Corneometer® (or similar capacitance-based instrument) is used. The probe measures the electrical capacitance of the skin, which is proportional to its water content.
-
Measurement: The probe is pressed against the skin surface at the test site. The instrument provides a reading in arbitrary units.
-
Procedure: Several measurements are taken at each site and averaged. Baseline readings are established before product application, and subsequent measurements are taken at defined intervals to assess changes in skin hydration over time.
Visualizing the Molecular and Experimental Pathways
D-Panthenol's Mechanism of Action on Skin Barrier Function
Caption: D-Panthenol's conversion to Coenzyme A and its role in enhancing skin barrier function.
Experimental Workflow for Assessing Skin Barrier Function
References
DL-Panthenol vs. Hyaluronic Acid: A Comparative Analysis of Skin Hydration Mechanisms and Efficacy
A deep dive into the experimental data and molecular pathways governing the hydrating properties of two industry-standard cosmetic ingredients.
In the landscape of cosmetic science and dermatological research, the pursuit of effective skin hydration agents is paramount. Among the plethora of available molecules, DL-panthenol (a provitamin of B5) and hyaluronic acid have emerged as cornerstone ingredients, each lauded for its potent moisturizing capabilities. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed methodologies, and an exploration of their distinct mechanisms of action at the molecular level.
Quantitative Analysis of Hydration Potential
To objectively assess the efficacy of this compound and hyaluronic acid in improving skin hydration, we have summarized key quantitative data from independent clinical studies. The following table presents a comparative overview of their effects on two critical parameters of skin hydration: Stratum Corneum Hydration (measured by corneometry) and Transepidermal Water Loss (TEWL).
| Ingredient | Concentration | Study Duration | Change in Stratum Corneum Hydration | Change in Transepidermal Water Loss (TEWL) |
| This compound | 1.0% | 30 days | Significant increase (p < 0.001) | Significant decrease (p < 0.001)[1][2] |
| 5.0% | 30 days | Significant increase (p < 0.001) | Significant decrease (p < 0.001)[1][2] | |
| Hyaluronic Acid | 1% (in a fluid) | 24 hours | +29% (p=0.001 vs. control)[3] | Significant decrease (p=0.049 vs. control) |
Note: The data presented is derived from separate studies and not from a direct head-to-head comparative trial. Methodological differences between the studies should be considered when interpreting these results.
Experimental Protocols
The following protocols outline the standardized methodologies employed in clinical trials to evaluate the skin hydration effects of topical agents.
In Vivo Skin Hydration Measurement Protocol
1. Subject Recruitment and Acclimatization:
-
A cohort of healthy volunteers with self-perceived dry skin on the forearms is recruited.
-
Subjects are acclimatized in a temperature and humidity-controlled room (typically 20-22°C and 40-60% relative humidity) for at least 30 minutes prior to any measurements.
2. Baseline Measurements:
-
Baseline measurements for Stratum Corneum Hydration and TEWL are taken on designated test sites on the volar forearm.
3. Product Application:
-
A standardized amount of the test product (e.g., formulation containing this compound or hyaluronic acid) is applied to the designated test area.
-
A control area remains untreated.
4. Post-Application Measurements:
-
Measurements are repeated at specified time points (e.g., 1, 2, 4, 8, 24 hours, and after several weeks of daily use) to assess immediate and long-term effects.
5. Instrumentation:
-
Corneometry: A Corneometer® (e.g., CM 825) is used to measure the electrical capacitance of the skin, which correlates with the hydration level of the stratum corneum. Measurements are expressed in arbitrary units (A.U.).
-
Transepidermal Water Loss (TEWL): A Tewameter® (e.g., TM 300) is used to measure the rate of water evaporation from the skin surface, indicating the integrity of the skin barrier. Measurements are expressed in g/h/m².
References
Cross-validation of HPLC and LC-MS/MS methods for D-panthenol analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of D-panthenol (dexpanthenol) is paramount for ensuring the quality, efficacy, and safety of pharmaceutical and cosmetic products. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful and widely employed analytical techniques for this purpose. This guide presents an objective comparison of their performance for D-panthenol analysis, supported by experimental data and detailed methodologies, to assist in the selection of the most appropriate method for specific analytical needs.
Principles of the Techniques
HPLC-UV is a robust and cost-effective chromatographic technique that separates compounds based on their differential distribution between a stationary phase (typically a packed column) and a liquid mobile phase. The quantification of the analyte is achieved by measuring its absorbance of ultraviolet (UV) light at a specific wavelength. While D-panthenol lacks a strong chromophore, it can be detected at low UV wavelengths, generally around 200-210 nm.[1]
LC-MS/MS combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Following chromatographic separation, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected and quantified. This technique provides exceptional specificity by monitoring the characteristic mass-to-charge ratio (m/z) of the parent molecule and its fragments, significantly reducing the likelihood of interference from other compounds in the sample matrix.[1]
Experimental Workflows
The general experimental workflows for D-panthenol analysis using HPLC-UV and LC-MS/MS are illustrated below.
Experimental workflow for D-panthenol analysis using HPLC-UV.
Experimental workflow for D-panthenol analysis using LC-MS/MS.
Comparative Performance Data
The choice between HPLC-UV and LC-MS/MS is often dictated by the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes key performance parameters for D-panthenol analysis using both techniques, based on data from various studies.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.39–25 µg/mL[2] | 0.1-10 µg/g[3] |
| Correlation Coefficient (r²) | > 0.999[2] | > 0.999 |
| Limit of Detection (LOD) | 0.03 - 3 µg/mL | 30 µg/g |
| Limit of Quantification (LOQ) | 0.1 - 8.5 µg/mL | 100 µg/g |
| Accuracy (% Recovery) | 98.00% - 101.00% | > 90% |
| Precision (%RSD) | < 2% | Not explicitly stated in the search results |
| Selectivity | Moderate; potential for interference from co-eluting compounds that absorb at low UV wavelengths. | High; based on specific precursor-product ion transitions, minimizing matrix effects. |
| Sensitivity | Lower compared to LC-MS/MS. | Superior sensitivity, suitable for trace-level quantification. |
| Cost & Complexity | Lower instrument cost and operational complexity. | Higher instrument cost and operational complexity. |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are crucial for achieving reproducible and reliable results. The following sections outline typical experimental conditions for D-panthenol analysis.
HPLC-UV Method
A common approach for the analysis of D-panthenol by HPLC-UV involves reversed-phase chromatography.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 25.0 cm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer and an organic solvent. For example, a mixture of 0.037 M monobasic potassium phosphate in water (adjusted to pH 3.2 with phosphoric acid) and methanol (90:10 v/v).
-
Flow Rate: Typically around 1.5 mL/min.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Simple dilution of the sample in the mobile phase followed by filtration through a 0.2 µm membrane filter.
LC-MS/MS Method
LC-MS/MS methods for D-panthenol offer enhanced selectivity and sensitivity, which is particularly advantageous for complex matrices like biological fluids.
-
Chromatographic System: A UHPLC system coupled to a tandem mass spectrometer.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often effective for retaining the polar D-panthenol molecule.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution containing a buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min for UHPLC systems.
-
Ionization: Positive ion mode electrospray ionization (ESI) is commonly employed.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor to product ion transitions for D-panthenol and its internal standard.
-
Internal Standard: A stable isotope-labeled internal standard, such as D-Panthenol-d4, is highly recommended to ensure accuracy and precision by compensating for matrix effects and variability in sample preparation.
-
Sample Preparation: For biological samples, protein precipitation is a common and effective method. This involves adding a protein-precipitating agent (e.g., acetonitrile or methanol) to the sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant is then collected for injection.
Cross-Validation Logic
Cross-validation is a critical process in bioanalytical method development to ensure the interchangeability of different analytical methods. The logical flow of a cross-validation assessment is depicted in the following diagram.
Logical flow of a cross-validation assessment.
Conclusion
Both HPLC-UV and LC-MS/MS are capable of providing accurate and precise quantification of D-panthenol. HPLC-UV is a cost-effective, robust, and widely available technique that is well-suited for routine quality control analysis of simpler formulations where high sensitivity is not the primary requirement. Its main limitation is the lower sensitivity and potential for interference from co-eluting compounds that also absorb at low UV wavelengths.
Conversely, LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing D-panthenol in complex matrices, for trace-level quantification, and in research and development where unambiguous identification is critical. The use of an internal standard in LC-MS/MS analysis can further enhance the accuracy and precision of the results. While the initial instrument cost and operational complexity are higher, the benefits in terms of data quality can be significant. Ultimately, the decision between HPLC-UV and LC-MS/MS for D-panthenol analysis should be based on a careful consideration of the specific analytical requirements, including the sample matrix, the required level of sensitivity and selectivity, and budgetary constraints.
References
DL-Panthenol: A Comparative Analysis of Its Efficacy as a Humectant in Skin Care
For researchers, scientists, and drug development professionals, the selection of optimal humectants is a critical aspect of formulating effective dermatological and cosmetic products. This guide provides an objective comparison of DL-panthenol with other commonly used humectants, supported by experimental data, to facilitate informed ingredient selection.
This compound, the provitamin of B5, is a well-established ingredient in skin care, recognized for its moisturizing and barrier-strengthening properties. Its efficacy stems from its conversion to pantothenic acid within the skin, a key component of coenzyme A, which plays a vital role in the synthesis of essential lipids for the skin barrier.[1][2][3][4] This guide delves into the quantitative performance of this compound and contrasts it with other prevalent humectants.
Quantitative Efficacy of this compound
A key measure of a humectant's performance is its ability to improve skin hydration and reduce transepidermal water loss (TEWL). A clinical study by Camargo et al. provides valuable quantitative insights into the dose-dependent efficacy of this compound.
| Concentration of this compound | Mean Change in Skin Hydration (Arbitrary Units - A.U.) after 30 days | Mean Decrease in TEWL (g/m²h) after 30 days |
| 0.5% | Significant increase from baseline | Not statistically significant |
| 1.0% | Significant increase from baseline | Significant decrease |
| 5.0% | Significant increase from baseline | Significant decrease |
Table 1: Efficacy of different concentrations of this compound on skin hydration and TEWL after 30 days of daily application. Data extracted from Camargo et al. (2011).[5]
The study demonstrated that while all tested concentrations of this compound significantly increased skin moisture, formulations with 1.0% and 5.0% panthenol were notably effective in improving the skin barrier function by significantly decreasing TEWL.
Comparative Analysis with Other Humectants
While direct head-to-head clinical trials with identical formulations are limited, the available literature provides a basis for a qualitative and indirect quantitative comparison of this compound with other major humectants.
This compound vs. Hyaluronic Acid
Hyaluronic acid is a potent humectant known for its ability to hold a significant amount of water. However, its primary mechanism is to hydrate the surface layers of the skin. In contrast, this compound not only acts as a humectant but also penetrates the skin to be converted into pantothenic acid, thereby supporting the skin's natural barrier function from within. This dual action of hydration and barrier support is a key differentiator. Many advanced skincare formulations combine both ingredients to achieve comprehensive hydration.
This compound vs. Glycerin
Glycerin is another widely used and effective humectant. Some studies suggest that glycerin can significantly increase stratum corneum hydration. However, its effect on reducing TEWL may not be as pronounced as that of this compound at effective concentrations. One study noted that while a 20% glycerin-containing cream increased skin hydration, it showed no superiority in influencing TEWL. In contrast, the study by Camargo et al. demonstrated a significant reduction in TEWL with 1.0% and 5.0% panthenol formulations.
Mechanism of Action: The Role of Coenzyme A
The efficacy of this compound in skin barrier enhancement is intrinsically linked to its metabolic conversion into pantothenic acid.
Upon topical application, this compound is absorbed by the skin and converted to pantothenic acid. Pantothenic acid is a crucial component for the synthesis of coenzyme A (CoA). CoA is a vital cofactor in numerous metabolic pathways, including the synthesis of fatty acids and sphingolipids, which are essential components of the stratum corneum's lipid lamellae. By promoting the synthesis of these lipids, this compound helps to maintain the integrity and function of the skin barrier, leading to reduced TEWL and improved hydration.
Experimental Protocols
To ensure the reproducibility and validity of efficacy studies on humectants, standardized experimental protocols are essential.
Measurement of Skin Hydration (Corneometry)
Objective: To quantify the hydration level of the stratum corneum.
Apparatus: Corneometer®
Principle: The measurement is based on the capacitance of a dielectric medium. The probe measures changes in the dielectric constant of the skin, which is influenced by its water content.
Procedure:
-
Acclimatization: Subjects are required to acclimatize in a temperature and humidity-controlled room for a specified period before measurements.
-
Measurement Site: A specific area on the volar forearm is typically designated for the measurements.
-
Baseline Measurement: A baseline reading is taken from the untreated test site.
-
Product Application: A standardized amount of the test product is applied to the designated area.
-
Post-application Measurements: Measurements are taken at predefined time intervals after product application (e.g., 1, 2, 4, 24 hours).
-
Data Analysis: The change in capacitance values from baseline indicates the change in skin hydration.
Measurement of Transepidermal Water Loss (TEWL)
Objective: To assess the integrity of the skin barrier by measuring the amount of water evaporating from the skin surface.
Apparatus: Tewameter®
Principle: The "open chamber" method measures the density gradient of water evaporation from the skin without altering the skin's microenvironment.
Procedure:
-
Acclimatization: Similar to corneometry, subjects must be acclimatized to the environmental conditions.
-
Measurement Site: The measurement is typically performed on the same site as the hydration measurement.
-
Baseline Measurement: A baseline TEWL reading is taken from the untreated test site.
-
Product Application: The test product is applied to the designated area.
-
Post-application Measurements: TEWL is measured at specified time points after application.
-
Data Analysis: A decrease in TEWL values compared to baseline indicates an improvement in skin barrier function.
Conclusion
This compound demonstrates significant efficacy as a humectant, with a dual mechanism of action that includes both surface hydration and, crucially, reinforcement of the skin barrier through its role in lipid synthesis. Quantitative data indicates that concentrations of 1.0% and 5.0% are particularly effective at reducing transepidermal water loss. While direct comparative data with other humectants in standardized formulations is an area requiring further research, the existing evidence suggests that this compound's contribution to the structural integrity of the skin barrier provides a distinct advantage. For formulators in drug development and cosmetic science, this compound represents a robust and multifaceted ingredient for products aimed at improving skin hydration and restoring barrier function.
References
D-Panthenol Demonstrates Superior Moisturizing Efficacy Over L-Panthenol in Skin Care Applications
Central Point: While both D-panthenol and L-panthenol exhibit humectant properties, D-panthenol is the biologically active enantiomer, offering superior moisturizing and skin barrier enhancement benefits. L-panthenol is generally considered to possess only moisturizing capabilities, with limited to no biological activity in the skin.
Researchers and formulation scientists in the pharmaceutical and cosmetic industries have long utilized panthenol, a precursor to vitamin B5, for its skin-benefiting properties. However, the efficacy of its two enantiomers, D-panthenol (dexpanthenol) and L-panthenol, differs significantly. A thorough review of available literature and experimental data indicates that D-panthenol is the primary contributor to the therapeutic effects associated with panthenol, including hydration, wound healing, and anti-inflammatory actions.
Panthenol exists in two mirror-image forms: dextrorotatory (D) and levorotatory (L) enantiomers. While both forms can attract and hold water, only D-panthenol is converted to pantothenic acid (Vitamin B5) in the skin.[1][2] This conversion is critical for its biological functions. Pantothenic acid is a key component of Coenzyme A, which plays a vital role in cellular metabolism and the synthesis of lipids and proteins essential for a healthy skin barrier.[1][2]
Comparative Efficacy: Skin Hydration and Barrier Function
Direct comparative in-vivo studies quantifying the moisturizing efficacy of D-panthenol versus L-panthenol are not extensively available in the public domain. However, the consensus in the scientific literature is that D-panthenol is the biologically active and therefore more effective form for skin care.[1] Studies on DL-panthenol, a racemic mixture of both enantiomers, suggest that its moisturizing effects are primarily attributed to the D-panthenol content. One source suggests that for non-physiological activities like moisturization, D- and this compound are equally active, implying a moisturizing role for L-panthenol.
Key Performance Indicators:
-
Skin Hydration: D-panthenol acts as a humectant, drawing moisture from the deeper layers of the skin and the atmosphere to hydrate the stratum corneum. Clinical studies have demonstrated that formulations containing D-panthenol significantly increase skin hydration.
-
Transepidermal Water Loss (TEWL): D-panthenol has been shown to reduce TEWL, indicating an improvement in the skin's barrier function. By strengthening the skin barrier, it helps to lock in moisture and protect the skin from external irritants.
-
Skin Barrier Repair: The conversion of D-panthenol to pantothenic acid is crucial for the synthesis of lipids like ceramides, which are fundamental components of the skin barrier. This contributes to the repair and maintenance of a healthy skin barrier.
While L-panthenol can act as a humectant, its inability to be converted into pantothenic acid means it does not contribute to the biological processes of skin barrier repair and cellular regeneration.
Mechanism of Action of D-Panthenol
The superior moisturizing efficacy of D-panthenol is rooted in its dual mechanism of action:
-
Humectant Properties: Like L-panthenol, it attracts and binds water to the skin, providing immediate hydration.
-
Biological Activity: Upon penetration into the skin, D-panthenol is enzymatically converted to pantothenic acid. This essential vitamin is a precursor for the synthesis of Coenzyme A, which is integral to:
-
Lipid Synthesis: Promoting the production of fatty acids and ceramides that strengthen the skin's lipid barrier and prevent moisture loss.
-
Cellular Proliferation: Stimulating the growth of dermal fibroblasts, which aids in wound healing and skin regeneration.
-
Anti-inflammatory Effects: Exhibiting soothing properties that help to reduce redness and irritation.
-
This multifaceted mechanism underscores the superior performance of D-panthenol in comprehensive skin moisturization and health.
Experimental Protocols
The standard methods for evaluating the moisturizing efficacy of topical agents involve non-invasive biophysical measurements.
Measurement of Skin Hydration (Corneometry)
Objective: To quantify the hydration level of the stratum corneum.
Methodology:
-
Acclimatization: Subjects are required to acclimatize in a room with controlled temperature (e.g., 20-22°C) and humidity (e.g., 40-60%) for at least 30 minutes prior to measurement.
-
Baseline Measurement: Baseline skin hydration is measured on defined test areas (e.g., volar forearm) using a Corneometer®. This device measures the electrical capacitance of the skin, which correlates with its moisture content.
-
Product Application: A standardized amount of the test formulation (e.g., 2 mg/cm²) is applied to the designated test area.
-
Post-Application Measurements: Corneometer® readings are taken at specific time intervals (e.g., 1, 2, 4, 8, and 24 hours) after product application to assess changes in skin hydration over time.
Measurement of Transepidermal Water Loss (TEWL)
Objective: To assess the skin's barrier function by measuring the amount of water evaporating from the skin surface.
Methodology:
-
Acclimatization: Similar to corneometry, subjects must be acclimatized to a controlled environment.
-
Baseline Measurement: Baseline TEWL is measured from the defined test areas using a Tewameter®. The probe of the device measures the water vapor pressure gradient above the skin surface.
-
Product Application: A standardized amount of the test formulation is applied to the test area.
-
Post-Application Measurements: TEWL readings are taken at predetermined time points after application. A decrease in TEWL indicates an improvement in the skin's barrier function.
Data Summary
While direct comparative data is limited, the following table summarizes the established properties of D-panthenol and the generally accepted understanding of L-panthenol's capabilities.
| Feature | D-Panthenol (Dexpanthenol) | L-Panthenol |
| Moisturizing/Humectant Effect | Yes (Clinically Proven) | Yes (Humectant properties) |
| Conversion to Pantothenic Acid | Yes | No |
| Biological Activity | Yes (Wound healing, anti-inflammatory) | No |
| Skin Barrier Enhancement | Yes (Reduces TEWL, promotes lipid synthesis) | Limited to humectant effect |
| Primary Function in Skincare | Moisturizer, Soothing Agent, Repairing Agent | Humectant |
Visualizing the Pathways
D-Panthenol's Mechanism of Action
Caption: Mechanism of D-Panthenol in skin moisturization and repair.
Experimental Workflow for Efficacy Testing
Caption: General workflow for in-vivo testing of moisturizing efficacy.
Conclusion
References
A Comparative Guide to Spectro-chemometric Methods for Determining Panthenol Enantiomeric Excess
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) of panthenol is critical in the pharmaceutical and cosmetic industries, as the biological activity is primarily attributed to the D-enantiomer (dexpanthenol). While chromatographic methods have traditionally been the standard for chiral analysis, spectro-chemometric techniques offer a rapid, non-destructive, and cost-effective alternative. This guide provides an objective comparison of various spectro-chemometric methods for determining panthenol enantiomeric excess, supported by experimental data and detailed protocols.
Comparison of Spectro-chemometric Methods
The following table summarizes the quantitative performance of Near-Infrared (NIR) Spectroscopy, Ultraviolet-Visible (UV/VIS) Spectroscopy, Raman Optical Activity (ROA), and Vibrational Circular Dichroism (VCD) for the determination of enantiomeric excess. The data for NIR and UV/VIS spectroscopy are based on studies directly involving panthenol, while the data for ROA and VCD are derived from studies on other chiral molecules and serve as a benchmark for potential performance.
| Method | Chiral Selector/Principle | Chemometric Model | Accuracy | Precision | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| NIR Spectroscopy | β-cyclodextrin | PLS, PCR | High (R² > 98%)[1] | High | Not Reported | Not Reported | Rapid, non-destructive, minimal sample preparation.[1] | Requires a chiral selector, lower sensitivity than other methods. |
| UV/VIS Spectroscopy | β-cyclodextrin | PLS, PCR | High (R² > 98%)[1] | High | Not Reported | Not Reported | Widely available instrumentation, cost-effective. | More complex sample preparation compared to NIR.[1] |
| Raman Optical Activity (ROA) | Inherent chirality | PLS | Very High (Accuracy of 0.05% - 0.22% reported for other molecules)[1] | High | Not Reported | Not Reported | High specificity, no need for chiral selectors. | Longer acquisition times, specialized equipment. |
| Vibrational Circular Dichroism (VCD) | Inherent chirality | PLS | High (Accuracy of ~1-2% reported for other molecules) | High | Not Reported | Not Reported | High specificity, no need for chiral selectors. | Lower sensitivity than ROA, specialized equipment. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and adaptation.
Near-Infrared (NIR) Spectroscopy with β-cyclodextrin
This method relies on the formation of diastereomeric inclusion complexes between the panthenol enantiomers and β-cyclodextrin, which induces subtle differences in their NIR spectra.
1. Sample Preparation:
-
Prepare stock solutions of D-panthenol, DL-panthenol, and β-cyclodextrin (e.g., 45 mmol·L⁻¹) in distilled water.
-
Create a series of calibration samples with varying enantiomeric excess by mixing appropriate volumes of the D-panthenol and this compound stock solutions with the β-cyclodextrin solution. The total panthenol concentration should be kept constant.
-
Use the pure β-cyclodextrin solution as a blank.
2. Instrumentation and Data Acquisition:
-
Use a Fourier Transform NIR (FT-NIR) spectrometer.
-
Acquire spectra in the range of 4000–8000 cm⁻¹.
-
Set the resolution to 4 cm⁻¹ and co-add a sufficient number of scans (e.g., 64) to achieve a good signal-to-noise ratio.
3. Data Analysis:
-
Pre-process the spectral data using methods such as smoothing, baseline correction, and normalization.
-
Develop a Partial Least Squares (PLS) or Principal Component Regression (PCR) model correlating the spectral data with the known enantiomeric excess of the calibration samples.
-
The spectral range of 6400–7200 cm⁻¹ has been shown to be particularly effective for building robust calibration models.
-
Validate the model using an independent set of samples.
UV/VIS Spectroscopy with β-cyclodextrin
Similar to the NIR method, this technique utilizes β-cyclodextrin to induce spectral differences between the enantiomers, which are then quantified.
1. Sample Preparation:
-
Prepare stock solutions of D-panthenol and this compound (e.g., 100 mg in 250 mL of water).
-
For each sample, mix a defined volume of the panthenol stock solution with a solution of β-cyclodextrin.
-
A colorimetric reaction may be necessary to shift the absorbance to the visible range. For example, a reaction with p-dimethylaminobenzaldehyde in the presence of acetonylacetone and methanol can be used.
2. Instrumentation and Data Acquisition:
-
Use a standard UV/VIS spectrophotometer.
-
Record the spectra in the visible range (e.g., 430–580 nm).
3. Data Analysis:
-
Apply appropriate data pre-processing techniques.
-
Construct a PLS or PCR model to correlate the absorbance data with the enantiomeric excess.
-
Validate the model using a separate validation set.
Raman Optical Activity (ROA) Spectroscopy
ROA measures the small difference in the intensity of Raman scattering from chiral molecules in right- and left-circularly polarized light, providing a direct probe of chirality without the need for a chiral selector.
1. Sample Preparation:
-
Dissolve the panthenol sample in a suitable solvent (e.g., water or a non-polar solvent, depending on the spectral region of interest). The concentration should be optimized to obtain a good signal-to-noise ratio.
2. Instrumentation and Data Acquisition:
-
Use a dedicated ROA spectrometer equipped with a laser (e.g., 532 nm).
-
Collect scattered light at a specific angle (e.g., 180° for backscattering).
-
Acquire spectra over a relevant wavenumber range (e.g., 100-2000 cm⁻¹).
-
Longer acquisition times may be necessary to achieve a high signal-to-noise ratio.
3. Data Analysis:
-
Process the raw data to obtain the final ROA spectrum (difference spectrum) and the total Raman spectrum (sum spectrum).
-
Pre-process the spectra, including baseline correction and normalization.
-
Develop a PLS regression model correlating the ROA spectral features with the enantiomeric excess.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.
1. Sample Preparation:
-
Prepare solutions of panthenol in a suitable deuterated or non-absorbing solvent (e.g., CCl₄, CDCl₃) at a concentration that provides a good absorbance in the infrared spectrum.
2. Instrumentation and Data Acquisition:
-
Use a VCD spectrometer, which is typically a modified FT-IR spectrometer with a photoelastic modulator (PEM).
-
Acquire spectra in the mid-infrared region (e.g., 800–2000 cm⁻¹).
-
Co-add a large number of scans to improve the signal-to-noise ratio of the weak VCD signal.
3. Data Analysis:
-
Process the raw data to obtain the VCD and infrared absorption spectra.
-
Perform baseline correction and other necessary pre-processing steps.
-
Develop a PLS model to correlate the VCD spectral data with the known enantiomeric excess values of calibration samples.
Visualizing the Workflow
The following diagrams illustrate the experimental and logical workflows for the described spectro-chemometric methods.
Caption: Workflow for NIR and UV/VIS Spectroscopy.
Caption: Workflow for ROA and VCD Spectroscopy.
Conclusion
Spectro-chemometric methods provide powerful tools for the determination of panthenol enantiomeric excess. NIR and UV/VIS spectroscopy, when coupled with a chiral selector like β-cyclodextrin, offer rapid and cost-effective analysis with high accuracy. For applications requiring higher specificity and direct measurement of chirality without the need for a selector, ROA and VCD are excellent, albeit more specialized, alternatives. The choice of method will ultimately depend on the specific requirements of the analysis, including desired accuracy, sample throughput, and available instrumentation. This guide provides the necessary information for researchers and drug development professionals to make an informed decision on the most suitable spectro-chemometric approach for their needs.
References
Comparative Analysis of DL-Panthenol's Efficacy in Promoting Fibroblast Proliferation for Wound Healing
A Guide for Researchers and Drug Development Professionals
Introduction: The proliferation of fibroblasts is a critical phase in the wound healing cascade, responsible for synthesizing the new extracellular matrix and facilitating tissue regeneration. DL-Panthenol, the provitamin of B5, has been recognized for its beneficial effects on wound healing, including its ability to stimulate fibroblast proliferation. This guide provides a comparative analysis of this compound's performance against other common alternatives used to promote fibroblast proliferation, supported by experimental data.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound and its alternatives on fibroblast and related cell proliferation from various in vitro studies. It is important to note that the experimental conditions, including cell types, concentrations, and assay methods, vary across these studies, which may influence the results.
| Compound | Cell Type | Concentration | Assay | Proliferation/Viability Increase (vs. Control) | Citation |
| D-Panthenol | Human Dermal Papilla Cells (hDPCs) | 2.5 mM | CCK-8 | ~30% (maximal growth increment) | [1][2] |
| D-Panthenol | Human Outer Root Sheath Cells (hORSCs) | 0.15 mM - 0.3 mM | CCK-8 | 15% - 20% | [1][2] |
| Hyaluronic Acid (HA) | Human Dermal Fibroblasts | 1 mg/mL | Cell Counting | 20% - 30% | [3] |
| Allantoin | Rat Dermal Fibroblasts | 5% (in emulsion) | Histological Analysis | Stimulated fibroblastic proliferation | |
| Epidermal Growth Factor (EGF) | Human Adipose-Derived Stem Cells (hASCs) | 10 ng/mL | Cell Counting | 195% | |
| Fibroblast Growth Factor 2 (FGF-2) | Human Adipose-Derived Stem Cells (hASCs) | 10 ng/mL | Cell Counting | 31% | |
| Fibroblast Growth Factor 2 (FGF-2) | Human Adipose-Derived Stem Cells (hASCs) | 5 ng/mL | Cell Cycle Analysis | 51% increase in S phase population (from 16.26% to 24.56%) |
Experimental Protocols
Detailed methodologies for two key in vitro assays used to assess fibroblast proliferation are provided below.
MTT Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed human dermal fibroblasts into a 96-well plate at a density of 5,000-10,000 cells/well in complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with a fresh medium containing various concentrations of the test compound (e.g., this compound) and control substances. Include a vehicle control (medium without the test compound).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Scratch Wound Healing Assay
This assay is used to evaluate cell migration and proliferation by creating a "wound" in a confluent cell monolayer.
Principle: The rate at which the cells close the artificial gap is a measure of cell migration and proliferation.
Protocol:
-
Cell Seeding: Seed human dermal fibroblasts into a 6-well or 12-well plate and grow until they form a confluent monolayer.
-
Scratch Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with a fresh medium containing the test compound (e.g., this compound) and control substances.
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a phase-contrast microscope.
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software. The percentage of wound closure can be calculated using the following formula: Wound Closure (%) = [(Initial Wound Width - Wound Width at Time T) / Initial Wound Width] x 100
Signaling Pathway and Experimental Workflow
VEGF Signaling Pathway in Fibroblast Proliferation
This compound has been shown to upregulate the expression of Vascular Endothelial Growth Factor (VEGF). VEGF plays a crucial role in wound healing by promoting angiogenesis and fibroblast proliferation. The binding of VEGF to its receptor (VEGFR) on the fibroblast surface triggers a downstream signaling cascade, including the PLCγ/PKC/Ras/MAPK pathway, which ultimately leads to the expression of genes involved in cell proliferation.
Caption: VEGF signaling pathway leading to fibroblast proliferation.
Experimental Workflow for Assessing Fibroblast Proliferation
The following diagram illustrates a typical workflow for evaluating the effect of a test compound on fibroblast proliferation.
Caption: Workflow for evaluating fibroblast proliferation.
Conclusion
The available data suggests that this compound effectively promotes the proliferation of fibroblasts and related skin cells, which is a key mechanism in its wound-healing properties. While direct comparative studies are limited, the evidence indicates that its proliferative effect is significant, though it may be less potent than growth factors like EGF. However, this compound's excellent safety profile and potential synergistic effects with other wound healing agents make it a valuable component in formulations aimed at accelerating tissue repair. Further research with standardized protocols is warranted to directly compare the efficacy of this compound against a wider range of alternatives.
References
Comparative study of allantoin and D-panthenol in cosmetic formulations
An in-depth review of the efficacy, mechanisms, and experimental data supporting the use of allantoin and D-panthenol in cosmetic and dermatological formulations.
In the landscape of cosmetic and dermatological ingredients, allantoin and D-panthenol are two of the most well-regarded compounds for their skin-soothing, moisturizing, and reparative properties. While often used to achieve similar outcomes, their distinct mechanisms of action and performance profiles warrant a detailed comparative study. This guide provides an objective analysis for researchers, scientists, and drug development professionals, summarizing key experimental data and outlining the methodologies used to evaluate the efficacy of these two powerhouse ingredients.
Physicochemical Properties
| Property | Allantoin | D-Panthenol |
| Chemical Name | (2,5-Dioxo-4-imidazolidinyl) urea | D-(+)-2,4-Dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide |
| Molecular Formula | C₄H₆N₄O₃ | C₉H₁₉NO₄ |
| Molecular Weight | 158.12 g/mol | 205.25 g/mol |
| Solubility | Sparingly soluble in water | Freely soluble in water |
| Typical Concentration in Cosmetics | 0.1 - 2.0% | 0.5 - 5.0% |
Comparative Efficacy in Cosmetic Formulations
Moisturization and Skin Barrier Function
Both allantoin and D-panthenol are effective moisturizing agents, though they achieve this through different primary mechanisms. D-panthenol is a humectant that attracts and retains water in the stratum corneum, the outermost layer of the skin.[1] Upon absorption, it is converted to pantothenic acid (Vitamin B5), a precursor to coenzyme A, which is essential for the synthesis of lipids that form the skin's protective barrier.[2][3] This enhancement of the skin barrier reduces transepidermal water loss (TEWL).[2]
Allantoin also contributes to skin hydration by increasing the water content of the extracellular matrix.[4] Its keratolytic action helps to soften keratin and promote the shedding of dead skin cells, which can improve the skin's ability to retain moisture and lead to a smoother skin surface.
Table 1: Comparative Data on Moisturizing and Barrier Function Effects
| Parameter | Allantoin | D-Panthenol |
| Primary Mechanism | Increases water content of the extracellular matrix, keratolytic effect. | Humectant, enhances skin barrier function by promoting lipid synthesis. |
| Effect on TEWL | Reduces transepidermal water loss by enhancing the skin's natural barrier function. | Formulations with 1.0% and 5.0% D-panthenol produced significant decreases in TEWL after 30 days of application. |
| Skin Hydration | A 0.5% allantoin formulation significantly improved skin hydration in subjects with dry skin after one week. | Formulations with D-panthenol have been shown to significantly increase skin moisture. |
Wound Healing and Skin Regeneration
Both compounds are widely recognized for their ability to promote wound healing. Allantoin stimulates the proliferation of fibroblasts and keratinocytes, which are crucial for the regeneration of the epidermis. A study on wounded rats using a 5% allantoin emulsion demonstrated a more rapid reduction in inflammatory cells and earlier collagen deposition compared to a control group.
D-panthenol accelerates re-epithelialization in wound healing. In vivo studies have shown that dexpanthenol upregulates the expression of genes involved in the healing process, including Interleukin-6 (IL-6) and Interleukin-1β (IL-1β).
Table 2: Comparative Data on Wound Healing Effects
| Parameter | Allantoin | D-panthenol |
| Cellular Proliferation | Stimulates fibroblast and keratinocyte proliferation. | Increases fibroblast proliferation. |
| Inflammatory Response Modulation | In a study on rats, a 5% allantoin lotion led to a reduction in inflammatory cells by day 3, compared to day 14 in the control group. | Upregulates the expression of pro-inflammatory cytokines IL-6 and IL-1β, which are involved in the initial stages of wound healing. |
| Collagen Deposition | Early deposition of collagen was observed by day 3 in rats treated with a 5% allantoin lotion. | Promotes collagen synthesis through its role in coenzyme A. |
| Gene Expression | Modulates the inflammatory response, potentially by inhibiting the chemotaxis of inflammatory cells. | Upregulated IL-6 mRNA levels by up to 7-fold and IL-1β and CYP1B1 expression by nearly 6-fold in wounded skin. |
Anti-inflammatory Properties
Allantoin exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-α and IL-6, and it is believed to inhibit NF-κB signaling in immune cells.
D-panthenol also possesses anti-inflammatory properties and can reduce redness and itching. Its mechanism is thought to involve the modulation of inflammatory cytokines.
Table 3: Comparative Data on Anti-inflammatory Effects
| Parameter | Allantoin | D-Panthenol |
| Mechanism | Downregulates pro-inflammatory cytokines (TNF-α, IL-6) and inhibits NF-κB signaling. | Modulates inflammatory cytokines. |
| Clinical Effects | Reduces redness and discomfort associated with skin irritation. | Soothes and calms irritated skin, reducing redness and itching. |
Experimental Protocols
Assessment of Wound Healing in a Rat Model (Allantoin)
This protocol is based on a study evaluating the wound healing profile of a 5% allantoin emulsion.
-
Subjects: Female Wistar rats (n=60) were used.
-
Wounding: A circular excision wound was created on the back of each rat.
-
Treatment Groups:
-
Group C (Control): No treatment.
-
Group E (Vehicle): Treated with the soft lotion O/W emulsion excipients.
-
Group EA (Allantoin): Treated with the soft lotion O/W emulsion containing 5% allantoin.
-
-
Application: The respective treatments were applied topically for 14 days.
-
Analysis:
-
Planimetry: The wound area was measured on days 3, 7, and 14 to determine the rate of wound contraction.
-
Histological Analysis: Skin biopsies were taken at different time points for qualitative and quantitative analysis of inflammatory cells, collagen deposition, and re-epithelialization.
-
Gene Expression Analysis in Human Skin Biopsies (D-panthenol)
This protocol is based on a clinical trial investigating the effect of dexpanthenol on gene expression during wound healing.
-
Subjects: Healthy human donors.
-
Wounding: Two 4-mm punch biopsies were taken from each subject.
-
Treatment: One wound was treated topically with an ointment containing dexpanthenol, and the other with a placebo, every 12 hours.
-
Biopsy Collection: 8-mm punch biopsies of the treated areas were taken after 24, 72, and 144 hours.
-
Analysis:
-
RNA Isolation: Total RNA was isolated from the homogenized tissue samples.
-
Gene Expression Profiling: Affymetrix® GeneChip analysis was performed to identify changes in gene expression.
-
Quantitative Real-Time PCR: Used to confirm the microarray data for specific genes of interest (e.g., IL-6, IL-1β).
-
Signaling Pathways and Mechanisms of Action
Allantoin's Anti-inflammatory Signaling Pathway
Allantoin is understood to exert its anti-inflammatory effects in part through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p50/p65 heterodimer of NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including TNF-α and IL-6. Allantoin is believed to interfere with this cascade, leading to a reduction in the production of these inflammatory mediators.
D-Panthenol's Role in Coenzyme A Synthesis and Cellular Metabolism
Upon topical application, D-panthenol is absorbed into the skin and converted into pantothenic acid (Vitamin B5). Pantothenic acid is a crucial component in the synthesis of Coenzyme A (CoA), a vital coenzyme in numerous metabolic pathways, including the synthesis of fatty acids and lipids essential for skin barrier function, and the Krebs cycle for cellular energy production. This metabolic role underlies its efficacy in skin repair and moisturization.
Conclusion
Both allantoin and D-panthenol are highly effective ingredients in cosmetic formulations, contributing significantly to skin health through moisturization, wound healing, and anti-inflammatory actions. While D-panthenol's primary strength lies in its role as a humectant and its direct involvement in the synthesis of skin barrier lipids via coenzyme A, allantoin offers the added benefit of keratolysis for skin smoothing and exerts its anti-inflammatory effects through the inhibition of the NF-κB pathway. The choice between these two ingredients, or their combination, will depend on the specific desired outcomes of the cosmetic formulation. For instance, formulations targeting intense barrier repair and hydration may favor D-panthenol, while those aimed at soothing highly irritated and rough skin may benefit more from allantoin. The synergistic use of both can provide a comprehensive approach to skin care. Further direct comparative clinical trials would be beneficial to more definitively delineate their respective potencies in various applications.
References
- 1. Everything You Need to Know About Panthenol for Skin Irritation | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]
- 2. How does D-panthenol achieve superior deep moisturizing properties in cosmetic formulationsï¼ [sprchemical.com]
- 3. How Does Panthenol Help Your Skinï¼ - Hongda Phytochemistry [hongdanaturals.com]
- 4. researchgate.net [researchgate.net]
Comparative Guide to the Synergistic Effects of DL-Panthenol in Cosmetic Formulations
DL-Panthenol, the provitamin of B5, is a well-established ingredient in cosmetology, revered for its moisturizing, healing, and anti-inflammatory properties.[1][2][3] Upon topical application, it penetrates the skin and is converted to pantothenic acid, an essential component of Coenzyme A.[2][4] This coenzyme plays a pivotal role in the synthesis of lipids and proteins, crucial for skin barrier integrity and cellular repair. While highly effective on its own, the true potential of this compound is often unlocked when strategically combined with other active ingredients. This guide provides a comparative analysis of this compound's synergistic effects with key cosmetic compounds, supported by experimental data and detailed protocols for researchers and formulation scientists.
Synergy with Hyaluronic Acid: A Dual-Action Hydration Strategy
The combination of this compound and Hyaluronic Acid (HA) creates a powerful duo for skin hydration. HA, a potent humectant, attracts and binds up to 1000 times its weight in water, providing immediate and significant moisture to the skin's surface. This compound complements this by not only acting as a humectant itself but also by enhancing the skin's natural barrier function, which reduces transepidermal water loss (TEWL). This synergy ensures that the moisture drawn by HA is effectively locked into the skin, leading to both immediate plumping and sustained hydration.
Quantitative Data: Hydration and Barrier Enhancement
The following table summarizes performance data for a formulation containing both Hyaluronic Acid and this compound.
| Performance Metric | Result | Source |
| Hydration Boost | +118.8% | |
| Reduction in Water Loss (TEWL) | -82.9% |
Note: Data is derived from product performance testing of a synergistic mask formulation.
Experimental Protocol: Assessing Skin Hydration and TEWL
This protocol outlines a standard in-vivo methodology for quantifying changes in skin hydration and barrier function.
-
Subject Recruitment: A cohort of 20-30 healthy subjects with self-perceived dry skin is recruited. A washout period of at least 7 days is required, during which subjects use only a basic, non-moisturizing cleanser.
-
Baseline Measurements: On the day of the study, baseline measurements are taken from designated 2x2 cm test sites on the subjects' forearms.
-
Skin Hydration: Measured using a Corneometer® (e.g., CM 825, Courage + Khazaka). The device measures the capacitance of the skin, which correlates with the moisture level of the stratum corneum.
-
Transepidermal Water Loss (TEWL): Measured using a Tewameter® (e.g., TM 300, Courage + Khazaka). This instrument quantifies the water evaporation rate from the skin surface, providing an assessment of barrier integrity.
-
-
Product Application: Test formulations (e.g., Placebo, this compound only, HA only, this compound + HA combination) are applied to the designated sites in a randomized, double-blind manner. A standard quantity (e.g., 2 mg/cm²) is applied.
-
Post-Application Measurements: Measurements are repeated at set intervals (e.g., 2 hours, 4 hours, 8 hours, and after 4 weeks of daily use) to assess both short-term and long-term effects.
-
Data Analysis: Statistical analysis (e.g., ANOVA, t-tests) is performed to compare the changes from baseline for each test formulation and determine statistical significance.
Visualization: Mechanism of Hydration Synergy
Caption: Dual-action hydration by Hyaluronic Acid and this compound.
Synergy with Niacinamide: Fortifying the Skin Barrier
The combination of this compound and niacinamide (Vitamin B3) offers a multi-faceted approach to reinforcing the skin barrier. Both ingredients are crucial for the synthesis of key barrier components. This compound, via its conversion to pantothenic acid, is essential for producing Coenzyme A, a cofactor in the synthesis of fatty acids and lipids. Niacinamide, in parallel, has been shown to upregulate the synthesis of ceramides, cholesterol, and free fatty acids, the principal lipids of the stratum corneum. This claimed synergism results in a more robust and resilient barrier, better equipped to retain moisture and defend against external irritants.
Comparative Data: Functional Roles in Barrier Health
| Ingredient | Primary Barrier-Related Function | Typical Use Concentration | Source |
| This compound | Stimulates fibroblast proliferation; precursor to Coenzyme A for lipid synthesis. | 1.0% - 5.0% | |
| Niacinamide | Increases ceramide and free fatty acid synthesis; anti-inflammatory. | 4.0% - 13.0% |
Experimental Protocol: Assessing Skin Barrier Recovery
This protocol details a method for evaluating the efficacy of barrier-repairing ingredients on compromised skin.
-
Subject Selection: Recruit healthy volunteers with normal skin function.
-
Test Site Demarcation: Define multiple test sites on the subjects' forearms.
-
Barrier Disruption: Induce a controlled barrier perturbation at each test site. A common method is tape stripping, where adhesive tape is repeatedly applied and removed until a predefined increase in TEWL (e.g., >20 g/m²/h) is achieved.
-
Product Application: Immediately after disruption, apply the test formulations (Placebo, this compound only, Niacinamide only, and the combination) to the assigned sites.
-
Recovery Monitoring: Measure TEWL and skin redness (erythema) using a Mexameter® or Chromameter at regular intervals (e.g., 0, 2, 4, 8, and 24 hours post-application).
-
Barrier Recovery Calculation: The rate of barrier recovery is calculated as the percentage reduction in TEWL over time relative to the post-disruption baseline.
-
Statistical Analysis: Compare the recovery rates between the different treatment groups to determine the synergistic effect of the combination formula.
Visualization: Complementary Pathways to Barrier Repair
Caption: Parallel pathways of Panthenol and Niacinamide in skin barrier synthesis.
Synergy with Antioxidants (Vitamins C & E): Comprehensive Protection and Repair
While this compound is not a primary antioxidant, its proven anti-inflammatory and barrier-repairing functions provide a synergistic effect when combined with potent antioxidants like Vitamin C and Vitamin E. This combination offers a complete cycle of skin defense and recovery. Vitamins C and E neutralize damaging free radicals generated by UV radiation and pollution, while this compound works to soothe inflammation and repair the compromised skin barrier. Furthermore, panthenol's ability to calm the skin can improve tolerance to potentially irritating, high-concentration active ingredients like L-ascorbic acid (Vitamin C).
Comparative Data: Functional Roles in Skin Defense
| Ingredient | Primary Function | Secondary Benefit |
| This compound | Anti-inflammatory, barrier repair, stimulates healing. | Reduces UV-induced redness. |
| Vitamin C | Potent antioxidant, neutralizes free radicals, stimulates collagen. | Brightens skin tone. |
| Vitamin E | Potent antioxidant, protects cell membranes from lipid peroxidation. | Stabilizes Vitamin C in formulations. |
Experimental Protocol: Assessing Protection Against UV-Induced Erythema
This protocol describes a clinical method to evaluate the protective effects of a formulation against UV-induced skin inflammation.
-
Subject Enrollment: Recruit subjects with skin phototypes II-III.
-
MED Determination: Determine the Minimal Erythema Dose (MED) for each subject. The MED is the smallest dose of UV radiation that produces a perceptible reddening of the skin 24 hours after exposure.
-
Test Site Application: On a non-exposed area (e.g., the back), demarcate several 2x2 cm test sites. Apply the test formulations (Placebo, this compound, Antioxidant blend, and the combination formula) to the sites. An untreated site serves as a control.
-
UV Irradiation: After a set absorption time (e.g., 30 minutes), expose each test site to a controlled dose of UV radiation, typically 1.5x the subject's MED, using a solar simulator.
-
Erythema Assessment: Measure the colorimetric value a (redness index) of the skin at each site using a Chromameter or Mexameter® at 24 hours post-irradiation.
-
Data Analysis: Compare the a values of the product-treated sites to the untreated, irradiated control site. A statistically significant reduction in the a value indicates a protective, anti-inflammatory effect.
Visualization: Experimental Workflow for Erythema Assessment
Caption: Workflow for evaluating protection against UV-induced erythema.
References
Alleviating Skin Irritation: A Comparative Guide to DL-Panthenol Formulations
For researchers, scientists, and drug development professionals, this guide provides a comprehensive clinical validation of DL-panthenol in reducing skin irritation. It offers an objective comparison with alternative treatments, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
This compound, the provitamin of B5, is a well-established ingredient in dermatological formulations, lauded for its skin-soothing and barrier-restoring properties. This guide delves into the scientific evidence supporting the efficacy of this compound in mitigating skin irritation and benchmarks its performance against other commonly used agents: petrolatum, hyaluronic acid, and niacinamide.
Performance Comparison of Skin Irritation Reduction Agents
The following tables summarize the mechanisms of action and quantitative data from clinical studies on the effectiveness of this compound and its alternatives in reducing skin irritation.
Table 1: Mechanism of Action
| Ingredient | Primary Mechanism of Action in Skin Irritation Reduction |
| This compound | Acts as a humectant, attracting and retaining water to hydrate the skin. It is converted to pantothenic acid in the skin, a precursor to coenzyme A, which is essential for the synthesis of lipids and proteins that form the skin barrier.[1][2][3][4] It also exhibits anti-inflammatory properties.[2] |
| Petrolatum | Functions as an occlusive agent, forming a hydrophobic barrier on the skin's surface. This barrier prevents transepidermal water loss (TEWL) and protects the skin from external irritants. |
| Hyaluronic Acid | A powerful humectant that can hold up to 1000 times its weight in water, providing intense hydration to the skin. This helps to maintain skin plumpness and reduce the appearance of fine lines caused by dehydration. |
| Niacinamide | Exhibits broad anti-inflammatory activity by reducing the secretion of inflammatory cytokines. It also enhances skin barrier function by increasing the production of ceramides and other intercellular lipids. |
Table 2: Quantitative Comparison of Efficacy in Skin Irritation Reduction
| Parameter | This compound Formulation | Petrolatum | Hyaluronic Acid | Niacinamide |
| Transepidermal Water Loss (TEWL) Reduction | A new topical panthenol-containing emollient showed a more pronounced mean AUC for TEWL reduction from baseline compared to a control (-168.36 vs. -123.38 g/m²/h, p = 0.023) in a study on SDS-challenged skin. | Dexpanthenol-containing products and petroleum jelly both significantly decreased TEWL with no statistical differences observed between them in post-procedural skin recovery. | High molecular weight hyaluronic acid has a positive effect on the hydration of the upper epidermis, leading to lower TEWL. | Niacinamide improves skin barrier function by decreasing water loss through the epidermis. |
| Erythema Index (Redness) Reduction | Pretreatment with 5% nicotinamide (a form of niacinamide) reduced UV-induced erythema. A study on a lotion with niacinamide and panthenol showed improvements in skin tone evenness and reduction in redness. | In a study on post-procedural skin, a dexpanthenol-containing cream showed a significant improvement in erythema at all time points, while petroleum jelly showed a significant improvement only on day 7. | - | A lotion containing niacinamide and panthenol was shown to improve skin tone and reduce redness. |
| Skin Hydration (Corneometry) | A panthenol-containing emollient was associated with statistically significant improvements in stratum corneum hydration. | - | Hyaluronic acid is a key molecule for skin hydration due to its high water-retaining ability. | Niacinamide can improve skin barrier function, thus increasing skin hydration. |
| Subjective Irritation Scores (e.g., stinging, burning) | - | - | - | - |
Note: The data presented is a synthesis from various studies and may not be from direct head-to-head comparative trials under a single protocol. The specific formulations and concentrations of the active ingredients, as well as the experimental conditions, may vary between studies.
Experimental Protocols
A common and standardized method for inducing and evaluating skin irritation in a clinical setting is the Sodium Lauryl Sulfate (SLS) Irritation Test .
Objective: To induce a controlled and reproducible skin irritation to assess the efficacy of topical treatments in mitigating irritation and promoting recovery.
Methodology:
-
Subject Selection: Healthy volunteers with no history of skin diseases are recruited.
-
Test Area Demarcation: Specific areas on the volar forearm are marked for the application of the irritant and the test products.
-
Baseline Measurements: Baseline measurements of skin parameters such as Transepidermal Water Loss (TEWL), erythema index (colorimetry), and skin hydration (corneometry) are taken from the test areas.
-
Irritant Application: A solution of Sodium Lauryl Sulfate (SLS), typically at a concentration of 0.5% to 2%, is applied to the demarcated areas under an occlusive patch for a specified duration (e.g., 24 hours).
-
Irritant Removal and Post-Irritation Measurements: The patches are removed, and the skin is gently cleansed. After a set period (e.g., 24 hours post-removal), the skin irritation parameters (TEWL, erythema, hydration) are measured again to quantify the level of irritation induced.
-
Product Application: The test formulations (e.g., this compound cream, placebo, comparator products) are applied to the irritated areas according to a randomized and blinded protocol.
-
Follow-up Measurements: Skin parameters are measured at regular intervals (e.g., 24, 48, 72 hours) after product application to assess the rate and extent of skin barrier recovery and irritation reduction.
-
Data Analysis: The changes in TEWL, erythema index, and skin hydration over time are statistically analyzed to compare the efficacy of the different treatments.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental flow, the following diagrams are provided.
Caption: Mechanisms of skin irritation and repair by different agents.
References
- 1. Panthenol Benefits: The Ultimate Skin Repair Ingredient | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]
- 2. How does D-panthenol achieve superior deep moisturizing properties in cosmetic formulationsï¼ [sprchemical.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cosmeticscience.net [cosmeticscience.net]
Safety Operating Guide
Proper Disposal of DL-Panthenol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical aspect of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of DL-panthenol, ensuring adherence to safety protocols and regulatory requirements.
This compound, a stable racemic mixture of D-panthenol and L-panthenol, is widely used in pharmaceutical and cosmetic formulations. While it is not classified as a hazardous substance under federal regulations such as the Resource Conservation and Recovery Act (RCRA), proper disposal is still necessary to maintain a safe laboratory environment and comply with local and state regulations.[1]
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and wear the appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves should be worn to prevent skin contact.
-
Eye Protection: Safety goggles or glasses are necessary to protect against accidental splashes.
Step-by-Step Disposal Procedures
The disposal of this compound should follow a clear and logical sequence to ensure safety and compliance. The primary methods of disposal are recovery for reuse or disposal in an authorized landfill or via incineration.[1] It is crucial to avoid flushing this compound down the drain or into waterways.[2][3][4]
1. Assessment and Preparation:
-
Evaluate the Waste: Determine if the this compound is unused, contaminated, or part of a solution.
-
Consult Local Regulations: Always check with your institution's Environmental Health and Safety (EHS) department and review local and state disposal regulations, as these can vary.
2. Unused and Uncontaminated this compound:
-
Recovery and Reuse: If the product is pure and uncontaminated, the preferred method is to recover and reuse it if possible.
-
Recycling: Consult the manufacturer for potential recycling options.
3. Contaminated or Waste this compound:
-
Containment: Place the waste this compound in a clearly labeled, sealed container.
-
Disposal: Arrange for disposal through a licensed waste management company. The most common methods are:
-
Authorized Landfill: Disposal in a landfill approved for chemical waste.
-
Incineration: Controlled burning in a chemical incinerator.
-
4. Spill Cleanup and Disposal:
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For spills, prevent the powder from spreading.
-
Cleanup:
-
Carefully sweep or vacuum the spilled material to avoid generating dust.
-
Place the collected material into a closed container for disposal.
-
-
Decontamination: Clean the spill area with soap and water.
Quantitative Data and Regulatory Information
While this compound is not federally classified as hazardous waste, it is essential to be aware of the regulatory landscape. The lack of a specific RCRA waste code underscores its non-hazardous nature at the federal level.
| Parameter | Value/Information | Source |
| RCRA Hazardous Waste Status | Not a listed hazardous waste (P-series or U-series) | |
| Disposal Regulations | Must comply with local, state, and federal regulations | |
| Environmental Hazards | Generally considered non-hazardous to the environment and biodegradable |
Experimental Protocols
Detailed experimental protocols for the specific disposal or environmental degradation of this compound are not commonly published in publicly available scientific literature. Disposal procedures are guided by its classification as a non-hazardous chemical and general principles of laboratory safety and waste management.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling DL-Panthenol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling DL-panthenol, a common ingredient in pharmaceutical and cosmetic applications. By adhering to these procedural, step-by-step guidelines, you can minimize risks and ensure operational excellence.
Personal Protective Equipment (PPE) for Handling this compound
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended protective equipment for handling this compound based on various laboratory scenarios.
| PPE Category | Recommendation | Specifications |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[1][2] | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Hand Protection | Chemical-resistant gloves.[1] | PVC or nitrile rubber gloves are recommended. Gloves should be inspected before use and have a breakthrough time greater than 60 minutes for brief contact. |
| Skin and Body Protection | Protective clothing to prevent skin contact. | An impervious suit, overalls, or a lab coat is recommended. A P.V.C. apron may also be used. |
| Respiratory Protection | Use in a well-ventilated area. | If ventilation is inadequate or for large spills, use an approved respirator with a Type A-P filter or a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. |
Standard Operating Procedure for Safe Handling
Adherence to a standardized protocol is crucial for minimizing the risk of exposure and accidents.
1. Preparation and Handling:
-
Ensure adequate ventilation in the work area. Local exhaust ventilation may be necessary for certain operations.
-
Avoid all personal contact, including inhalation of dust or vapors.
-
Wear the appropriate PPE as detailed in the table above.
-
Wash hands thoroughly after handling the substance.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
2. Storage:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area, under 25°C.
-
Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Protect containers from physical damage and check regularly for leaks.
3. Spill Response:
-
Minor Spills: Remove all ignition sources. Clean up spills immediately. Use an inert absorbent material like sand or earth to contain the spill. Sweep up the absorbed material and place it in a suitable, labeled container for disposal.
-
Major Spills: Evacuate the area and move upwind. Alert emergency responders, providing the location and nature of the hazard.
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, holding the eyelids open. If contact lenses are present, remove them if it is easy to do so. Seek medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin and hair with running water and soap if available. Seek medical attention if irritation develops or persists.
-
Inhalation: Remove the individual from the contaminated area to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical assistance.
-
Ingestion: Rinse the mouth with water if the person is conscious. Do NOT induce vomiting. Give a glass of water to drink. Seek medical attention.
Disposal Plan
All waste materials must be handled in accordance with local, state, and federal regulations.
-
Unused Material: If the material is unused and uncontaminated, it may be possible to recycle it. Consult the manufacturer for recycling options.
-
Contaminated Material: Contaminated materials and spill cleanup residues should be placed in a labeled container for proper disposal by a licensed waste management authority.
-
Do not allow wash water from cleaning equipment to enter drains.
Visual Workflow Guides
To further clarify the procedures for handling this compound, the following diagrams illustrate the key workflows.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
